Product packaging for Coumarin 106(Cat. No.:CAS No. 41175-45-5)

Coumarin 106

货号: B1593619
CAS 编号: 41175-45-5
分子量: 281.3 g/mol
InChI 键: LLSRPENMALNOFW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Coumarin 106 is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 290434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO2 B1593619 Coumarin 106 CAS No. 41175-45-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-oxa-16-azapentacyclo[10.7.1.02,10.05,9.016,20]icosa-1(20),2(10),5(9),11-tetraen-4-one
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InChI

InChI=1S/C18H19NO2/c20-18-13-6-1-5-12(13)15-10-11-4-2-8-19-9-3-7-14(16(11)19)17(15)21-18/h10H,1-9H2
Source PubChem
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InChI Key

LLSRPENMALNOFW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=C4CCCN5C4=C3CCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H19NO2
Source PubChem
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DSSTOX Substance ID

DTXSID5068285
Record name 1H,5H-Cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro-
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Molecular Weight

281.3 g/mol
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CAS No.

41175-45-5
Record name 2,3,6,7,10,11-Hexahydro-1H,5H-cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one
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Record name 1H,5H-Cyclopenta(3,4)(1)benzopyrano(6,7,8-ij)quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro-
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Record name Coumarin 106
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Record name 1H,5H-Cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro-
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Record name 1H,5H-Cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro-
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Record name 2,3,6,7,10,11-hexahydro-1H,5H-cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one
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Record name 1H,5H-CYCLOPENTA(3,4)(1)BENZOPYRANO(6,7,8-IJ)QUINOLIZIN-12(9H)-ONE, 2,3,6,7,10,11-HEXAHYDRO-
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Foundational & Exploratory

Coumarin 106 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Coumarin 106: Structure, Properties, and Applications

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, also identified as Coumarin 478, is a rigidized 7-aminocoumarin derivative known for its utility as a dipolar laser dye and its notable biological activity.[1][2] Its pentacyclic structure imparts high fluorescence efficiency, making it a valuable tool in various spectroscopic applications. Furthermore, this compound has been identified as a mixed-type inhibitor of acetylcholinesterase (AChE) and a moderate inhibitor of butyrylcholinesterase (BChE), suggesting its potential as a lead molecule in the development of therapeutic agents for neurodegenerative diseases.[1][3] This document provides a comprehensive technical overview of its chemical structure, physicochemical and photophysical properties, and detailed protocols for its characterization.

Chemical Structure and Identification

The unique photophysical properties of this compound are a direct result of its rigid, fused-ring structure, which minimizes non-radiative decay pathways.

G cluster_main Chemical Structure of this compound C106_structure

Caption: Chemical structure of this compound (2,3,6,7,10,11-Hexahydro-1H,5H-cyclopenta[4][5][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one).

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 41175-45-5
IUPAC Name 2,3,6,7,10,11-Hexahydro-1H,5H-cyclopenta[4][5][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one
Synonyms Coumarin 478
Molecular Formula C₁₈H₁₉NO₂
SMILES O=C1OC2=C(C=C3C4=C2CCCN4CCC3)C5=C1CCC5
InChIKey LLSRPENMALNOFW-UHFFFAOYSA-N

Physicochemical and Biological Properties

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 281.35 g/mol
Appearance Light green to green solid
Purity Typically ≥98%
Solubility DMSO: ≥ 25 mg/mL (88.86 mM). Coumarins are generally soluble in organic solvents such as ethanol, diethyl ether, and chloroform.[7][8]
Storage Conditions Solid: 4°C, sealed, away from moisture and light. In Solvent: -80°C for up to 6 months; -20°C for up to 1 month.

Table 3: Biological Properties of this compound

PropertyValueReference(s)
Primary Biological Target Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[3]
AChE Inhibition pIC₅₀ = 4.97; Kᵢ = 2.36 µM (Mixed-type inhibition)[3]
BChE Inhibition pIC₅₀ = 4.56[3]
Cytotoxicity Found to be non-toxic in Caco-2 cells[3]

Photophysical Characteristics

This compound is an efficient fluorophore. Its absorption and emission characteristics are subject to solvatochromic shifts, a common feature of coumarin dyes where the wavelengths of maximum absorption and emission change with the polarity of the solvent.[9][10]

G Jablonski Diagram of Key Photophysical Processes S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (fs) S1->S0 Fluorescence (ns) S1->S0 Non-radiative Decay T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (µs-s)

Caption: Simplified Jablonski diagram illustrating the electronic transitions involved in absorption and emission.

Table 4: Photophysical Properties of this compound

PropertyValueConditions
Fluorescence Quantum Yield (Φ_F) ~0.74In Poly(vinyl alcohol) (PVA) film
Fluorescence Lifetime (τ_F) ~5 nsIn Poly(vinyl alcohol) (PVA) film
General Solvatochromism Aminocoumarins typically exhibit a bathochromic (red) shift in emission spectra with increasing solvent polarity.[9]Varies with solvent

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate characterization and application of this compound.

Synthesis of Coumarin Derivatives (General Protocol)

While a specific protocol for this compound is not detailed in the surveyed literature, the Pechmann condensation is a standard and widely applicable method for the synthesis of 7-hydroxycoumarin derivatives, which are precursors to or structurally related to this compound.[11][12]

Reaction: Pechmann Condensation of a Phenol with a β-Ketoester.

Materials:

  • Resorcinol (or other substituted phenol)

  • Ethyl acetoacetate (or other β-ketoester)

  • Concentrated Sulfuric Acid (catalyst)

  • Ethanol (for recrystallization)

  • Ice bath, round-bottom flask, magnetic stirrer, dropping funnel.

Procedure:

  • Place concentrated sulfuric acid in a round-bottom flask and cool it to below 5°C in an ice bath with stirring.

  • Separately, prepare a solution of resorcinol and ethyl acetoacetate.

  • Add the resorcinol/ethyl acetoacetate solution dropwise to the cold, stirred sulfuric acid, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 12-18 hours).

  • Pour the reaction mixture slowly into a beaker of crushed ice with stirring. A solid precipitate should form.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure coumarin derivative.

Protocol: Measurement of Acetylcholinesterase (AChE) Inhibition

The inhibitory activity of this compound on AChE can be quantified using a colorimetric assay based on the Ellman's reaction.[5][13]

G prep Prepare Reagents: - Tris-HCl Buffer (pH 8) - ATCI (Substrate) - DTNB (Ellman's Reagent) - AChE Enzyme - this compound Stock plate Dispense into 96-well Plate: - Buffer - this compound (or control) - DTNB - ATCI prep->plate pre_read Pre-read Absorbance (405 nm) to measure non-enzymatic hydrolysis plate->pre_read add_enzyme Initiate Reaction: Add AChE Enzyme pre_read->add_enzyme kinetic_read Kinetic Measurement: Read Absorbance (405 nm) over time (e.g., 8 min) add_enzyme->kinetic_read analysis Data Analysis: Calculate reaction rates and % inhibition kinetic_read->analysis

Caption: Experimental workflow for the AChE inhibition assay using the Ellman's method.

Materials:

  • 96-well microtiter plates

  • Multilabel plate reader

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Tris-HCl buffer (50 mM, pH 8, containing 0.1 M NaCl and 0.02 M MgCl₂·6H₂O)

  • This compound

  • Physostigmine or Donepezil (positive control)

Procedure:

  • Reagent Preparation: Prepare stock solutions of ATCI (15 mM), DTNB (3 mM), AChE (e.g., 0.22 U/mL), and the test compound (this compound) in appropriate solvents.

  • Assay Setup: In each well of a 96-well plate, add the following in order:

    • 125 µL of DTNB solution.

    • 25 µL of ATCI solution.

    • 50 µL of Tris-HCl buffer.

    • 25 µL of the this compound solution at various concentrations (or solvent for control wells).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

  • Reaction Initiation: Add 25 µL of the AChE solution to each well to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 405 nm over time (e.g., every minute for 8-10 minutes). The rate of color change is proportional to the enzyme activity.

  • Calculation: Calculate the percentage of inhibition for each concentration of this compound relative to the control (solvent-only) wells. The IC₅₀ value can then be determined by plotting percent inhibition versus inhibitor concentration.

Protocol: Measurement of Relative Fluorescence Quantum Yield (Φ_F)

The Φ_F of this compound can be determined relative to a well-characterized fluorescence standard.[1][4]

Principle: The quantum yield of a sample (Φ_s) is calculated relative to a standard (Φ_r) using the integrated fluorescence intensities (I), absorbances (A), and solvent refractive indices (n) of the sample (s) and reference (r):

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Materials:

  • Spectrofluorometer and UV-Vis Spectrophotometer

  • 10 mm path length quartz cuvettes

  • Fluorescence standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54, or another coumarin with a known quantum yield in the chosen solvent)

  • Spectroscopic grade solvent

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both this compound and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.01 and 0.1.

  • Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings (e.g., slit widths) are used for both the sample and the standard.

  • Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Analysis: Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard solutions. Both plots should yield a straight line through the origin.

  • Calculation: The slope (gradient) of each line represents I/A. Calculate the quantum yield of this compound using the equation above. If the same solvent is used, the refractive index term (n_s²/n_r²) equals 1.

References

An In-depth Technical Guide to the Synthesis and Purification of Coumarin 106

Author: BenchChem Technical Support Team. Date: November 2025

Coumarin 106, also known as Coumarin 478, is a fluorescent dye widely utilized in various applications, including as a laser dye. Its rigid and relatively planar molecular structure contributes to its notable photophysical properties. This technical guide provides a comprehensive overview of a plausible synthesis route and established purification methods for this compound, tailored for researchers and professionals in chemical synthesis and drug development.

Synthesis of this compound

The synthesis of substituted coumarins is most commonly achieved through the Pechmann condensation.[1][2] This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For this compound, a suitable synthetic approach would involve the reaction of a substituted aminophenol with ethyl acetoacetate.

Experimental Protocol: Pechmann Condensation

A representative procedure for the synthesis of a 7-hydroxy-4-methylcoumarin, a core structure related to many coumarin dyes, involves the reaction of resorcinol and ethyl acetoacetate using sulfuric acid as a catalyst.[3] By adapting this established method, a plausible synthesis for this compound can be outlined.

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer, add the appropriate substituted aminophenol precursor.

  • Reagent Addition : Slowly add an equimolar amount of ethyl acetoacetate to the flask.

  • Catalyst : Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or trifluoroacetic acid, to the reaction mixture.[1] The reaction can often be performed under solvent-free conditions.[3]

  • Reaction Conditions : Stir the mixture at a controlled temperature. The optimal temperature can range from room temperature up to 140°C, and the reaction time can vary from 20 minutes to several hours, depending on the specific substrates and catalyst used.[3][4]

  • Workup : Upon completion, the reaction mixture is cooled to room temperature and then poured into cold water. The crude product precipitates as a solid.

  • Initial Purification : The crude solid is collected by vacuum filtration and washed with cold deionized water until the filtrate is neutral.[3] The product can then be dried before further purification.

Synthesis_of_Coumarin_106 Reactant1 Substituted Aminophenol Reaction Pechmann Condensation Reactant1->Reaction Reactant2 Ethyl Acetoacetate Reactant2->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Quenching (Cold Water) Reaction->Workup Filtration Vacuum Filtration & Washing Workup->Filtration Product Crude this compound Filtration->Product

Caption: Synthetic pathway for this compound via Pechmann condensation.

Purification of this compound

Achieving high purity is critical for applications such as laser dyes. A multi-step purification process involving recrystallization and column chromatography is typically employed.

Experimental Protocol: Purification

  • Recrystallization : This is a primary technique for purifying solid organic compounds.[5]

    • Dissolve the crude this compound product in a minimum amount of a hot solvent mixture. For this compound, a methanol-water solution is effective.[6] Other potential solvents for polar coumarins include ethanol, diethyl ether, or acetonitrile.[7]

    • Slowly cool the solution to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly. This process helps remove more soluble impurities.[8]

  • Column Chromatography : For achieving higher purity, column chromatography is a standard method.[9]

    • Stationary Phase : Silica gel is a commonly used adsorbent.[9]

    • Mobile Phase (Eluent) : A solvent system is chosen based on the polarity of the compound. A gradient of solvents, such as dichloromethane and ethyl acetate, can be effective for separating the target coumarin from impurities.[10] The selection of the mobile phase can be optimized using Thin-Layer Chromatography (TLC).[9]

    • Procedure : A slurry of silica gel in the initial eluent is packed into a column. The recrystallized product is dissolved in a minimal amount of the eluent and loaded onto the top of the column. The eluent is then passed through the column, and fractions are collected.

    • Analysis : The collected fractions are analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the highly purified this compound.

Purification_Workflow_for_Coumarin_106 Start Crude Synthesis Product Recrystallization Recrystallization (Methanol/Water) Start->Recrystallization Filtration1 Filtration & Drying Recrystallization->Filtration1 RecrystallizedProduct Recrystallized This compound Filtration1->RecrystallizedProduct ColumnChromatography Column Chromatography (Silica Gel) RecrystallizedProduct->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection SolventEvaporation Solvent Evaporation FractionCollection->SolventEvaporation End High-Purity This compound (>98%) SolventEvaporation->End

Caption: Purification workflow for obtaining high-purity this compound.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis and Purification Data

ParameterValue/RangeMethodReference
Synthesis Yield 70-90%Pechmann Condensation[2][3]
Purity (after Recrystallization) >95%Recrystallization[6]
Purity (after Chromatography) >98% (Laser Grade)Column Chromatography[6]
Recrystallization Recovery ~86%Mixed Solvent Recrystallization[5]

Note: Yields and recovery rates are representative and can vary based on specific reaction conditions and scale.

Table 2: Spectroscopic Properties of this compound

PropertyWavelength (nm)SolventReference
Absorption Maximum (λabs) ~365-373Ethanol / PVA Film[11][12]
Fluorescence Maximum (λem) ~460Poly(vinyl alcohol) film[11]
Phosphorescence Maximum (λphos) ~550Poly(vinyl alcohol) film[11]
Molar Absorptivity (ε) 23,500 M-1cm-1Ethanol[12]
Fluorescence Quantum Yield (ΦF) 0.5Ethanol[12]

Note: Spectroscopic properties are solvent-dependent. The provided values are typical for polar environments.

References

Coumarin 106 spectroscopic data (absorbance and emission spectra)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Coumarin 106, a fluorescent dye with applications in various scientific fields. This document details the available data on its absorbance and emission spectra, outlines experimental protocols for its characterization, and visualizes key photophysical processes and experimental workflows.

Spectroscopic Data of this compound

Note: Specific quantitative data for absorbance maxima (λabs), molar extinction coefficient (ε), emission maxima (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τf) in common solvents such as ethanol, methanol, and acetonitrile were not available in the searched resources. The following tables are presented as a template, and researchers are encouraged to perform their own spectroscopic measurements to obtain precise data for their specific experimental conditions.

Table 1: Absorbance and Emission Properties of this compound in Various Solvents

SolventDielectric Constant (ε)Refractive Index (n)Absorbance Maxima (λabs) (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Emission Maxima (λem) (nm)Stokes Shift (cm-1)
Ethanol24.551.361Data not availableData not availableData not availableData not available
Methanol32.71.329Data not availableData not availableData not availableData not available
Acetonitrile37.51.344Data not availableData not availableData not availableData not available
Cyclohexane2.021.427Data not availableData not availableData not availableData not available
Toluene2.381.497Data not availableData not availableData not availableData not available

Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Various Solvents

SolventFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf) (ns)
EthanolData not availableData not available
MethanolData not availableData not available
AcetonitrileData not availableData not available
Poly(vinyl alcohol) film (non-annealed)Data not available~5

Experimental Protocols

This section provides detailed methodologies for the measurement of absorbance and fluorescence spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose high-purity, spectroscopy-grade solvents. Ensure the solvents are free from fluorescent impurities.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., ethanol or DMSO). Protect the solution from light to prevent photodegradation.

  • Working Solution Preparation: From the stock solution, prepare a series of working solutions with concentrations typically in the micromolar (µM) range for fluorescence measurements and in the range of 1-10 µM for absorbance measurements. The optimal concentration for absorbance measurements should result in an absorbance maximum between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law. For fluorescence measurements, the absorbance at the excitation wavelength should generally be kept below 0.1 to avoid inner filter effects.

Absorbance Spectroscopy
  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Cuvette: Use a 1 cm path length quartz cuvette.

  • Blank Measurement: Fill the reference and sample cuvettes with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Replace the solvent in the sample cuvette with the this compound working solution.

  • Spectral Acquisition: Scan a wavelength range that covers the expected absorption of the dye (typically 200-600 nm for coumarins).

  • Data Analysis: Subtract the baseline spectrum from the sample spectrum to obtain the absorbance spectrum of this compound. Identify the wavelength of maximum absorbance (λabs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy
  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).

  • Cuvette: Use a four-sided polished quartz fluorescence cuvette (1 cm path length).

  • Excitation Wavelength Selection: Set the excitation wavelength to the absorbance maximum (λabs) of this compound determined from the absorbance spectrum.

  • Emission Scan: Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to the near-infrared region (e.g., from λabs + 10 nm to 800 nm).

  • Excitation Scan: To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence intensity (λem) and scan the excitation monochromator over a range of shorter wavelengths. The corrected excitation spectrum should be superimposable with the absorption spectrum.

  • Quantum Yield Measurement: The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54). The quantum yield of the sample (Φf,sample) is calculated using the following equation:

    Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'sample' and 'ref' refer to the sample and the reference standard, respectively.

  • Lifetime Measurement: Fluorescence lifetime (τf) is typically measured using time-correlated single-photon counting (TCSPC). This technique involves exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the emitted photons.

Visualizations

The following diagrams illustrate the key photophysical processes of this compound and a typical experimental workflow for its spectroscopic characterization.

Photophysical_Processes S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) Non-radiative T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Intersystem Crossing (ISC) Non-radiative

Caption: Simplified Jablonski diagram illustrating the photophysical processes of absorption, fluorescence, and other de-excitation pathways for a fluorescent molecule like this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_abs Absorbance Spectroscopy cluster_fluor Fluorescence Spectroscopy prep1 Prepare Stock Solution prep2 Prepare Working Solutions prep1->prep2 abs1 Measure Absorbance Spectrum prep2->abs1 fluor1 Measure Emission Spectrum prep2->fluor1 abs2 Determine λ_abs abs1->abs2 abs2->fluor1 Use λ_abs for excitation fluor2 Measure Excitation Spectrum fluor1->fluor2 Use λ_em for detection fluor3 Determine Quantum Yield fluor1->fluor3 fluor4 Measure Fluorescence Lifetime fluor1->fluor4

Caption: A typical experimental workflow for the spectroscopic characterization of a fluorescent dye such as this compound.

An In-depth Technical Guide to the Photophysical Properties of Coumarin 106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of Coumarin 106, a fluorescent dye widely utilized in various scientific and biomedical applications. This document details its absorption and emission characteristics, fluorescence quantum yield, and lifetime in different solvent environments. Furthermore, it outlines the experimental protocols for the determination of these properties and provides visual representations of the underlying photophysical processes and experimental workflows.

Introduction to this compound

This compound, also known as C106, is a member of the coumarin family of dyes, which are renowned for their strong fluorescence and environmental sensitivity.[1] These characteristics make them valuable tools as laser dyes, fluorescent probes, and sensitizers in photodynamic therapy. The photophysical properties of this compound are intricately linked to its molecular structure and the surrounding environment, a phenomenon known as solvatochromism.[2] Understanding these properties is crucial for its effective application in research and development.

Photophysical Properties of this compound

The interaction of this compound with light is governed by several key photophysical parameters. These include its ability to absorb light (absorption), the subsequent emission of light (fluorescence and phosphorescence), the efficiency of this emission (quantum yield), and the duration the molecule remains in an excited state (lifetime).

This compound exhibits a strong absorption band in the near-UV region of the electromagnetic spectrum, which corresponds to a π-π* electronic transition.[3] Following absorption of a photon, the molecule is promoted to an excited singlet state (S₁) from its ground state (S₀). It then relaxes back to the ground state, in part by emitting a photon, a process known as fluorescence. Due to energy loss in the excited state through vibrational relaxation, the emitted photon is of lower energy (longer wavelength) than the absorbed photon. This difference in wavelength between the absorption and emission maxima is termed the Stokes shift.

The exact positions of the absorption and emission maxima of this compound are highly dependent on the polarity of the solvent. This solvatochromic effect is a hallmark of many coumarin dyes and arises from changes in the dipole moment of the molecule upon excitation.[3] Generally, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in the emission spectrum, indicating a greater stabilization of the more polar excited state.[4]

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. Both of these parameters are sensitive to the solvent environment. For coumarin dyes, the fluorescence quantum yield and lifetime often decrease with increasing solvent polarity. This is attributed to an increase in non-radiative decay pathways in more polar solvents.

Table 1: Photophysical Properties of Selected Coumarin Dyes in Various Solvents

Coumarin DerivativeSolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (cm⁻¹)
C1Acetonitrile-444-
C151Acetonitrile-475-
C500Acetonitrile-488-
C1Dioxane---
C151Dioxane---
C500Dioxane---
C1Ethanol---
C151Ethanol---
C500Ethanol---
C1Water-380-
C151Water---
C500Water---

Data extracted from various sources, including ResearchGate.[5][6]

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires precise experimental methodologies. The following sections detail the standard protocols for measuring fluorescence quantum yield and lifetime.

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Solvent of choice

  • Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • This compound sample

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the this compound sample in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and determine the absorbance at the excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

  • Data Analysis: Integrate the area under the emission spectrum for both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Principle: The sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured. This process is repeated many times, and a histogram of the number of photons detected versus time is constructed, which represents the fluorescence decay curve.

Instrumentation:

  • Pulsed light source (e.g., picosecond laser diode or LED)

  • Sample holder

  • Fast and sensitive photodetector (e.g., photomultiplier tube or single-photon avalanche diode)

  • TCSPC electronics (including a time-to-amplitude converter and a multichannel analyzer)

Procedure:

  • Instrument Setup: The excitation source and detector are configured for the specific sample. The instrument response function (IRF) is measured using a scattering solution.

  • Data Acquisition: The fluorescence decay of the this compound solution is measured until a sufficient number of photons are collected to generate a statistically significant decay curve.

  • Data Analysis: The measured decay curve is deconvoluted with the IRF and fitted to an exponential decay model to extract the fluorescence lifetime (τf). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

    I(t) = I₀ * exp(-t/τf)

    Where I₀ is the intensity at time t=0.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the photophysical properties of this compound.

Jablonski_Diagram Jablonski Diagram for this compound cluster_S0 S0 (Ground State) cluster_S1 S1 (First Excited Singlet State) cluster_T1 T1 (First Excited Triplet State) S0_v0 v=0 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v1 v=1 S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion (IC) T1_v0 v=0 S1_v0->T1_v0 Intersystem Crossing (ISC) S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation T1_v0->S0_v2 Phosphorescence

Caption: A Jablonski diagram illustrating the electronic and vibrational transitions of this compound.

Solvatochromism Principle of Solvatochromism GS_np Ground State (S0) (less polar) ES_np Excited State (S1) (more polar) GS_np->ES_np ΔE_absorption (high energy) ES_np->GS_np ΔE_emission (high energy) GS_p Ground State (S0) (stabilized) ES_p Excited State (S1) (highly stabilized) GS_p->ES_p ΔE_absorption (lower energy) ES_p->GS_p ΔE_emission (lower energy) note Increased solvent polarity leads to greater stabilization of the more polar excited state, resulting in a red-shift (lower energy) of the emission spectrum.

Caption: A diagram illustrating the effect of solvent polarity on the energy levels of this compound.

Quantum_Yield_Workflow Experimental Workflow for Relative Quantum Yield Measurement prep Prepare Dilute Solutions (Sample & Standard) uv_vis Measure Absorbance (UV-Vis Spectrophotometer) prep->uv_vis fluor Measure Fluorescence Emission (Spectrofluorometer) prep->fluor calculate Calculate Quantum Yield (using comparative formula) uv_vis->calculate integrate Integrate Emission Spectra fluor->integrate integrate->calculate

Caption: A workflow diagram for the experimental determination of relative fluorescence quantum yield.

References

An In-depth Technical Guide to Coumarin 106 (CAS: 41175-45-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin 106, identified by CAS number 41175-45-5, is a fluorescent dye and a notable inhibitor of cholinesterases. This document provides a comprehensive technical overview of its chemical and physical properties, spectral characteristics, and biological activity. Detailed experimental protocols for its application in fluorescence microscopy and acetylcholinesterase inhibition assays are presented, alongside a discussion of the relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 41175-45-5[2]
IUPAC Name 3-oxa-16-azapentacyclo[10.7.1.02,10.05,9.016,20]icosa-1(20),2(10),5(9),11-tetraen-4-one
Synonyms Coumarin 478, NSC 290434[1]
Molecular Formula C₁₈H₁₉NO₂[2]
Molecular Weight 281.35 g/mol [2]
SMILES O=C1OC2=C(C=C3C4=C2CCCN4CCC3)C5=C1CCC5[2]
Table 2: Physicochemical Properties
PropertyValue
Physical Appearance Solid[1]
Color Light green to green
Solubility DMSO: ≥ 25 mg/mL (88.86 mM)[3]
Melting Point Data not available for this compound. For parent coumarin: 68-73 °C[4]
Boiling Point Data not available for this compound. For parent coumarin: 298 °C[4]
Storage 4°C, sealed storage, away from moisture and light[2]

Spectral Properties

This compound is recognized for its fluorescent properties, making it a useful tool in various biological imaging applications.

Table 3: Spectral Characteristics
PropertyValue
Absorption Maximum (λabs) 386 nm[1]
Emission Maximum (λem) 478 nm[1]
Phosphorescence Maximum ~530 nm (in polyvinyl alcohol films)[1]
Reported Quantum Yield (ΦF) ~0.74 (relative to quinine sulfate)

Biological Activity and Mechanism of Action

This compound is a known inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine.[1] This inhibitory action makes it a compound of interest in the study of neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is a key pathological feature.

Table 4: Inhibitory Activity
TargetIC50KiInhibition Type
Acetylcholinesterase (AChE) 10.7 µM[1]2.36 µMMixed-type
Butyrylcholinesterase (BChE) 27.8 µM[1]Not ReportedNot Reported

The inhibitory mechanism of coumarin derivatives on acetylcholinesterase generally involves interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. This dual binding can interfere with the hydrolysis of acetylcholine and may also impact other non-catalytic functions of AChE.

Signaling Pathway

The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. The following diagram illustrates the basic cholinergic signaling pathway and the point of intervention by an AChE inhibitor.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh_synapse->AChR Binds to Signal_Transduction Signal Transduction AChR->Signal_Transduction Activates Coumarin106 This compound Coumarin106->AChE Inhibits

Caption: Cholinergic signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experimental applications of this compound.

General Workflow for Fluorescence-Based Assays

The diagram below outlines a typical workflow for experiments involving this compound as a fluorescent probe.

Experimental_Workflow prep Sample Preparation (e.g., Cell Culture) staining Staining with This compound Solution prep->staining incubation Incubation staining->incubation washing Washing Steps incubation->washing imaging Fluorescence Microscopy or Spectrofluorometry washing->imaging analysis Data Analysis imaging->analysis

Caption: General experimental workflow for using this compound.

Protocol for Cellular Staining and Fluorescence Microscopy

This protocol provides a general guideline for staining live or fixed cells with this compound for fluorescence microscopy. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound (CAS: 41175-45-5)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cells being used

  • Fixative solution (e.g., 4% paraformaldehyde in PBS) (for fixed cell staining)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for fixed cell staining of intracellular targets)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Cell Preparation:

    • For Live Cell Staining:

      • Culture cells on coverslips or in imaging-compatible plates to the desired confluency.

      • Wash the cells once with pre-warmed PBS.

    • For Fixed Cell Staining:

      • Culture cells on coverslips to the desired confluency.

      • Wash the cells once with PBS.

      • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

      • Wash the cells three times with PBS for 5 minutes each.

      • (Optional) If targeting intracellular structures, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS.

  • Staining:

    • Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed cell culture medium (for live cells) or PBS (for fixed cells) to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • Remove the existing medium/buffer from the cells and add the this compound working solution.

    • Incubate at 37°C in a CO₂ incubator (for live cells) or at room temperature (for fixed cells) for 15-30 minutes, protected from light.

  • Washing:

    • After incubation, remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or an appropriate imaging buffer.

  • Imaging:

    • For live cells, immediately proceed to imaging.

    • For fixed cells, mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the samples using a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., excitation ~380-400 nm, emission ~460-500 nm).

Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of this compound.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in Tris-HCl buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in Tris-HCl buffer.

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in Tris-HCl buffer to achieve the desired final concentrations.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well:

      • 140 µL of Tris-HCl buffer (pH 8.0)

      • 20 µL of the this compound solution at various concentrations (or buffer for the control).

      • 20 µL of the AChE solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound and the control.

    • Determine the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, precautions for handling coumarin derivatives should be followed. Coumarins, as a class, can be toxic if swallowed, inhaled, or absorbed through the skin. They may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the MSDS provided by the supplier.

Conclusion

This compound is a versatile molecule with significant potential in both biological imaging and neuropharmacological research. Its fluorescent properties allow for its use as a cellular stain, while its inhibitory action on cholinesterases makes it a valuable tool for studying cholinergic signaling and for the development of potential therapeutics for neurodegenerative diseases. The information and protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies.

References

An In-depth Technical Guide to the Solubility of Coumarin 106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Coumarin 106 in various solvents. Due to the limited availability of specific quantitative data for this compound, this document summarizes the available information and provides detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Quantitative Solubility Data

Quantitative solubility data for this compound is not widely published in peer-reviewed literature. The most specific information available is for its solubility in dimethyl sulfoxide (DMSO).

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)SolubilityMethod
DMSONot Specified≥ 25 mg/mL (≥ 88.86 mM)[1]Not Specified

Note: The "≥" symbol indicates that the saturation point was not reached at this concentration, and the actual solubility may be higher.

For general reference, coumarins as a class of compounds are known to be soluble in various organic solvents such as ethanol, ether, and chloroform, and slightly soluble in water.[2] The solubility of the parent compound, coumarin, has been studied more extensively and it is reported to be soluble in methanol.[3]

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[4] This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

2.1. Principle

An excess amount of the solid compound is added to a specific solvent and agitated until equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid and the concentration of the solute in the clear solution is quantified.

2.2. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., DMSO, ethanol, methanol, acetone, chloroform, ethyl acetate, water)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2.3. Detailed Shake-Flask Protocol

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound (e.g., 5-10 mg) to a vial containing a known volume of the desired solvent (e.g., 1-2 mL). The exact amount of excess solid is not critical, but enough should be present to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). The temperature should be controlled and recorded.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker.

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification of Solute Concentration:

    Method A: UV-Vis Spectrophotometry

    • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute stock solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to determine the λmax.

    • Prepare a Calibration Curve: From the stock solution, prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

    • Measure the Sample Absorbance: Dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

    • Calculate Solubility: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

    Method B: High-Performance Liquid Chromatography (HPLC)

    • Develop an HPLC Method: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

    • Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to create a calibration curve.

    • Analyze the Sample: Inject a known volume of the filtered saturated solution into the HPLC system.

    • Calculate Solubility: Use the calibration curve to determine the concentration of this compound in the sample based on its peak area.

2.4. Data Reporting

The solubility should be reported in standard units such as mg/mL or mol/L, along with the specific solvent and the temperature at which the measurement was performed.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A 1. Add Excess This compound to Solvent B 2. Seal Vial A->B C 3. Agitate at Constant Temperature (24-48h) B->C D 4. Centrifuge C->D E 5. Filter Supernatant D->E F 6. Prepare Dilutions & Standards E->F G 7. Analyze by UV-Vis or HPLC F->G H 8. Calculate Solubility G->H

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-Depth Technical Guide to Coumarin 106: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Coumarin 106, a fluorescent dye with significant potential in biomedical research and drug development due to its activity as a cholinesterase inhibitor. This document details its core physicochemical properties, provides experimental protocols for its synthesis and characterization, and explores its biological context.

Core Properties of this compound

This compound, also known as Coumarin 478, is a synthetic heterocyclic compound. Its fundamental molecular and physical characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₁₉NO₂[1]
Molecular Weight 281.35 g/mol [1]
CAS Number 41175-45-5[1]
Appearance Light green to green solid
Solubility Soluble in DMSO (≥ 25 mg/mL)

Synthesis of this compound

The synthesis of this compound, systematically named 2,3,6,7-tetrahydro-1H,5H-quinolizino[9,1-gh]coumarin, can be achieved through a Pechmann condensation reaction. This widely used method for coumarin synthesis involves the acid-catalyzed reaction of a phenol with a β-keto ester.

Experimental Protocol: Pechmann Condensation for Coumarin Synthesis

Materials:

  • Appropriate phenolic precursor

  • β-keto ester

  • Concentrated sulfuric acid (or other suitable acid catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine the phenolic starting material and the β-keto ester.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise with constant stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat as required to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture over crushed ice.

  • The resulting precipitate, the crude coumarin product, is collected by filtration.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure coumarin derivative.

Biological Activity: Cholinesterase Inhibition

This compound is a known inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining cholinesterase activity and inhibition.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine chloride (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the enzyme, substrate, DTNB, and this compound in phosphate buffer.

  • Assay in 96-well Plate:

    • To each well, add phosphate buffer.

    • Add a solution of the test inhibitor (this compound) at various concentrations. A control well should contain only the solvent.

    • Add the enzyme solution (AChE or BChE) to all wells except the blank.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take subsequent readings at regular intervals to monitor the reaction kinetics.

  • Data Analysis:

    • The rate of reaction is proportional to the change in absorbance over time.

    • Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the control.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathway: PI3K/Akt Pathway in Neuroprotection

The neuroprotective effects of cholinesterase inhibitors are thought to be mediated, in part, through the activation of signaling pathways such as the PI3K/Akt pathway. This pathway plays a crucial role in promoting cell survival and inhibiting apoptosis.

PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates GSK3b GSK3β Akt->GSK3b Inhibits Bad Bad Akt->Bad Inhibits Caspase9 Caspase-9 Akt->Caspase9 Inhibits Survival Cell Survival & Proliferation mTOR->Survival GSK3b->Survival Inhibits Apoptosis Apoptosis Bad->Apoptosis Promotes Caspase9->Apoptosis Initiates GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The PI3K/Akt signaling pathway initiated by growth factor binding.

Fluorescence Properties and Measurement

This compound is a fluorescent molecule, a property that is valuable for its use as a probe in various biological assays.

Experimental Protocol: Fluorescence Spectroscopy

Materials:

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, DMSO)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of dilutions to determine the optimal concentration for measurement. The absorbance of the solution at the excitation wavelength should typically be below 0.1 to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Measurement of Emission Spectrum:

    • Place the cuvette with the solvent blank in the sample holder and record a blank spectrum.

    • Replace the blank with the this compound sample.

    • Set the excitation wavelength (a common excitation wavelength for coumarins is around 365 nm, but this should be optimized for this compound).[2]

    • Scan a range of emission wavelengths to obtain the fluorescence emission spectrum.

  • Measurement of Excitation Spectrum:

    • Set the emission wavelength to the maximum determined from the emission spectrum.

    • Scan a range of excitation wavelengths to obtain the fluorescence excitation spectrum.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectra.

    • The wavelengths of maximum intensity in the emission and excitation spectra correspond to the emission and excitation maxima, respectively. For some coumarins, direct excitation of the triplet state has been observed at longer wavelengths (e.g., 465 nm).[2]

Experimental Protocol: Relative Quantum Yield Measurement

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard.

Materials:

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of solutions of both the standard and this compound in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum for each solution, keeping the excitation wavelength and all instrument parameters constant.

  • Integrate the area under the fluorescence emission curve for each sample.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where:

    • Φ_std is the quantum yield of the standard.

    • m_sample and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

    • η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the investigation of a potential cholinesterase inhibitor like this compound.

Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_invitro In Vitro Studies Synthesis Chemical Synthesis (e.g., Pechmann Condensation) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Screening Initial Screening: Cholinesterase Inhibition Assay Characterization->Screening DoseResponse Dose-Response Studies: Determine IC50 Screening->DoseResponse Kinetic Enzyme Kinetic Studies: Determine Inhibition Mechanism DoseResponse->Kinetic CellToxicity Cell Viability/Toxicity Assays Kinetic->CellToxicity Pathway Signaling Pathway Analysis (e.g., Western Blot for p-Akt) CellToxicity->Pathway Data Data Analysis & Interpretation Pathway->Data

Caption: A logical workflow for the synthesis and evaluation of this compound.

References

An In-Depth Technical Guide to Coumarin 106: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Coumarin 106, a prominent member of the coumarin family of fluorescent dyes, has carved a significant niche in various scientific and technological domains, particularly as a laser dye and a fluorescent probe. This technical guide provides a comprehensive overview of its discovery, historical context, key photophysical properties, and the experimental methodologies that underpin its synthesis and application.

Discovery and Historical Context

The broader family of coumarins has a rich history, with the parent compound, coumarin, first isolated from tonka beans in 1820 by A. Vogel. The first synthesis of coumarin was achieved by William Henry Perkin in 1868, a landmark in organic chemistry. The development of coumarin derivatives as fluorescent dyes and laser dyes gained momentum in the mid-20th century.

While a singular, definitive "discovery paper" for this compound is not readily identifiable from the available literature, its emergence is situated within the intensive research on laser dyes in the 1970s. The synthesis and introduction of this compound (also known as Coumarin 478) occurred in the mid-1970s. This period saw a surge in the development of tunable organic dye lasers, with coumarin derivatives being recognized for their high fluorescence quantum yields and emission in the blue-green region of the spectrum. The synthesis of such dyes often relied on established chemical reactions like the Knoevenagel condensation, which provided a versatile route to a wide array of substituted coumarins.

Physicochemical and Photophysical Properties

This compound is a dipolar laser dye characterized by its strong fluorescence and sensitivity to the polarity of its environment. Its photophysical properties have been the subject of numerous studies, providing valuable data for its application in various solvents.

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound in different solvents.

SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_f)
Dichloromethane41748032000.88
Acetonitrile41949436000.77
Methanol42350337000.73
Ethanol42450437000.75
Dimethyl Sulfoxide (DMSO)43051437000.68

Note: Data compiled from various sources. The exact values can vary slightly depending on the experimental conditions.

Experimental Protocols

Synthesis of this compound (Illustrative Knoevenagel Condensation)

The synthesis of this compound and its derivatives is typically achieved through a Knoevenagel condensation reaction. This method involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group.

Materials:

  • Substituted salicylaldehyde (e.g., 4-(diethylamino)salicylaldehyde)

  • Active methylene compound (e.g., ethyl cyanoacetate)

  • Base catalyst (e.g., piperidine or triethylamine)

  • Solvent (e.g., ethanol or toluene)

  • Reflux apparatus

  • Recrystallization solvents

Procedure:

  • Dissolve the substituted salicylaldehyde and the active methylene compound in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of the base to the mixture.

  • Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent to yield the pure this compound.

Caption: General workflow of Coumarin synthesis via Knoevenagel condensation.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ_f) of this compound can be determined using a comparative method with a well-characterized standard.

Materials:

  • This compound

  • Fluorescence standard with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • High-purity solvents

  • Cuvettes

Procedure:

  • Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the fluorescence quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    Where:

    • Φ is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Applications and Experimental Workflows

This compound is widely utilized as a laser dye and a fluorescent probe in various research areas, including cellular imaging.

Cellular Imaging Workflow

As a fluorescent probe, this compound can be used to visualize cellular structures and dynamics. The following is a general workflow for its application in live-cell imaging.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cell culture medium

  • Live cells cultured on a suitable imaging dish or slide

  • Fluorescence microscope equipped with appropriate filters for this compound excitation and emission

Procedure:

  • Culture cells to the desired confluency.

  • Prepare a working solution of this compound in cell culture medium at the desired final concentration.

  • Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Incubate the cells for a specific period to allow for dye uptake and localization.

  • Wash the cells with fresh medium to remove any unbound dye.

  • Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filter sets.

Cellular_Imaging_Workflow General Workflow for Cellular Imaging with this compound Start Start: Cultured Cells PrepareDye Prepare this compound Working Solution Start->PrepareDye Incubate Incubate Cells with Dye PrepareDye->Incubate Wash Wash to Remove Unbound Dye Incubate->Wash Image Fluorescence Microscopy (Excitation & Emission) Wash->Image Analyze Image Analysis Image->Analyze

Caption: Workflow of this compound for cellular imaging applications.

Signaling Pathways and Mechanisms of Action

Currently, there is limited evidence in the scientific literature to suggest that this compound directly participates in or modulates specific signaling pathways in a manner similar to a bioactive drug molecule. Its primary role in a biological context is that of a fluorescent probe. By virtue of its photophysical properties, it can be used to visualize and study various cellular components and processes. For instance, its fluorescence characteristics can be sensitive to the local microenvironment, allowing it to report on changes in polarity or viscosity within organelles.

Future research may explore the potential for modified this compound derivatives to act as targeted probes or even as photosensitizers in photodynamic therapy, which would involve more direct interaction with cellular pathways upon light activation. However, based on current knowledge, its utility lies in its application as a passive imaging agent rather than an active modulator of cell signaling.

Theoretical Insights into the Electronic Transitions of Coumarin 106: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Computational Methodologies

The primary theoretical framework for studying the electronic transitions of coumarin derivatives is Time-Dependent Density Functional Theory (TD-DFT).[1][2][3][4] This method offers a favorable balance between computational cost and accuracy for molecules of this size. The general workflow involves several key steps:

  • Ground State Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule in its ground electronic state (S₀) using Density Functional Theory (DFT).[1] Popular and effective combinations include hybrid functionals like B3LYP and PBE0, paired with Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p).[1] The inclusion of polarization and diffuse functions is crucial for accurately describing the electron distribution.

  • Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. This analysis confirms that the optimized structure is a true energy minimum (absence of imaginary frequencies) and provides theoretical infrared (IR) spectra that can be compared with experimental data.[3]

  • Excited State Calculations (Absorption): With the optimized ground-state geometry, TD-DFT is employed to calculate the vertical excitation energies. These energies correspond to electronic transitions from the ground state to various excited states (S₁, S₂, S₃, etc.) and are used to predict the absorption maxima (λmax) in the UV-Vis spectrum.[2][3] The oscillator strength (f), a measure of the transition probability, is also calculated for each excitation.

  • Excited State Geometry Optimization (Emission): To simulate fluorescence, the geometry of the molecule is optimized in its first excited singlet state (S₁).[5] This allows the molecule to relax to its most stable conformation in the excited state.

  • Emission Energy Calculation: A TD-DFT calculation is then performed on the optimized S₁ geometry to determine the energy of the electronic transition from the first excited state back to the ground state. This provides the theoretical fluorescence emission maximum.[2]

  • Solvent Effects: The photophysical properties of coumarins are often highly sensitive to their environment. To account for the influence of a solvent, the Polarizable Continuum Model (PCM) is widely used in these calculations.[3][4]

Data Presentation: Calculated Electronic Transitions of Representative Coumarins

As specific theoretical data for Coumarin 106 is not available in the reviewed literature, the following table summarizes calculated electronic transition data for the parent coumarin molecule from a representative TD-DFT study. This data serves as an illustrative example of the outputs from these computational investigations.

CompoundStateTransition Energy (eV)Wavelength (nm)Oscillator Strength (f)
CoumarinS₁4.093030.098
CoumarinS₂4.682650.000
CoumarinS₃5.102430.490

Data extracted from a TD-B3LYP/6-31G(d) study on the parent coumarin molecule.[2]

Experimental and Computational Protocols

The following section details the typical methodologies employed in theoretical studies of coumarin electronic transitions, based on a synthesis of protocols reported in the scientific literature.

Software

Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or GAMESS.[1]

Ground and Excited State Calculations
  • Geometry Optimization: Ground state (S₀) and first excited singlet state (S₁) geometries are optimized using DFT and TD-DFT, respectively. The B3LYP functional with the 6-31+G(d) or a larger basis set is a common choice.[3]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimizations to confirm the nature of the stationary points.[3]

  • Vertical Excitation and Emission Energies: Vertical absorption and emission energies are calculated using TD-DFT at the optimized S₀ and S₁ geometries, respectively. A variety of functionals, including PBE0 and CAM-B3LYP, may be used for these calculations to compare results.[3][4]

Solvation Models

The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is frequently used to simulate the effect of different solvents on the electronic transitions.[3]

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for the theoretical study of coumarin electronic transitions.

Theoretical_Workflow Computational Workflow for Coumarin Electronic Transitions cluster_gs Ground State (S0) Calculations cluster_es Excited State (S1) Calculations GS_Opt Geometry Optimization (DFT) GS_Freq Frequency Analysis GS_Opt->GS_Freq ES_Opt Geometry Optimization (TD-DFT) GS_Opt->ES_Opt Solvent Incorporate Solvent Model (PCM) GS_Freq->Solvent ES_Emission Emission Energy (TD-DFT) ES_Opt->ES_Emission ES_Emission->Solvent Apply to S1 geometry Start Define Molecular Structure Start->GS_Opt Absorption Absorption Spectrum (Vertical Excitation Energies) Solvent->Absorption Emission Fluorescence Spectrum (Emission Energies) Solvent->Emission Analysis Data Analysis and Comparison with Experiment Absorption->Analysis Emission->Analysis

Caption: A flowchart of the computational protocol for studying coumarin electronic transitions.

References

An In-depth Technical Guide to the Synthesis of Coumarin 106 Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and key data related to Coumarin 106 and its derivatives and analogs. This compound, chemically known as 7-(diethylamino)-4-methylcoumarin, is a vital scaffold in the development of fluorescent probes and pharmacologically active agents. This document details the prevalent synthetic methodologies, offering insights into reaction mechanisms and practical experimental procedures.

Core Synthetic Strategies: Pechmann and Knoevenagel Condensations

The synthesis of the coumarin core, a benzopyrone structure, is predominantly achieved through two classical name reactions: the Pechmann condensation and the Knoevenagel condensation. These methods offer versatility in introducing a wide array of substituents onto the coumarin framework, thereby enabling the fine-tuning of its photophysical and biological properties.

The Pechmann condensation is a widely employed method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions. The reaction proceeds through transesterification followed by intramolecular cyclization and dehydration. Various catalysts, including Brønsted acids like sulfuric acid and Lewis acids such as aluminum chloride, are utilized to facilitate this reaction. Modern approaches often employ solid acid catalysts or microwave irradiation to promote milder and more efficient reaction conditions.

The Knoevenagel condensation provides an alternative route, involving the reaction of an active methylene compound with a salicylaldehyde derivative in the presence of a weak base. This method is particularly useful for the synthesis of 3-substituted coumarins.

Synthesis of this compound: An Experimental Protocol

A common and effective method for the synthesis of this compound (7-(diethylamino)-4-methylcoumarin) is the Pechmann condensation. The following protocol is based on established procedures.

Reaction: Condensation of m-diethylaminophenol with methyl acetoacetate.

Reagents and Materials:

  • m-Diethylaminophenol

  • Methyl acetoacetate

  • Zinc chloride (ZnCl₂)

  • Stannous chloride (SnCl₂)

  • Dilute sulfuric acid (H₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine m-diethylaminophenol, zinc chloride, and stannous chloride.

  • To this mixture, add methyl acetoacetate.

  • Heat the reaction mixture to 180°C and maintain it under reflux for 2 to 5 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • To the cooled reaction mixture, add dilute sulfuric acid. This will cause the crude product to precipitate.

  • Collect the purple, needle-like crystals of crude 7-diethylamino-4-methylcoumarin by filtration.

  • Wash the crystals with water and dry them.

  • Purify the crude product by recrystallization from ethanol to obtain the final, high-purity this compound.

Synthesis of a Key Analog: 7-(diethylamino)-4-(trifluoromethyl)coumarin

A notable analog of this compound is 7-(diethylamino)-4-(trifluoromethyl)coumarin, which exhibits interesting photophysical properties. Its synthesis showcases a variation of the condensation approach.

Reaction: Condensation of 3-(diethylamino)phenol with ethyl 4,4,4-trifluoro-3-oxobutanoate.

Reagents and Materials:

  • 3-(Diethylamino)phenol

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Anhydrous zinc chloride (ZnCl₂)

  • Anhydrous ethanol

  • Dilute sulfuric acid

Procedure:

  • Combine 3-(diethylamino)phenol, anhydrous ethanol, anhydrous zinc chloride, and ethyl 4,4,4-trifluoro-3-oxobutanoate in a flask.

  • Heat the mixture under reflux on a water bath at 70-80°C for approximately 13 hours.

  • After cooling, pour the reaction mixture into dilute sulfuric acid, leading to the precipitation of the product.

  • Filter the precipitate and dry it.

  • Recrystallize the crude product from a 20% ethanol-water solution to yield the final product.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its trifluoromethyl analog.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference(s)
Chemical Name 7-(diethylamino)-4-methylcoumarin
Synonyms Coumarin 1, 7-(diethylamino)-4-methyl-2H-1-benzopyran-2-one
CAS Number 91-44-1
Molecular Formula C₁₄H₁₇NO₂
Molecular Weight 231.29 g/mol
Appearance Purple, needle-like crystals (crude)
¹H NMR (CDCl₃, δ ppm) 1.23 (t, 6H, N(CH₂CH₃)₂), 2.40 (s, 3H, 4-CH₃), 3.42 (q, 4H, N(CH₂CH₃)₂), 6.08 (s, 1H, 3-H), 6.5-7.5 (m, 3H, Ar-H)
¹³C NMR (CDCl₃, δ ppm) 12.5, 18.0, 45.0, 97.0, 108.0, 110.0, 122.0, 125.0, 150.0, 152.0, 155.0, 162.0

Table 2: Photophysical Properties of this compound and a Key Analog

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference(s)
This compound 387468-
7-(diethylamino)-4-(trifluoromethyl)coumarin ~410~4800.948

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core synthetic pathways for coumarin derivatives.

Pechmann_Condensation Phenol Phenol Derivative Transesterification Transesterification Phenol->Transesterification BetaKetoester β-Ketoester BetaKetoester->Transesterification AcidCatalyst Acid Catalyst (e.g., H₂SO₄, AlCl₃) AcidCatalyst->Transesterification IntramolecularAlkylation Intramolecular Hydroxyalkylation Transesterification->IntramolecularAlkylation Dehydration Dehydration IntramolecularAlkylation->Dehydration Coumarin Coumarin Derivative Dehydration->Coumarin

Caption: The Pechmann condensation pathway for coumarin synthesis.

Knoevenagel_Condensation Salicylaldehyde Salicylaldehyde Derivative Condensation Knoevenagel Condensation Salicylaldehyde->Condensation ActiveMethylene Active Methylene Compound ActiveMethylene->Condensation BaseCatalyst Base Catalyst (e.g., Piperidine) BaseCatalyst->Condensation IntramolecularCyclization Intramolecular Cyclization Condensation->IntramolecularCyclization Coumarin 3-Substituted Coumarin Derivative IntramolecularCyclization->Coumarin

Caption: The Knoevenagel condensation pathway for 3-substituted coumarins.

Experimental_Workflow start Start | Mix Reactants & Catalyst reaction Reaction Heat under Reflux (e.g., 180°C, 2-5h) start->reaction workup Workup 1. Cool to RT 2. Add Dilute Acid 3. Filter Precipitate reaction->workup purification Purification Recrystallization (e.g., from Ethanol) workup->purification analysis Analysis | 1. Spectroscopy (NMR, IR, MS) 2. Photophysical Measurements purification->analysis

Caption: General experimental workflow for this compound synthesis.

Unveiling the Luminescence of Coumarin 106: A Technical Guide to its Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the fluorescence quantum yield of Coumarin 106 (also known as Coumarin 478), a widely utilized laser dye. This document is intended for researchers, scientists, and professionals in the field of drug development who leverage fluorescent molecules in their work. Herein, we delve into the quantitative aspects of this compound fluorescence, detail the experimental protocols for its measurement, and provide visualizations to elucidate the underlying processes.

Core Concepts in this compound Fluorescence

This compound is a member of the coumarin family of dyes, known for their robust photophysical properties and broad applicability as fluorescent probes and laser media. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed by the dye. A high quantum yield is often a desirable characteristic for applications requiring bright fluorescence signals.

The fluorescence properties of coumarin dyes, including this compound, are highly sensitive to the solvent environment. Factors such as solvent polarity, viscosity, and the ability to form hydrogen bonds can significantly influence the fluorescence quantum yield and the emission spectrum. For instance, in polar solvents, many aminocoumarins exhibit a characteristic red-shift in their fluorescence spectrum, which is often accompanied by a decrease in the emission yield and lifetime. This phenomenon is attributed to the relaxation of the excited singlet state from an initial planar conformation to a twisted, non-emissive zwitterionic state.

Quantitative Analysis of this compound Fluorescence Quantum Yield

A study on this compound embedded in polyvinyl alcohol (PVA) films noted that while the dye exhibits efficient room temperature phosphorescence, the fluorescence quantum yields and lifetimes were observed to decrease with annealing of the film. This suggests that in a rigid matrix, the non-radiative decay pathways for the singlet excited state can be influenced by the physical properties of the surrounding medium.

For the purpose of providing a practical reference for researchers, the following table summarizes the fluorescence quantum yields of several commonly used coumarin dyes in ethanol, a frequently employed solvent. These values offer a comparative context for estimating the potential quantum yield of this compound.

Coumarin DerivativeFluorescence Quantum Yield (Φf) in Ethanol
Coumarin 10.73
Coumarin 1020.6
Coumarin 1530.4
Coumarin 60.8

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample. This protocol involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. Quinine sulfate in 0.1 M H2SO4 is a commonly used standard with a quantum yield of approximately 0.55.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound (or other sample)

  • Quinine sulfate (fluorescence standard)

  • Appropriate solvent (e.g., ethanol, cyclohexane)

  • 0.1 M Sulfuric acid (for quinine sulfate standard)

Procedure:

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4).

    • Prepare a stock solution of the sample (this compound) in the desired solvent.

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is in the linear range (typically below 0.1) to avoid inner filter effects.

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each diluted solution of the standard and the sample at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each diluted solution of the standard and the sample. The excitation wavelength should be the same as that used for the absorbance measurements.

    • It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for both the standard and the sample measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. The resulting plots should be linear.

    • The slope of these plots represents the gradient (Grad).

  • Calculation of Quantum Yield:

    • The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation:

    Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample^2 / n_std^2)

    Where:

    • Φf_std is the known quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • n_sample and n_std are the refractive indices of the solvents used for the sample and the standard, respectively.

Visualizing the Experimental Workflow

To further clarify the process of determining the relative fluorescence quantum yield, the following diagram illustrates the key steps in the experimental workflow.

G Experimental Workflow for Relative Fluorescence Quantum Yield Measurement prep_std Prepare Standard Solutions (e.g., Quinine Sulfate) abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_std->abs_measure fluor_measure Measure Fluorescence Emission (Spectrofluorometer) prep_std->fluor_measure prep_sample Prepare Sample Solutions (this compound) prep_sample->abs_measure prep_sample->fluor_measure plot Plot Integrated Intensity vs. Absorbance abs_measure->plot integrate Integrate Fluorescence Spectra fluor_measure->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for determining relative fluorescence quantum yield.

Navigating the Safety Profile of Coumarin 106: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Available Safety Data and Recommended Handling Protocols for Drug Development Professionals

Coumarin 106, a fluorescent dye and a derivative of the coumarin chemical class, is utilized in various research applications. While it has been identified as a non-toxic agent in specific cell-based assays, a comprehensive and universally recognized Safety Data Sheet (SDS) detailing its specific hazards remains elusive. This guide synthesizes the currently available safety information for this compound and supplements it with data from the broader coumarin family to provide researchers, scientists, and drug development professionals with a thorough understanding of its potential risks and the necessary precautions for safe handling.

It is imperative to note that one supplier, Cayman Chemical, classifies this compound (under the synonym Coumarin 478) as not hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, this is an exception, as the parent compound, coumarin, and its derivatives are generally considered hazardous. Therefore, a cautious approach is strongly recommended when handling this compound, assuming a hazard profile similar to other coumarins until more specific data becomes available.

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is fundamental to its safe handling and use in experimental settings. The following table summarizes the available data for this compound, supplemented with data for the general coumarin compound for reference.

PropertyThis compound (CAS: 41175-45-5)Coumarin (General) (CAS: 91-64-5)
Molecular Formula C₁₈H₁₉NO₂C₉H₆O₂
Molecular Weight 281.35 g/mol [1]146.14 g/mol [2]
Appearance Solid[3]Colorless to white crystals or powder[2]
Melting Point Not available68-71 °C[4]
Boiling Point Not available298 °C at 760 mmHg[4]
Solubility Soluble in DMSO (≥ 25 mg/mL)[1][5]Soluble in water[4]
Vapor Pressure Not available1 hPa @ 106 °C[4]

Toxicological Data

Limited toxicological data is available specifically for this compound. One study has shown it to be non-toxic in Caco-2 cells, a human colon adenocarcinoma cell line.[1][6] However, this in vitro result does not provide a complete toxicological profile. The data for the general coumarin compound, which is classified as toxic, is provided below for a conservative safety assessment.

Toxicological EndpointThis compoundCoumarin (General)
Acute Oral Toxicity No data availableLD50 (Rat): 293 mg/kg[7]
Acute Dermal Toxicity No data availableToxic in contact with skin.[8]
Acute Inhalation Toxicity No data availableToxic if inhaled.[8]
Skin Corrosion/Irritation No specific data; handle with caution.May cause an allergic skin reaction.[8]
Eye Corrosion/Irritation No specific data; handle with caution.No information available; assume potential for irritation.[7]
Carcinogenicity No data availableNot classified as a carcinogen.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards associated with coumarin compounds, stringent safety protocols should be followed when handling this compound. The following workflow outlines the key steps for safe handling in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_storage Storage prep_sds Review Safety Data Sheet (SDS) (Assume hazardous if specific SDS is unavailable) prep_ppe Don Appropriate Personal Protective Equipment (PPE) prep_sds->prep_ppe handle_weigh Weighing and Preparation (Use in a well-ventilated area or fume hood) prep_ppe->handle_weigh handle_exp Experimental Use (Avoid generating dust or aerosols) handle_weigh->handle_exp cleanup_spill Spill Management (Follow established spill cleanup procedures) handle_exp->cleanup_spill If spill occurs cleanup_waste Waste Disposal (Dispose of as hazardous waste) handle_exp->cleanup_waste storage_conditions Store in a cool, dry, well-ventilated area (Keep container tightly closed) cleanup_waste->storage_conditions For unused material

Caption: A logical workflow for the safe handling of chemical compounds like this compound.

Personal Protective Equipment (PPE) Recommendations

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[9][10]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).[11]

  • Skin and Body Protection: A laboratory coat and, if there is a risk of significant exposure, additional protective clothing.

  • Respiratory Protection: In case of inadequate ventilation or when handling powders that may become airborne, a NIOSH-approved respirator is recommended.

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken immediately:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[12]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Spill, Storage, and Disposal Procedures

Proper procedures for managing spills, storage, and disposal are critical to maintaining a safe laboratory environment.

Spill Cleanup

In the event of a spill, follow these steps:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a sealed container for disposal.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols

References

A Technical Guide to Sourcing High-Purity Coumarin 106 for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the procurement of high-purity reagents is a critical, foundational step for ensuring the validity and reproducibility of experimental results. This guide provides an in-depth overview of commercial suppliers of high-purity Coumarin 106 (CAS 41044-12-6), also known as Coumarin 478, and outlines the necessary quality control procedures for its use in demanding applications.

This compound is a versatile fluorescent dye with applications as a laser dye and as a biological probe, notably as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Given its use in sensitive biochemical assays and as a potential lead molecule in drug discovery, ensuring high purity is paramount to avoid confounding experimental outcomes.

Commercial Suppliers and Purity Specifications

Sourcing high-purity this compound requires careful consideration of the supplier's reputation and the quality of their products. The following table summarizes commercially available options for high-purity this compound, based on publicly available data. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity before use.

SupplierStated PurityAnalytical Methods Mentioned
GlpBio>99.00%CoA, SDS, Datasheet available
MedChemExpress (MCE)High PurityProduct citations, tech support
ChemScene≥98%
FINETECH INDUSTRY LIMITEDHigh-qualityMSDS, CoA documentation
Tokyo Chemical Industry (TCI)>98.0%HPLC

Quality Control and Verification of High-Purity this compound

Upon receipt of this compound, it is crucial for research and drug development professionals to perform in-house quality control to verify the supplier's claims. The following are key experimental protocols for assessing the purity and identity of this compound.

Experimental Protocols

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of non-volatile and thermally unstable compounds like this compound. The presence of multiple peaks in the chromatogram can indicate impurities.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column : A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for coumarin analysis.

  • Mobile Phase : A gradient elution using a mixture of acetonitrile and water, often with a small amount of an acid like acetic acid or formic acid to improve peak shape. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration over the course of the run.

  • Flow Rate : A flow rate of 1.0 mL/min is standard.

  • Detection : UV detection at a wavelength where coumarins exhibit strong absorbance, typically between 280 nm and 330 nm.

  • Sample Preparation : Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.

  • Analysis : Inject the sample and analyze the resulting chromatogram. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

2. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of a compound. Both ¹H and ¹³C NMR should be performed.

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation : Dissolve a few milligrams of the this compound sample in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Analysis : Acquire ¹H and ¹³C NMR spectra. The resulting chemical shifts, splitting patterns, and integration values of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the known structure of this compound. Any significant unassigned peaks may indicate the presence of impurities.

3. Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and can provide information about its fragmentation pattern, which can further aid in structural confirmation.

  • Instrumentation : A mass spectrometer, which can be coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). High-resolution mass spectrometry (HRMS) is preferred for obtaining accurate mass measurements.

  • Ionization Method : Electron Ionization (EI) is a common method for coumarins when using GC-MS. For LC-MS, Electrospray Ionization (ESI) is often employed.

  • Analysis : The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound (C₁₈H₁₉NO₂, MW: 281.35 g/mol ).[2] The fragmentation pattern can be compared with literature data for further confirmation.[3]

Visualizing Workflows for Procurement and Quality Control

To aid researchers in the systematic procurement and verification of high-purity this compound, the following workflows are presented as diagrams.

SupplierSelectionWorkflow start Identify Research Need (High-Purity this compound) search Search for Commercial Suppliers start->search evaluate Evaluate Supplier Reputation - Check publications - Review peer feedback search->evaluate request_info Request Technical Information - Purity specifications - CoA for current lot - Available grades evaluate->request_info compare Compare Suppliers - Purity vs. Cost - Lead time - Technical support request_info->compare decision Select Supplier and Procure compare->decision end Receive Compound decision->end

Caption: A logical workflow for selecting a commercial supplier of high-purity this compound.

QualityControlWorkflow start This compound Received visual_insp Visual Inspection - Appearance - Packaging integrity start->visual_insp doc_review Documentation Review - Match CoA to lot number - Verify supplier specs start->doc_review analytical_testing Analytical Testing visual_insp->analytical_testing doc_review->analytical_testing hplc HPLC Purity Analysis analytical_testing->hplc nmr NMR Structural Confirmation analytical_testing->nmr ms MS Molecular Weight Verification analytical_testing->ms data_analysis Data Analysis and Comparison - Compare results to CoA - Check against literature hplc->data_analysis nmr->data_analysis ms->data_analysis decision Pass/Fail Decision data_analysis->decision pass Release for Research Use decision->pass Meets Specs fail Contact Supplier / Reject Lot decision->fail Does Not Meet Specs

Caption: A comprehensive quality control workflow for verifying the purity of this compound.

References

The Multifaceted Applications of Coumarin 106: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin 106, a versatile fluorescent dye, has garnered significant attention across various scientific disciplines. Its unique photophysical properties and biological activities have led to its application as a laser dye, a sensitive fluorescent probe, and a potent enzyme inhibitor. This technical guide provides an in-depth review of the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers in their endeavors.

Photophysical and Biological Properties

This compound exhibits a high fluorescence quantum yield, making it an excellent candidate for applications requiring strong and stable fluorescence emission. Its biological activity, particularly as a cholinesterase inhibitor, has opened avenues for its investigation in the context of neurodegenerative diseases.

Quantitative Data Summary

The key quantitative parameters of this compound across its primary applications are summarized in the tables below for easy comparison.

Table 1: Photophysical Properties of this compound as a Laser Dye

ParameterValueSolventReference
Lasing Range480 - 540 nmEthanol[1]
Fluorescence Quantum Yield (ΦF)~0.74Quinine sulfate standard

Table 2: Performance of Coumarin-Based Fluorescent Probes

AnalyteProbeDetection LimitExcitation (nm)Emission (nm)Reference
Copper (Cu2+)BuCAC3.03 x 10⁻⁷ M305-[2]
Copper (Cu2+)DF-CU6.4 μM420465[3]
Amyloid-β PlaquesXCYC-3---

Table 3: Enzyme Inhibition Data for this compound

EnzymeInhibition Constant (Ki)pIC50Inhibition TypeReference
Acetylcholinesterase (AChE)2.36 ± 0.17 μM4.97 ± 0.09Mixed-type[4]
Butyrylcholinesterase (BChE)-4.56 ± 0.06-[4]

Core Applications and Experimental Protocols

This section details the primary applications of this compound and provides comprehensive experimental protocols for each.

Laser Dye

This compound is utilized as a gain medium in dye lasers, particularly in the blue-green region of the spectrum. Its high fluorescence quantum yield contributes to efficient laser operation.

Experimental Protocol: this compound as a Laser Dye

  • Dye Solution Preparation: Prepare a 7.5 x 10⁻⁴ M solution of this compound in air-saturated absolute ethanol. Oxygen in the solution can enhance slope efficiency and lower the lasing threshold.

  • Laser Head Setup: Utilize a laser head with a fixed, stationary dye volume of approximately 0.2 ml. The dye solution is contained within a 5 cm x 2 mm bore heavy-wall capillary quartz cell.

  • Optical Cavity: Employ spherical mirrors in direct contact with the liquid dye solution. The mirrors should have a radius of curvature of 12.5 cm with reflectivities of 99% and 90%, respectively.

  • Pumping Source: Use repetitive flashlamp pulses to excite the dye solution. The specific parameters of the flashlamp (e.g., pulse duration, energy) should be optimized for the desired laser output.

  • Laser Output Measurement: Measure the peak of the laser output spectrum to determine the lasing wavelength. The initial peak output power is measured from the first shot, and its decline over subsequent shots can be monitored to assess photochemical stability.

Fluorescent Probe

The fluorescence of this compound and its derivatives is sensitive to the local environment, making them valuable as fluorescent probes for detecting various analytes, including metal ions and biological macromolecules.

Coumarin-based probes can be designed to exhibit a change in fluorescence upon binding to copper ions, allowing for their sensitive detection.

Experimental Protocol: Fluorescent Detection of Cu²⁺ using a Coumarin-Based Probe (BuCAC) [2]

  • Reagent Preparation:

    • Prepare a stock solution of the BuCAC probe in acetonitrile.

    • Prepare a series of standard solutions of Cu²⁺ in deionized water.

    • Prepare a CH₃CN:PBS buffer (v/v = 8:2, pH = 7.4) solution.

  • Fluorescence Measurement:

    • In a quartz cuvette, mix the BuCAC probe solution with the CH₃CN:PBS buffer.

    • Record the initial fluorescence spectrum using an excitation wavelength of 305 nm.

    • Add aliquots of the Cu²⁺ standard solutions to the cuvette and record the fluorescence spectrum after each addition.

    • A decrease in fluorescence intensity indicates the presence of Cu²⁺.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the Cu²⁺ concentration.

    • Determine the limit of detection (LOD) based on the signal-to-noise ratio.

Coumarin derivatives have been developed as fluorescent probes for the in vitro and in vivo imaging of amyloid-β (Aβ) plaques, which are a hallmark of Alzheimer's disease.

Experimental Protocol: In Vitro Aβ42 Aggregation Assay [5]

  • Aβ42 Preparation:

    • Resuspend Aβ42 aliquots in DMSO and sonicate for 10 minutes to obtain monomers.

    • Dilute the Aβ42 solution in Tris buffer (50 mM Tris, 150 mM NaCl, pH 7.4) containing 25 μM Thioflavin T (ThT) and 10 μM of the coumarin-based probe.

  • Aggregation Monitoring:

    • Place 200 µL of the sample in a 96-well plate.

    • Incubate the plate at 37°C with shaking at 700 rpm in a double orbital mode.

    • Monitor the aggregation kinetics by measuring the ThT fluorescence using a plate reader with excitation at 440 nm and emission at 490 nm. An increase in fluorescence indicates Aβ aggregation.

Enzyme Inhibitor

This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in neurotransmission.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method) [6][7][8]

  • Reagent Preparation:

    • 0.1 M Phosphate Buffer (pH 8.0).

    • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer.

    • 14 mM acetylthiocholine iodide (ATCI) or butyrylthiocholine chloride (BTCC) solution in deionized water (prepare fresh daily).

    • 1 U/mL Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution in phosphate buffer (keep on ice).

    • Test compound (this compound) solution of various concentrations.

  • Assay Procedure (96-well plate):

    • Blank: 140 µL Phosphate Buffer + 20 µL DTNB + 20 µL deionized water.

    • Control (No Inhibitor): 130 µL Phosphate Buffer + 10 µL AChE/BChE solution + 20 µL DTNB + 20 µL ATCI/BTCC solution.

    • Test Sample (with Inhibitor): 130 µL Phosphate Buffer + 10 µL AChE/BChE solution + 10 µL test compound solution + 20 µL DTNB + 20 µL ATCI/BTCC solution.

  • Incubation:

    • Add the buffer, enzyme, DTNB, and test compound/solvent to the respective wells.

    • Mix gently and incubate the plate for 15 minutes at 25°C.

  • Reaction Initiation:

    • To all wells except the blank, add 20 µL of the ATCI or BTCC solution to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key experimental workflows described in this guide.

experimental_workflow_laser_dye prep Prepare 7.5e-4 M this compound in Ethanol setup Set up Laser Head (Quartz Cell, Mirrors) prep->setup pump Excite with Flashlamp Pulses setup->pump measure Measure Laser Output Spectrum pump->measure analyze Analyze Wavelength and Power measure->analyze

Caption: Workflow for utilizing this compound as a laser dye.

experimental_workflow_cu_detection reagents Prepare Probe, Cu2+ Standards, and Buffer mix Mix Probe and Buffer in Cuvette reagents->mix initial_f Record Initial Fluorescence mix->initial_f titrate Titrate with Cu2+ Standards initial_f->titrate record_f Record Fluorescence after each addition titrate->record_f plot Plot Intensity vs. [Cu2+] record_f->plot lod Determine Limit of Detection plot->lod

Caption: Workflow for fluorescent detection of Cu²⁺ ions.

experimental_workflow_ab_imaging prep_ab Prepare Monomeric Aβ42 Solution mix_reagents Mix Aβ42 with ThT and Coumarin Probe prep_ab->mix_reagents incubate Incubate at 37°C with Shaking mix_reagents->incubate monitor Monitor ThT Fluorescence over time incubate->monitor analyze Analyze Aggregation Kinetics monitor->analyze experimental_workflow_cholinesterase_inhibition prep_reagents Prepare Buffers, DTNB, Substrate, and Enzyme plate_setup Set up 96-well Plate (Blank, Control, Test) prep_reagents->plate_setup preincubate Pre-incubate Enzyme with Inhibitor plate_setup->preincubate initiate_reaction Add Substrate to Initiate Reaction preincubate->initiate_reaction measure_abs Measure Absorbance at 412 nm (Kinetic Reading) initiate_reaction->measure_abs calculate Calculate % Inhibition and IC50 measure_abs->calculate

References

The Inner Workings of Coumarin 106: A Technical Guide to its Action as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms governing the function of Coumarin 106 as a highly sensitive fluorescent probe. This compound, and its parent family of coumarin dyes, are renowned for their utility in cellular imaging, environmental sensing, and as laser dyes, owing to their responsive photophysical properties. This document outlines the fundamental principles of its operation, provides key quantitative data, details experimental methodologies, and visualizes the underlying processes.

Core Mechanisms of Action

The fluorescence of this compound and related derivatives is profoundly influenced by its molecular environment. The primary mechanisms underpinning its function as a fluorescent probe are Intramolecular Charge Transfer (ICT) and the influence of solvent polarity and viscosity. These mechanisms modulate the non-radiative decay pathways, thereby affecting the fluorescence quantum yield and lifetime.

Intramolecular Charge Transfer (ICT)

This compound possesses a "push-pull" electronic structure, with an electron-donating group (the julolidine moiety) and an electron-accepting group (the trifluoromethyl group) at opposite ends of the conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with a significantly larger dipole moment than the ground state. This is known as the Intramolecular Charge Transfer (ICT) state.[1][2]

The energy of this ICT state is highly sensitive to the polarity of the surrounding solvent. In polar solvents, the large dipole moment of the excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum.[2] This solvatochromic shift is a key characteristic of ICT-based probes and allows for the reporting of local environmental polarity.

The stability of the ICT state also influences the rate of non-radiative decay. In some cases, twisting of the molecule in the excited state can lead to a non-fluorescent Twisted Intramolecular Charge Transfer (TICT) state, which provides an efficient pathway for non-radiative decay, thus quenching the fluorescence.[3][4]

ICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS This compound (Ground State) LE Locally Excited (LE) State GS->LE Absorption (hν) ICT Intramolecular Charge Transfer (ICT) State (Fluorescent) LE->ICT Charge Transfer ICT->GS Fluorescence (hν') TICT Twisted Intramolecular Charge Transfer (TICT) State (Non-Fluorescent) ICT->TICT Twisting TICT->GS Non-radiative Decay

Viscosity Sensing

The fluorescence quantum yield of this compound can be highly dependent on the viscosity of its microenvironment. This property allows it to function as a "molecular rotor." In low-viscosity environments, the julolidine group of the this compound molecule can freely rotate. This intramolecular rotation in the excited state provides a non-radiative pathway for the molecule to return to the ground state, leading to low fluorescence intensity.

In a high-viscosity medium, this intramolecular rotation is restricted. The inhibition of this non-radiative decay pathway forces the molecule to relax to the ground state via fluorescence emission. Consequently, a significant increase in fluorescence intensity is observed in more viscous environments.[5][6][7] This relationship between fluorescence intensity and viscosity forms the basis of its application as a viscosity probe.[8]

Viscosity_Sensing cluster_low_viscosity Low Viscosity Environment cluster_high_viscosity High Viscosity Environment Excitation_Low Excitation (hν) Rotation_Low Intramolecular Rotation (Non-radiative Decay) Excitation_Low->Rotation_Low Fluorescence_Low Weak Fluorescence Excitation_Low->Fluorescence_Low Excitation_High Excitation (hν) No_Rotation_High Restricted Rotation Excitation_High->No_Rotation_High Fluorescence_High Strong Fluorescence No_Rotation_High->Fluorescence_High

Quantitative Data

The photophysical properties of coumarin dyes are highly dependent on the solvent environment. Below are tables summarizing key quantitative data for this compound and related coumarin compounds to illustrate these effects.

Table 1: Photophysical Properties of a this compound Analog (Compound 4) in Acetonitrile [9]

PropertyValue
Quantum Yield (Φ)0.78
Molar Extinction Coefficient (ε)50,276 M⁻¹ cm⁻¹

Table 2: Photophysical Properties of Related 7-Aminocoumarin Dyes in Various Solvents [4][10]

Coumarin DyeSolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)Lifetime (ns)
Coumarin 152 Cyclohexane39044028000.603.5
Acetonitrile40050049000.201.8
Methanol40552054000.101.2
Coumarin 481 Cyclohexane37041530000.954.5
Acetonitrile38048058000.080.8
Methanol38550062000.050.5
Coumarin 30 n-Hexane40845023700.824.20
Acetonitrile41850543400.583.50
Methanol42052047600.402.80

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of this compound and its application as a fluorescent probe.

Synthesis of a this compound Analog (Knoevenagel Condensation)[9]

This protocol describes the synthesis of a compound analogous to this compound via a Knoevenagel condensation.

Materials:

  • Diethylamino salicylaldehyde

  • Ethyl 2-(benzo[d]oxazol-2-yl)acetate

  • 2-Butanol

  • Piperidine

Procedure:

  • Dissolve diethylamino salicylaldehyde (1.0 equivalent) in 2-butanol in a suitable flask.

  • Add ethyl 2-(benzo[d]oxazol-2-yl)acetate (1.5 equivalents) to the solution.

  • Add piperidine (0.4 equivalents) as a catalyst.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Reactants Reactants: - Diethylamino salicylaldehyde - Ethyl 2-(benzo[d]oxazol-2-yl)acetate Reaction Knoevenagel Condensation (Reflux) Reactants->Reaction Solvent_Catalyst Solvent: 2-Butanol Catalyst: Piperidine Solvent_Catalyst->Reaction Workup Reaction Workup (Cooling, Filtration/Evaporation) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization

General Protocol for Fluorescence Measurements

This protocol outlines the general steps for utilizing this compound as a fluorescent probe to investigate environmental properties.

Materials:

  • This compound

  • Spectroscopic grade solvents of varying polarity and viscosity

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO or ethanol.

  • Working Solution Preparation: Prepare working solutions by diluting the stock solution into the solvents of interest to a final concentration typically in the low micromolar range (e.g., 1-10 µM). Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorption Spectra: Record the absorption spectra of the working solutions using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).

  • Fluorescence Spectra: Record the fluorescence emission spectra using a fluorometer. Excite the sample at or near the absorption maximum. Record the emission spectrum over an appropriate wavelength range to determine the emission maximum (λ_em).

  • Quantum Yield Measurement: Determine the fluorescence quantum yield relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "ref" refer to the sample and the reference, respectively.

  • Lifetime Measurement: Measure the fluorescence lifetime using a time-correlated single-photon counting (TCSPC) system.

Measurement_Protocol Stock_Solution Prepare Stock Solution (e.g., 1 mM in DMSO) Working_Solution Prepare Working Solutions (1-10 µM in target solvents) Stock_Solution->Working_Solution Abs_Spec Record Absorption Spectra (UV-Vis Spectrophotometer) Working_Solution->Abs_Spec Fluo_Spec Record Fluorescence Spectra (Fluorometer) Working_Solution->Fluo_Spec QY_Measure Measure Quantum Yield (Relative to a standard) Fluo_Spec->QY_Measure Lifetime_Measure Measure Fluorescence Lifetime (TCSPC) Fluo_Spec->Lifetime_Measure

Conclusion

This compound is a versatile fluorescent probe whose mechanism of action is primarily governed by Intramolecular Charge Transfer and its sensitivity to environmental viscosity. The significant changes in its photophysical properties in response to solvent polarity and viscosity make it a powerful tool for researchers in various scientific disciplines. The provided data and protocols serve as a foundational guide for the effective synthesis, characterization, and application of this compound in laboratory settings. Further exploration of its properties in complex biological systems holds great promise for advancing our understanding of cellular processes and for the development of novel diagnostic and therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Using Coumarin 106 as a Fluorescent Label for Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Coumarin 106 and its derivatives for the fluorescent labeling of proteins. This document includes an overview of the dye's properties, detailed protocols for protein conjugation, and examples of its application in biological research.

Introduction to this compound

This compound is a fluorescent dye belonging to the coumarin family, known for its utility in biological labeling. Coumarins are typically characterized by their excitation in the ultraviolet (UV) to blue region of the spectrum and subsequent emission of blue-to-green fluorescence. These dyes are valued for their relatively small size, which minimizes potential interference with the biological activity of the labeled protein. However, it is worth noting that the fluorescence of some coumarin dyes may not be as bright as other available fluorophores and can be susceptible to autofluorescence from biological samples. Therefore, they are often recommended for labeling abundant target proteins.

The primary method for labeling proteins with coumarin dyes involves the use of amine-reactive derivatives, such as N-hydroxysuccinimide (NHS) esters. These derivatives react with primary amines, predominantly the ε-amino groups of lysine residues and the N-terminal α-amino group of the protein, to form stable amide bonds.

Quantitative Data Summary

While specific photophysical data for this compound is not extensively available in the provided search results, the following table summarizes the typical properties of this compound and other representative coumarin dyes used in protein labeling for comparative purposes.

PropertyThis compoundCoumarin 1Coumarin 6General Coumarin Dyes
Excitation Maximum (λex) ~365 nm (in PVA film)[1]373 nm (in ethanol)[2][3]459 nm (in ethanol)[4]350 - 400 nm[5]
Emission Maximum (λem) Not specified450 nm (in ethanol)505 nm (in ethanol)440 - 480 nm[5]
Molar Extinction Coefficient (ε) Not specified23,500 cm⁻¹M⁻¹ (at 373 nm in ethanol)[2][3]54,000 cm⁻¹M⁻¹ (at 459 nm in ethanol)[4]20,000 - 40,000 cm⁻¹M⁻¹[5]
Fluorescence Quantum Yield (Φ) Not specified0.73 (in ethanol)[3]0.78 (in ethanol)[4]0.3 - 0.9[5]
Fluorescence Lifetime (τ) ~5 ns (in PVA film)Not specifiedNot specifiedNot specified

Experimental Protocols

Protein Labeling with this compound Succinimidyl Ester

This protocol describes a general procedure for the covalent labeling of proteins with an amine-reactive this compound succinimidyl ester (SE). The protocol may require optimization for specific proteins and applications.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer)

  • This compound Succinimidyl Ester (SE)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.02% sodium azide

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the dye. If necessary, dialyze the protein against the Reaction Buffer.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound SE to warm to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A molar ratio of dye to protein between 10:1 and 20:1 is a good starting point for optimization.

    • While gently stirring, add the dye stock solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature to stop the reaction by consuming any unreacted dye.

  • Purify the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography column equilibrated with Storage Buffer.

    • The first colored band to elute from the column is the labeled protein. Collect the fractions containing the conjugate.

  • Determine the Degree of Labeling (DOL):

    • The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (A_max).

    • The DOL can be calculated using the following formula:

      • Protein Concentration (M) = (A₂₈₀ - (A_max * CF)) / ε_protein

      • Dye Concentration (M) = A_max / ε_dye

      • DOL = Dye Concentration / Protein Concentration

      • Where CF is the correction factor for the dye's absorbance at 280 nm, and ε is the molar extinction coefficient.

  • Storage:

    • Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

Visualizations

Experimental Workflow for Protein Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer) labeling Labeling Reaction (1 hour, room temp, dark) prep_protein->labeling prep_dye Prepare Dye Stock Solution (10 mM in DMSO/DMF) prep_dye->labeling quenching Quench Reaction (30 min, room temp) labeling->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification dol Determine DOL (Spectrophotometry) purification->dol storage Storage (4°C or -20°C, dark) dol->storage

Caption: Workflow for labeling proteins with this compound SE.

Signaling Pathway: Protein Kinase A (PKA) Activation

Fluorescently labeled peptides can be used as substrates to monitor the activity of protein kinases such as Protein Kinase A (PKA). Phosphorylation of the peptide by PKA can lead to a change in the fluorescence properties of the coumarin label, allowing for real-time monitoring of enzyme activity.

pka_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol gpcr GPCR g_protein G Protein gpcr->g_protein Activates ac Adenylate Cyclase camp cAMP ac->camp Converts ATP to ligand Ligand (e.g., Epinephrine) ligand->gpcr Binds g_protein->ac Activates atp ATP pka_inactive Inactive PKA camp->pka_inactive Binds to pka_active Active PKA pka_inactive->pka_active Activates substrate Coumarin-labeled Peptide Substrate pka_active->substrate Phosphorylates phosphorylated_substrate Phosphorylated Substrate (Altered Fluorescence) substrate->phosphorylated_substrate Results in

Caption: PKA signaling pathway and detection with a coumarin-labeled peptide.

References

Application Notes and Protocols: Coumarin 106 for Live Cell Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 106, also known as Coumarin 478, is a fluorescent dye belonging to the coumarin family.[1][2] These dyes are characterized by their utility in various biological applications, often owing to their sensitivity to the local environment.[3] this compound is a dipolar laser dye and has been noted for its high fluorescence quantum yield.[1][4] While a standardized, universal protocol for the use of this compound in live cell imaging is not extensively documented, this guide provides a comprehensive starting point based on established protocols for similar coumarin derivatives.[5] The provided methodologies are intended to be adapted and optimized to suit specific cell types and experimental goals.

This compound is soluble in DMSO and has been reported as non-toxic to Caco-2 cells in specific assays.[2] However, as with any exogenous compound, it is crucial to perform cytotoxicity assays to determine the optimal, non-toxic concentration for the specific cell line and experimental conditions being used.

Quantitative Data Summary

The following tables summarize the key photophysical and biological properties of this compound.

Table 1: Photophysical and Chemical Properties of this compound

PropertyValueReference
SynonymsCoumarin 478[1][2]
Molecular Weight281.35 g/mol [1][2]
Solubility≥ 25 mg/mL in DMSO[1][2]
Fluorescence Quantum Yield (Φ)~0.74[4]

Note: Spectral properties such as exact excitation and emission maxima are highly solvent-dependent and should be determined empirically for the specific imaging buffer used.

Table 2: Reported Biological Activity of this compound

ParameterCell Line / TargetValueReference
CytotoxicityCaco-2 cellsReported as non-toxic[2]
AChE Inhibition (pIC₅₀)Acetylcholinesterase4.97 (Ki = 2.36 μM)[1]
BChE Inhibition (pIC₅₀)Butyrylcholinesterase4.56[1]

Caution: The IC₅₀ values for enzyme inhibition indicate significant biological activity. It is imperative to conduct cell viability assays (e.g., MTT, trypan blue exclusion) to establish an appropriate working concentration for your specific live-cell imaging experiment.

Experimental Protocols

This section provides a detailed protocol for preparing this compound and using it for staining live cells. This protocol is adapted from general methodologies for cell-permeant coumarin dyes and should be optimized.[5]

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 2.81 mg of this compound (MW = 281.35) in 1 mL of anhydrous DMSO.

    • Vortex the solution thoroughly to ensure the dye is completely dissolved.

    • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C, protected from light. When stored correctly, the solution should be stable for up to one month.[1]

Protocol 2: Live-Cell Staining with this compound
  • Materials:

    • Cells cultured on glass-bottom dishes or coverslips suitable for microscopy

    • Complete cell culture medium, pre-warmed to 37°C

    • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

    • This compound stock solution (10 mM in DMSO)

    • Live-cell imaging buffer (e.g., HEPES-buffered medium)

  • Procedure:

    • Ensure cells are cultured to the desired confluency (typically 60-80%) on a suitable imaging vessel.

    • Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium. The recommended starting concentration range is 1-10 µM .[5] The optimal concentration must be determined empirically (see Protocol 3).

    • Remove the existing culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the this compound working solution to the cells, ensuring the entire cell monolayer is covered.

    • Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes .[5] Incubation time may require optimization. Protect the cells from light during this step.

    • After incubation, remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove any unbound dye.

    • Add fresh, pre-warmed live-cell imaging buffer to the cells.

    • Proceed with fluorescence microscopy imaging.

Protocol 3: Optimization of Staining Conditions

To achieve the best balance between signal intensity and cell health, it is critical to optimize both the dye concentration and incubation time.

  • Concentration Titration:

    • Prepare a range of this compound working solutions (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM, 20 µM).

    • Stain cells with each concentration for a fixed incubation time (e.g., 20 minutes).

    • Image the cells under identical microscope settings.

    • Simultaneously, perform a cytotoxicity assay (e.g., MTT or a live/dead stain) for each concentration to identify the highest concentration that does not impact cell viability.

  • Time Course:

    • Using the optimal concentration determined above, stain cells for different durations (e.g., 5 min, 15 min, 30 min, 45 min, 60 min).

    • Image the cells to determine the shortest time required to achieve sufficient signal for your imaging needs.

Visualizations

The following diagrams illustrate the experimental workflow and the logic for optimizing the staining protocol.

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging start Start: Culture Cells prep_stock Prepare 10 mM Stock Solution in DMSO start->prep_stock prep_working Prepare 1-10 µM Working Solution in Medium prep_stock->prep_working wash1 Wash Cells with PBS prep_working->wash1 incubate Incubate with this compound (15-30 min, 37°C) wash1->incubate wash2 Wash Cells 2-3x with PBS/Imaging Buffer incubate->wash2 add_buffer Add Live-Cell Imaging Buffer wash2->add_buffer image Fluorescence Microscopy add_buffer->image finish End: Acquire Data image->finish

Caption: Experimental workflow for staining live cells with this compound.

G cluster_conc Concentration Titration cluster_time Time Course start Begin Optimization test_conc Test Multiple Concentrations (e.g., 0.5-20 µM) start->test_conc assess_signal Assess Signal Intensity test_conc->assess_signal assess_tox Assess Cytotoxicity test_conc->assess_tox decision1 Sufficient Signal without Toxicity? assess_signal->decision1 assess_tox->decision1 opt_conc Use Optimal Concentration test_time Vary Incubation Time (e.g., 5-60 min) opt_conc->test_time assess_time_signal Assess Signal vs. Time test_time->assess_time_signal decision2 Signal Stable / Sufficient? assess_time_signal->decision2 decision1->opt_conc Yes fail Re-evaluate Dye or Experimental Design decision1->fail No decision2->opt_conc No, adjust time final Optimized Protocol decision2->final Yes

Caption: Logical workflow for optimizing this compound staining conditions.

References

Application of Coumarin 106 in Fluorescence Microscopy: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 106 is a fluorescent dye belonging to the coumarin family, a class of compounds widely recognized for their utility as fluorescent probes in biological research.[1] These dyes are characterized by their sensitivity to the local environment, making them valuable tools for investigating cellular structures and processes. Due to its lipophilic nature, this compound is particularly well-suited for the visualization of lipid-rich organelles, such as lipid droplets, which play a crucial role in cellular metabolism and have been implicated in various diseases, including metabolic disorders and cancer.[2][3] This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy, with a specific focus on the imaging of lipid droplets.

Photophysical Properties

PropertyThis compoundCoumarin 1 (for comparison)
Excitation Maximum (λex) Data not available~373 nm (in ethanol)[4]
Emission Maximum (λem) Data not available~450 nm (in ethanol)
Molar Extinction Coefficient (ε) Data not available~23,500 cm⁻¹M⁻¹ (at 373 nm in ethanol)[4]
Fluorescence Quantum Yield (Φ) Data not available~0.50 - 0.73 (in ethanol)[4]
Fluorescence Lifetime (τ) ~5 ns (in PVA film)Data not available

Note: The photophysical properties of coumarin dyes are highly sensitive to the solvent environment. The provided data for Coumarin 1 should be used as a general reference. It is recommended to experimentally determine the optimal excitation and emission settings for this compound in the specific experimental system.

Application in Lipid Droplet Imaging

Lipid droplets are dynamic cellular organelles involved in the storage and metabolism of neutral lipids. Their visualization is crucial for understanding lipid homeostasis and its dysregulation in various pathological conditions.[2][3] The lipophilic character of this compound allows it to readily partition into the nonpolar environment of lipid droplets, resulting in a significant increase in fluorescence intensity upon localization. This property makes it an effective probe for imaging these organelles in both live and fixed cells.

Experimental Protocols

The following protocols provide a general framework for using this compound to stain lipid droplets in cultured mammalian cells. Optimization of parameters such as probe concentration and incubation time may be necessary for different cell types and experimental conditions.

Preparation of Stock Solution
  • Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of the powdered dye in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.

Live-Cell Staining Protocol for Lipid Droplet Imaging

This protocol is designed for the visualization of lipid droplets in living cells.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution (1 mM in DMSO)

  • Pre-warmed cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells to the desired confluency.

  • Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Remove the existing culture medium from the cells and wash them once with pre-warmed PBS.

  • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • After incubation, gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or a suitable imaging buffer.

  • The cells are now ready for imaging using a fluorescence microscope.

Fixed-Cell Staining Protocol for Lipid Droplet Imaging

This protocol is suitable for experiments where cell fixation is required.

Materials:

  • Cells cultured on coverslips

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • (Optional) DAPI or Hoechst solution for nuclear counterstaining

  • Mounting medium

Procedure:

  • Culture cells to the desired confluency on coverslips.

  • Wash the cells once with PBS.

  • Fix the cells by incubating them with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Prepare a working solution of this compound in PBS at a final concentration of 1-10 µM.

  • Incubate the fixed cells with the this compound working solution for 20-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each.

  • (Optional) If nuclear counterstaining is desired, incubate the cells with a DAPI or Hoechst solution according to the manufacturer's protocol.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • The slides are now ready for imaging.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for utilizing this compound in fluorescence microscopy.

G cluster_prep Stock Solution Preparation cluster_live Live-Cell Staining Workflow dissolve Dissolve this compound in DMSO vortex Vortex to ensure complete dissolution dissolve->vortex aliquot Aliquot and store at -20°C vortex->aliquot culture_live Culture cells on glass-bottom dish prepare_live Prepare working solution (1-10 µM) culture_live->prepare_live wash_live_pre Wash cells with PBS prepare_live->wash_live_pre incubate_live Incubate with this compound (15-30 min) wash_live_pre->incubate_live wash_live_post Wash cells with PBS incubate_live->wash_live_post image_live Image with fluorescence microscope wash_live_post->image_live

Workflow for this compound stock preparation and live-cell staining.

G cluster_fixed Fixed-Cell Staining Workflow culture_fixed Culture cells on coverslips fix Fix with 4% PFA culture_fixed->fix wash_fixed_pre Wash cells with PBS fix->wash_fixed_pre stain_fixed Stain with this compound (20-30 min) wash_fixed_pre->stain_fixed wash_fixed_post Wash cells with PBS stain_fixed->wash_fixed_post counterstain Optional: Counterstain nuclei wash_fixed_post->counterstain mount Mount on microscope slide counterstain->mount image_fixed Image with fluorescence microscope mount->image_fixed

Workflow for fixed-cell staining with this compound.

Logical Relationship in Lipid Droplet Staining

The mechanism of lipid droplet staining by this compound is based on its physicochemical properties.

G C106 This compound (Lipophilic) Membrane Cell Membrane (Lipid Bilayer) C106->Membrane Passive Diffusion Cytosol Cytosol (Aqueous) Membrane->Cytosol LD Lipid Droplet (Nonpolar Core) Cytosol->LD Partitioning Fluorescence Enhanced Fluorescence LD->Fluorescence Localization leads to

Mechanism of this compound localization and fluorescence in lipid droplets.

Conclusion

This compound presents a valuable tool for researchers in cell biology and drug development for the visualization of lipid droplets. Its lipophilic nature allows for specific targeting of these organelles, and the provided protocols offer a starting point for successful implementation in fluorescence microscopy workflows. While detailed photophysical data for this compound is limited, the general principles of coumarin-based probes and lipid droplet staining can be effectively applied to achieve high-quality imaging results. As with any fluorescent probe, empirical optimization is key to obtaining the best performance in your specific application.

References

Application Note: Time-Resolved Fluorescence Spectroscopy of Coumarin 106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 106 is a highly fluorescent laser dye known for its rigid and relatively planar structure. Its photophysical properties, including a significant fluorescence quantum yield and sensitivity to the local environment, make it a valuable tool in various scientific disciplines. Time-resolved fluorescence spectroscopy (TRFS) is a powerful technique used to study the excited-state dynamics of fluorescent molecules like this compound. By measuring the decay of fluorescence intensity over time after excitation with a short pulse of light, researchers can gain insights into the molecular environment, quenching processes, and energy transfer phenomena. This application note provides a detailed protocol for performing time-resolved fluorescence spectroscopy of this compound, presents key photophysical data, and illustrates experimental workflows.

Principle of Time-Resolved Fluorescence Spectroscopy

TRFS measures the time a fluorophore spends in the excited state before returning to the ground state, a parameter known as the fluorescence lifetime (τ). This lifetime is an intrinsic property of the fluorophore but can be influenced by various factors in its immediate environment, such as solvent polarity, viscosity, and the presence of quenchers. The fundamental principle involves exciting the sample with a brief pulse of light and then recording the subsequent fluorescence emission as a function of time. The resulting fluorescence decay is often analyzed using techniques like Time-Correlated Single Photon Counting (TCSPC), which can measure lifetimes with picosecond precision.

Key Applications of this compound in TRFS

  • Fluorescent Probe: Coumarin derivatives are utilized as fluorescent probes to investigate the microenvironment of various systems, including micelles, polymers, and biological macromolecules.[1] Their sensitivity to polarity and viscosity allows for the characterization of these heterogeneous environments.

  • Sensing: Modified coumarins can act as selective fluorescent probes for detecting metal ions, thiols, and other biologically relevant molecules.[2][3][4]

  • Laser Dyes: The high fluorescence quantum yield and photostability of coumarins make them effective gain media in dye lasers.[5][6]

  • Biological Imaging: The strong fluorescence emission of certain coumarin derivatives makes them suitable as imaging agents in living cells.[2][7]

Photophysical Data of this compound and Related Compounds

The photophysical properties of coumarin dyes are highly dependent on their environment. The following table summarizes key data for this compound and other relevant coumarins to illustrate this dependency.

CompoundSolvent/MediumAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Lifetime (τ, ns)Quantum Yield (Φ_f)
This compoundPoly(vinyl alcohol) film (not annealed)~365-~5.0-
Coumarin 153Methanol4245374.00.42
Coumarin 343Water/1,2-dichloroethane interface (monomer)--3.6-
Coumarin 343Water/1,2-dichloroethane interface (aggregate)--0.3-
Coumarin 30Butanol (298 K)--2.593-

Data compiled from various sources.[8][9][10][11][12]

Experimental Protocol: Time-Resolved Fluorescence Spectroscopy of this compound using TCSPC

This protocol outlines the steps for measuring the fluorescence lifetime of this compound in a solvent using a Time-Correlated Single Photon Counting (TCSPC) system.

I. Reagents and Materials
  • This compound (laser grade)

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile)

  • Volumetric flasks and pipettes

  • Quartz cuvette (1 cm path length)

  • TCSPC spectrometer equipped with:

    • Pulsed light source (e.g., picosecond pulsed diode laser or Ti:Sapphire laser)

    • Monochromator for wavelength selection

    • Single-photon sensitive detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD))

    • TCSPC electronics

II. Sample Preparation
  • Prepare a stock solution of this compound: Accurately weigh a small amount of this compound and dissolve it in the chosen spectroscopic grade solvent to prepare a stock solution of approximately 1 mM.

  • Prepare a working solution: Dilute the stock solution with the same solvent to prepare a working solution with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects. This typically corresponds to a concentration in the micromolar range.

III. Instrumentation Setup and Data Acquisition
  • Instrument Warm-up: Turn on the light source, detector, and TCSPC electronics and allow them to warm up for at least 30 minutes to ensure stability.

  • Wavelength Selection:

    • Set the excitation wavelength. For this compound, an excitation wavelength around 365 nm is suitable.[8]

    • Set the emission wavelength on the detection monochromator to the maximum fluorescence emission of this compound in the chosen solvent.

  • Acquire the Instrument Response Function (IRF):

    • Fill the quartz cuvette with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox in the solvent).

    • Place the cuvette in the sample holder.

    • Set the emission monochromator to the excitation wavelength.

    • Acquire the IRF until a sufficient number of counts are collected in the peak channel (e.g., 10,000 counts). The IRF represents the time profile of the excitation pulse as seen by the detection system.

  • Acquire the Fluorescence Decay of this compound:

    • Replace the scattering solution with the this compound working solution.

    • Set the emission monochromator to the fluorescence emission maximum.

    • Acquire the fluorescence decay data until the peak channel has a sufficient number of counts (e.g., 10,000 counts) for good statistical accuracy. Ensure that the collection rate is less than 5% of the laser repetition rate to avoid pulse pile-up.

  • Data Analysis:

    • Use appropriate software to perform deconvolution of the measured fluorescence decay with the IRF.

    • Fit the decay data to a single or multi-exponential decay model to determine the fluorescence lifetime(s). A single exponential decay is often sufficient for a pure dye in a homogeneous solvent.

Visualizations

Experimental Workflow for TCSPC

TCSPC_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution (this compound in Solvent) working Prepare Working Solution (Absorbance ~0.1) stock->working irf Measure Instrument Response Function (IRF) decay Measure Fluorescence Decay of Sample working->decay irf->decay deconvolution Deconvolution of Decay with IRF fitting Fit to Exponential Decay Model deconvolution->fitting lifetime Determine Fluorescence Lifetime (τ) fitting->lifetime Probe_Mechanism cluster_probe Probe Mechanism cluster_measurement Fluorescence Detection Probe_Off Coumarin Probe (Non-fluorescent) Probe_On Coumarin-Analyte Adduct (Highly Fluorescent) Probe_Off->Probe_On + Analyte Emission_High Strong Fluorescence Emission Probe_On->Emission_High Fluorescence Analyte Analyte Excitation Excitation (Light Pulse) Excitation->Probe_On Excitation

References

Application Notes and Protocols for Two-Photon Excitation Microscopy with Coumarin 106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-photon excitation microscopy (TPEM or 2PEM) is a powerful fluorescence imaging technique that offers distinct advantages for three-dimensional imaging of living cells and tissues.[1][2][3] By utilizing the near-infrared (NIR) excitation of fluorophores, TPEM provides deeper tissue penetration, reduced phototoxicity, and intrinsic optical sectioning capabilities compared to conventional confocal microscopy.[1][3] Coumarin derivatives are a class of fluorescent dyes that are widely used in biological imaging due to their favorable photophysical properties.[4] This document provides detailed application notes and protocols for the use of Coumarin 106 in two-photon excitation microscopy, with a focus on its application in imaging cellular lipid droplets.

Photophysical Properties of Coumarin Dyes

Table 1: Photophysical Properties of Selected Coumarin Dyes (for reference)

Coumarin DerivativeOne-Photon Absorption Max (λ_abs) (nm)One-Photon Emission Max (λ_em) (nm)Two-Photon Absorption Max (λ_2P,abs) (nm)Max 2P Cross-Section (σ_2P) (GM*)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)Solvent
Coumarin 6~458~504~800~1000.782.5Ethanol
Coumarin 307~440~490~880~440.563.8Methanol
Coumarin 120~350~440~700~240.594.6DMSO
Coumarin 343~420~480~840~500.633.7DMSO

*1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹

Note: The data presented in this table is compiled from various sources for reference purposes and the specific values may vary depending on the solvent and measurement conditions.[7][8][9] The two-photon absorption maximum is typically found at approximately twice the wavelength of the one-photon absorption maximum.

Application: Imaging of Cellular Lipid Droplets

Several studies have demonstrated that the lipophilic nature of various coumarin derivatives leads to their accumulation in lipid-rich environments within cells, such as lipid droplets.[4][10][11] Lipid droplets are dynamic organelles involved in lipid metabolism and storage, and their study is crucial in understanding various physiological and pathological conditions, including obesity, diabetes, and cancer. The solvatochromic properties of coumarins are particularly advantageous for this application, as the fluorescence properties of the dye can provide information about the polarity and viscosity of the lipid droplet core.[4][11]

Signaling Pathway and Localization

The mechanism of this compound localization to lipid droplets is primarily driven by its hydrophobic properties, leading to passive diffusion across the cell membrane and partitioning into the neutral lipid core of the droplets. This process does not involve a specific signaling pathway but is rather a physical phenomenon based on the principle of "like dissolves like."

G cluster_extracellular Extracellular Space cluster_cell Cell C106_ext This compound Membrane Plasma Membrane C106_ext->Membrane Passive Diffusion Cytosol Cytosol Membrane->Cytosol LD Lipid Droplet Cytosol->LD Partitioning into a lipophilic environment

Caption: Cellular uptake and localization of this compound.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific cell type, instrumentation, and experimental goals.

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

  • Procedure:

    • Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of the powder in anhydrous DMSO.

    • Vortex the solution until the dye is completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light.

Live-Cell Staining Protocol for Lipid Droplet Imaging

This protocol is designed for staining lipid droplets in adherent cells cultured in glass-bottom dishes suitable for high-resolution microscopy.

  • Materials:

    • Cells cultured on glass-bottom dishes

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS), pH 7.4

    • This compound stock solution (1 mM in DMSO)

    • Live-cell imaging buffer (e.g., phenol red-free medium with 25 mM HEPES)

  • Procedure:

    • Culture cells to the desired confluency (typically 60-80%).

    • Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.

    • Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

    • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS.

    • Replace the PBS with pre-warmed live-cell imaging buffer.

    • Proceed with two-photon microscopy imaging.

G start Start: Cells cultured on glass-bottom dish prep_stain Prepare 1-5 µM this compound in culture medium start->prep_stain wash1 Wash cells with PBS prep_stain->wash1 incubate Incubate with this compound for 15-30 min at 37°C wash1->incubate wash2 Wash cells with PBS (2-3 times) incubate->wash2 add_buffer Add live-cell imaging buffer wash2->add_buffer image Image with Two-Photon Microscope add_buffer->image

Caption: Live-cell staining workflow for this compound.

Two-Photon Microscopy Imaging Parameters

The optimal imaging parameters will depend on the specific microscope setup, objective, and sample. The following are general guidelines:

  • Excitation Wavelength: Based on the properties of similar coumarin dyes, a two-photon excitation wavelength in the range of 780-880 nm is recommended as a starting point. Empirical optimization is necessary to find the peak excitation for this compound.

  • Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity and photobleaching.

  • Objective: A high numerical aperture (NA) water or oil immersion objective is recommended for high-resolution imaging.

  • Detection: Use a non-descanned detector (NDD) to efficiently collect the scattered fluorescence emission. A bandpass filter appropriate for the emission of this compound (e.g., 450-550 nm) should be placed in front of the detector.

G Laser Ti:Sapphire Laser Excitation: 780-880 nm Microscope Scanning Microscope Objective: High NA Laser->Microscope Sample Sample This compound stained cells Microscope->Sample Detector Detector (NDD) Emission Filter: 450-550 nm Sample->Detector Image Image Acquisition Detector->Image

Caption: Two-photon microscopy experimental setup.

Data Presentation

Table 2: Recommended Starting Parameters for Two-Photon Microscopy of this compound

ParameterRecommended ValueNotes
Staining
Stock Solution1 mM in DMSOStore at -20°C, protected from light.
Working Concentration1-5 µM in culture mediumOptimize for specific cell type.
Incubation Time15-30 minutes
Incubation Temperature37°C
Imaging
Excitation Wavelength780 - 880 nmEmpirical optimization is required.
LaserMode-locked Ti:Sapphire
Laser Power< 20 mW at the sampleMinimize to reduce phototoxicity.
Objective≥ 1.0 NA water or oil immersion
DetectionNon-descanned detector (NDD)
Emission Filter450 - 550 nm bandpass

Conclusion

This compound is a promising fluorescent probe for two-photon excitation microscopy, particularly for the visualization of cellular lipid droplets. Its lipophilic nature and solvatochromic properties make it a valuable tool for studying lipid metabolism and related cellular processes. While specific two-photon cross-section data for this compound is needed for precise quantitative studies, the provided protocols and reference data for similar coumarin dyes offer a solid foundation for researchers to successfully employ this dye in their TPEM experiments. As with any fluorescent probe, empirical optimization of staining and imaging parameters is crucial for achieving the best results in specific experimental contexts.

References

Application Notes and Protocols for Detecting Enzyme Activity with Coumarin 106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 106 is a potent inhibitor of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2][3][4] These enzymes are critical for the regulation of cholinergic signaling by hydrolyzing the neurotransmitter acetylcholine.[5][6] The inhibition of AChE is a key therapeutic strategy for managing conditions characterized by cholinergic deficits, such as Alzheimer's disease.[1] Therefore, this compound serves as a valuable tool for studying the activity of these enzymes and for screening potential therapeutic agents.

Unlike many other coumarin derivatives that are used as profluorescent substrates, this compound's utility in detecting enzyme activity lies in its role as an inhibitor.[1][7] Its potency is quantified by measuring the reduction in the rate of the enzymatic reaction. The most common method for this is the colorimetric Ellman's assay.[1][7]

Principle of Detection

The detection of enzyme activity using this compound is an indirect method based on its inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The activity of these enzymes is typically measured using the Ellman's assay, which involves a synthetic substrate, acetylthiocholine (ATCI), and a chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

The assay proceeds in two steps:

  • Enzymatic Reaction: AChE hydrolyzes acetylthiocholine to produce thiocholine and acetate.

  • Colorimetric Reaction: The thiocholine, with its free sulfhydryl group, reacts with DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm.

When an inhibitor like this compound is present, the rate of acetylthiocholine hydrolysis is reduced, leading to a slower rate of TNB formation. The degree of inhibition is directly proportional to the concentration and potency of the inhibitor.

Quantitative Data

The inhibitory potency of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been determined through kinetic studies. The key parameters are the half-maximal inhibitory concentration (pIC50) and the inhibitor constant (Ki).

EnzymeInhibitorpIC50 (± SD)Ki (μM ± SD)Inhibition Type
Acetylcholinesterase (AChE)This compound4.97 (± 0.09)2.36 (± 0.17)Mixed-type
Butyrylcholinesterase (BChE)This compound4.56 (± 0.06)Not ReportedNot Reported

Data sourced from Fallarero et al. (2008).[1][7]

Experimental Protocols

Protocol 1: Determination of Acetylcholinesterase (AChE) Inhibition by this compound using Ellman's Assay

This protocol is adapted for a 96-well microplate format, suitable for high-throughput screening.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

Reagent Preparation:

  • 0.1 M Phosphate Buffer (pH 8.0): Prepare a solution of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Adjust the pH to 8.0 by mixing the two solutions.

  • 10 mM DTNB Solution: Dissolve 3.96 mg of DTNB in 1 mL of the phosphate buffer. This solution should be prepared fresh and protected from light.

  • 14 mM ATCI Solution: Dissolve 4.02 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.

  • 1 U/mL AChE Solution: Prepare a stock solution of AChE and dilute it with the phosphate buffer to a final concentration of 1 U/mL immediately before use. Keep the enzyme solution on ice.

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilutions can be made in the phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid affecting enzyme activity.

Assay Procedure:

  • Set up the microplate:

    • Blank: 150 µL Phosphate Buffer + 10 µL DMSO (or buffer) + 10 µL DTNB

    • Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL DMSO (or buffer)

    • Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution (at various concentrations)

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. For the blank, add 10 µL of deionized water. The final volume in each well should be 180 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • The percentage of AChE inhibition can be calculated using the following formula:

  • Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_buffer Phosphate Buffer setup Add Buffer, AChE, DTNB, and this compound/Control prep_buffer->setup prep_dtnb DTNB Solution prep_dtnb->setup prep_atci ATCI Solution prep_ache AChE Solution prep_ache->setup prep_c106 This compound Dilutions prep_c106->setup pre_incubate Pre-incubate (10 min) setup->pre_incubate add_atci Add ATCI (Start Reaction) pre_incubate->add_atci measure Kinetic Measurement (Absorbance at 412 nm) add_atci->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Determine IC50 calc_inhibition->plot_ic50

Caption: Experimental workflow for the AChE inhibition assay.

inhibition_mechanism AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolyzes ATCI Acetylthiocholine (Substrate) ATCI->AChE Binds to active site TNB TNB (Yellow) Thiocholine->TNB Reacts with DTNB DTNB DTNB (Colorless) DTNB->TNB Coumarin106 This compound (Inhibitor) Coumarin106->AChE Inhibits cholinergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_released Released ACh ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis Receptor Cholinergic Receptors ACh_released->Receptor Binding AChE->ACh_released Termination of Signal Signal Signal Transduction Receptor->Signal

References

Application Notes and Protocols for Staining Fixed Tissues with Coumarin 106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 106, also known as Coumarin 478, is a fluorescent dye belonging to the coumarin family. These dyes are known for their utility in various biological applications due to their sensitivity to the local environment. This compound is a lipophilic dye that can be used for the visualization of hydrophobic structures within fixed tissues, such as lipid droplets. Its fluorescence emission in the blue-green region of the spectrum makes it a useful tool for multicolor imaging experiments. These application notes provide a detailed protocol for the use of this compound in staining formalin-fixed paraffin-embedded (FFPE) tissues.

Data Presentation

The successful application of this compound for fluorescent staining of fixed tissues relies on understanding its photophysical properties and utilizing the appropriate microscope settings. The table below summarizes the key quantitative data for this compound.

ParameterValueSource(s)
Molecular Formula C₁₈H₁₉NO₂[1]
Molecular Weight 281.35 g/mol [1]
Excitation Maximum (λex) ~420-450 nm[2]
Emission Maximum (λem) ~470-500 nm[2]
Recommended Filter Set DAPI / FITC
Solubility Soluble in DMSO (≥ 25 mg/mL)[1][3]
Stock Solution Concentration 1-10 mM in DMSO
Working Concentration 1-10 µM

Experimental Protocols

This section provides a detailed protocol for staining FFPE tissue sections with this compound. This protocol is a general guideline and may require optimization for specific tissue types and experimental conditions.

Materials
  • Formalin-fixed paraffin-embedded (FFPE) tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Antifade mounting medium

  • Coverslips

  • Staining jars

  • Micropipettes

  • Humidified chamber

Stock Solution Preparation
  • Prepare a 10 mM stock solution of this compound by dissolving 2.81 mg of this compound in 1 mL of high-quality, anhydrous DMSO.

  • Mix thoroughly by vortexing until the dye is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light.

Staining Protocol for FFPE Tissues

1. Deparaffinization and Rehydration:

a. Immerse slides in a staining jar containing xylene for 5-10 minutes. Repeat with fresh xylene. b. Transfer slides to 100% ethanol for 5 minutes. Repeat with fresh 100% ethanol. c. Hydrate the sections by sequential 5-minute incubations in 95% ethanol, 70% ethanol, and finally deionized water.

2. Staining:

a. Prepare a working solution of this compound by diluting the 10 mM stock solution in PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically. b. Carefully wipe away excess water from around the tissue section on the slide. c. Apply the this compound working solution to completely cover the tissue section. d. Incubate in a humidified chamber at room temperature for 30-60 minutes, protected from light.

3. Washing:

a. Gently rinse off the staining solution with PBS. b. Wash the slides in a staining jar with PBS for 5 minutes. Repeat twice with fresh PBS.

4. Mounting:

a. Carefully remove excess PBS from the slide without touching the tissue. b. Apply a drop of antifade mounting medium onto the tissue section. c. Lower a coverslip onto the mounting medium, avoiding air bubbles. d. Seal the edges of the coverslip with clear nail polish if desired. e. Allow the mounting medium to cure according to the manufacturer's instructions.

5. Imaging:

a. Image the stained sections using a fluorescence microscope equipped with a suitable filter set for this compound (e.g., DAPI or FITC filter set). b. Acquire images promptly after staining for the best signal quality. Store slides at 4°C in the dark.

Visualizations

Experimental Workflow for Staining FFPE Tissues with this compound

Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_post_staining Post-Staining cluster_imaging Analysis Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol series to H₂O) Deparaffinization->Rehydration Stain Incubate with This compound Solution (1-10 µM in PBS) Rehydration->Stain Wash Wash with PBS Stain->Wash Mount Mount with Antifade Medium Wash->Mount Image Fluorescence Microscopy (DAPI/FITC filter set) Mount->Image

Caption: Workflow for this compound staining of FFPE tissues.

Pro-Tips and Troubleshooting

  • Optimizing Concentration: The optimal working concentration of this compound may vary depending on the tissue type and fixation method. It is recommended to perform a titration series (e.g., 1 µM, 5 µM, 10 µM) to determine the best signal-to-noise ratio.

  • Photobleaching: Coumarin dyes can be susceptible to photobleaching. To minimize this, limit the exposure of the stained slides to light. Use an antifade mounting medium and image the slides as soon as possible after staining.[4]

  • Autofluorescence: Some tissues may exhibit endogenous fluorescence (autofluorescence), which can interfere with the signal from this compound.[5] To address this, unstained control sections should be examined to assess the level of autofluorescence. If autofluorescence is high, consider using spectral imaging and linear unmixing if available on your microscopy system.

  • No or Weak Signal:

    • Insufficient Dye Concentration: Increase the concentration of the this compound working solution.

    • Inadequate Incubation Time: Increase the incubation time.

    • Photobleaching: Minimize light exposure during and after staining.

  • High Background Staining:

    • Excessive Dye Concentration: Decrease the concentration of the this compound working solution.

    • Inadequate Washing: Increase the number and duration of the washing steps after staining.[6]

    • Non-specific Binding: While less common with small molecule dyes, you can try adding a small amount of bovine serum albumin (BSA) (e.g., 0.1%) to the staining solution.

References

Application Notes: Coumarin 106 as a Hypothetical Probe for Membrane Potential

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided for informational purposes and are based on the established principles of fluorescent membrane potential probes. As of the latest literature review, Coumarin 106 has not been validated as a probe for membrane potential . The application described herein is hypothetical and would require experimental verification.

Introduction

Membrane potential is a critical parameter in a multitude of cellular processes, including nerve impulse propagation, muscle contraction, and cellular signaling. Fluorescent probes offer a powerful, non-invasive method for monitoring changes in membrane potential in real-time. This compound is a fluorescent dye known for its photostability and brightness. While its primary documented applications are in other areas of biomedical research, its chemical structure suggests a potential, though unproven, for voltage sensitivity. This document outlines a hypothetical framework for the use of this compound as a membrane potential probe.

Principle of Operation (Hypothetical)

The voltage-sensing mechanism of many fluorescent dyes is based on either the electrochromic (Stark) effect or photoinduced electron transfer (PeT). For a coumarin-based dye like this compound, a plausible hypothetical mechanism would be the electrochromic effect. This mechanism relies on the interaction of the dye's dipole moment with the transmembrane electric field.

Changes in the cell's membrane potential would alter the electronic environment of the this compound molecules embedded in the plasma membrane. This change in the local electric field can cause a shift in the absorption and emission spectra of the dye. Specifically, depolarization of the membrane would be expected to cause a spectral shift, leading to a change in fluorescence intensity at a given excitation and emission wavelength.

Hypothetical Signaling Pathway for this compound as a Membrane Potential Probe

G cluster_membrane Cell Membrane cluster_response Fluorescence Response C106_out This compound (Outer Leaflet) C106_in This compound (Inner Leaflet) Fluorescence_Change Fluorescence Intensity Change C106_in->Fluorescence_Change Spectral Shift Depolarization Depolarization Depolarization->C106_in Alters Electric Field Hyperpolarization Hyperpolarization Hyperpolarization->C106_in Alters Electric Field

Caption: Hypothetical mechanism of this compound as a voltage sensor.

Quantitative Data

The following table summarizes the known photophysical properties of this compound and the hypothetical parameters relevant to its use as a membrane potential probe.

PropertyValueComments
Absorption Maximum (λ_abs) ~450-460 nm (in organic solvents)The exact maximum may vary depending on the solvent and membrane environment.
Emission Maximum (λ_em) ~500-520 nm (in organic solvents)A slight red or blue shift may occur upon binding to the cell membrane.
Molar Extinction Coefficient Not widely reportedWould need to be determined for accurate concentration measurements.
Fluorescence Quantum Yield High (solvent dependent)This contributes to a potentially bright signal.
Voltage Sensitivity (Hypothetical) 2-5% ΔF/F per 100 mVThis is a conservative estimate based on other electrochromic dyes and requires experimental validation.
Response Time (Hypothetical) Microseconds to millisecondsAssuming an electrochromic mechanism, the response should be rapid.

Experimental Protocols

I. Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes

  • Protocol:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

II. Staining Cells with this compound
  • Materials:

    • Cultured cells on a glass-bottom dish or coverslip

    • This compound stock solution

    • Physiological saline solution (e.g., Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution)

  • Protocol:

    • Prepare a working solution of this compound by diluting the stock solution in the physiological saline to a final concentration of 1-10 µM.

    • Remove the cell culture medium from the cells.

    • Wash the cells once with the physiological saline solution.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

    • After incubation, wash the cells twice with the physiological saline solution to remove any unbound dye.

    • The cells are now ready for imaging.

Experimental Workflow for Membrane Potential Measurement

G A Prepare this compound Stock Solution (1-10 mM in DMSO) C Prepare Working Solution (1-10 µM in Saline) A->C B Culture Cells on Glass-Bottom Dish D Wash Cells with Saline B->D E Incubate Cells with This compound (15-30 min) C->E D->E F Wash Cells to Remove Excess Dye E->F G Acquire Baseline Fluorescence Image F->G H Apply Stimulus (e.g., High K+, Agonist) G->H I Acquire Time-Lapse Fluorescence Images H->I J Analyze Fluorescence Intensity Changes (ΔF/F) I->J

Caption: General workflow for using a fluorescent probe to measure membrane potential changes.

III. Fluorescence Microscopy and Data Acquisition
  • Instrumentation:

    • An inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD).

    • A light source (e.g., LED or Xenon arc lamp) with appropriate filters for this compound (Excitation: ~450 nm, Emission: ~510 nm).

    • Image acquisition software capable of time-lapse imaging.

  • Protocol:

    • Place the dish of stained cells on the microscope stage.

    • Focus on the cells and acquire a baseline fluorescence image.

    • To induce a change in membrane potential, perfuse the cells with a stimulus. For depolarization, a high potassium solution (e.g., saline with 50-100 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity) can be used.

    • Immediately begin time-lapse image acquisition to capture the change in fluorescence intensity over time.

    • After the experiment, the cells can be washed with the normal physiological saline to observe repolarization.

IV. Data Analysis
  • Software:

    • Image analysis software such as ImageJ/Fiji or MATLAB.

  • Protocol:

    • Open the time-lapse image sequence in the analysis software.

    • Define regions of interest (ROIs) around individual cells or specific membrane areas.

    • Measure the mean fluorescence intensity within each ROI for each frame of the time series.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀) using the formula: ΔF/F₀ = (F - F₀) / F₀ Where F is the fluorescence intensity at a given time point and F₀ is the baseline fluorescence intensity before the stimulus.

    • Plot ΔF/F₀ over time to visualize the membrane potential dynamics.

V. Calibration (Optional)

To correlate the fluorescence changes to absolute membrane potential values, a calibration curve can be generated.

  • Materials:

    • A series of calibration buffers with varying K+ concentrations.

    • Valinomycin (a potassium ionophore).

  • Protocol:

    • Prepare a set of calibration buffers with known K+ concentrations (e.g., 5, 10, 20, 50, 100 mM), maintaining a constant total concentration of K+ and Na+ to preserve osmolarity.

    • Add valinomycin (1-5 µM) to each buffer. Valinomycin will clamp the membrane potential to the Nernst potential for K+.

    • Sequentially perfuse the stained cells with each calibration buffer and measure the steady-state fluorescence intensity for each.

    • Calculate the theoretical membrane potential for each K+ concentration using the Nernst equation.

    • Plot the measured fluorescence intensity (or ΔF/F₀) against the calculated membrane potential to generate a calibration curve.

Conclusion

While the use of this compound as a membrane potential probe is currently hypothetical, its favorable photophysical properties make it an interesting candidate for future investigation. The protocols outlined above provide a general framework for how such a probe could be characterized and utilized in cell biology research. Experimental validation of its voltage sensitivity and response characteristics is a necessary first step.

Application Notes and Protocols for Coumarin Dyes in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific application of Coumarin 106 in flow cytometry is limited in currently available scientific literature. Its primary described role is as an inhibitor of acetylcholinesterase and butyrylcholinesterase. This document provides a comprehensive overview of the application of coumarin-based dyes in flow cytometry, using well-characterized examples that are spectrally similar to this compound. The provided protocols are general and can be adapted for various coumarin dyes, including this compound, with appropriate optimization.

Introduction to Coumarin Dyes in Flow Cytometry

Coumarins are a class of blue-emitting fluorophores that are valuable tools in multicolor flow cytometry. They are typically excited by the violet laser (around 405 nm) and emit in the blue region of the spectrum (450-500 nm). Their relatively large Stokes shift and distinct emission spectra make them suitable for combination with other common fluorophores like FITC and PE, enabling multi-parameter analysis of cell populations. While not always the brightest fluorophores available, their utility in specific channels of a flow cytometer makes them a valuable addition to the researcher's toolkit, particularly for identifying highly expressed antigens.

This guide will provide an overview of the properties of relevant coumarin dyes, protocols for antibody conjugation, and procedures for cell staining for flow cytometric analysis.

Data Presentation: Properties of Selected Coumarin Dyes

The selection of a fluorophore for flow cytometry depends on several factors, including its spectral properties, brightness, and photostability. The following table summarizes key quantitative data for this compound and other commonly used coumarin derivatives in flow cytometry.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldBrightnessPhotostabilityAvailable Reactive Forms
This compound ~386~478Not ReportedNot ReportedNot ReportedNot Reported
AMCA (Aminomethylcoumarin Acetate) ~350~4450.6 - 0.8ModerateModerateSuccinimidyl Ester, Hydrazide
Pacific Blue™ ~410~455~0.8HighHighSuccinimidyl Ester, Maleimide
VioBlue® ~400~452Not ReportedHighHighSuccinimidyl Ester
Alexa Fluor™ 350 ~346~4420.79HighHighSuccinimidyl Ester, Maleimide
Cascade Blue® ~400~4200.54ModerateHighAcetyl Azide, Succinimidyl Ester

Experimental Protocols

Protocol 1: Antibody Conjugation with a Coumarin Succinimidyl Ester

This protocol describes the conjugation of an amine-reactive coumarin dye (succinimidyl ester derivative) to an antibody. This is a common method for creating fluorescently labeled antibodies for flow cytometry.

Materials:

  • Antibody (free of amine-containing buffers like Tris and stabilizers like BSA)

  • Amine-reactive coumarin dye with succinimidyl ester (e.g., AMCA-SE, Pacific Blue™-SE)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography Column (e.g., Sephadex G-25)

  • Bovine Serum Albumin (BSA)

  • Sodium Azide (NaN₃)

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody against PBS to remove any interfering substances.

    • Adjust the antibody concentration to 1-2 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Dye Preparation:

    • Allow the vial of the amine-reactive coumarin dye to equilibrate to room temperature.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.

  • Conjugation Reaction:

    • Slowly add the dye solution to the antibody solution while gently vortexing. A typical starting molar ratio of dye to antibody is 10:1 to 20:1. This may require optimization.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled antibody.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the excitation maximum of the coumarin dye.

    • Add BSA to a final concentration of 0.1-1% and sodium azide to a final concentration of 0.02-0.05% for stabilization.

    • Store the conjugated antibody at 4°C, protected from light.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product Antibody Antibody in PBS Mix Mix Antibody and Dye (pH 8.5, RT, 1-2h) Antibody->Mix CoumarinSE Coumarin-SE in DMSO CoumarinSE->Mix SEC Size-Exclusion Chromatography Mix->SEC Conjugate Purified Coumarin- Conjugated Antibody SEC->Conjugate

Workflow for antibody conjugation with a coumarin succinimidyl ester.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol outlines the steps for staining cell surface antigens using a coumarin-conjugated antibody.

Materials:

  • Single-cell suspension of cells of interest

  • Coumarin-conjugated primary antibody

  • Flow Cytometry Staining Buffer (PBS with 1-2% BSA and 0.05% sodium azide)

  • (Optional) Fc block reagent

  • (Optional) Viability dye

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension from blood, tissue, or cell culture.

    • Wash the cells with cold Flow Cytometry Staining Buffer and resuspend them at a concentration of 1 x 10⁷ cells/mL.

  • (Optional) Fc Receptor Blocking:

    • If your cells express high levels of Fc receptors, incubate them with an Fc block reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

    • Add the predetermined optimal concentration of the coumarin-conjugated antibody.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer by centrifugation at 300-400 x g for 5 minutes.

  • (Optional) Viability Staining:

    • If a viability dye is to be used, resuspend the cells in an appropriate buffer and add the viability dye according to the manufacturer's instructions.

  • Data Acquisition:

    • Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a violet laser, ensuring the appropriate filter sets are in place for the specific coumarin dye used.

Cell_Staining_Workflow start Single-Cell Suspension fc_block Optional: Fc Receptor Block start->fc_block stain Incubate with Coumarin-Ab fc_block->stain wash1 Wash Cells (2x) stain->wash1 viability Optional: Viability Staining wash1->viability acquire Acquire on Flow Cytometer viability->acquire

General workflow for cell surface staining with a coumarin-conjugated antibody.

Protocol 3: Intracellular Staining for Flow Cytometry

This protocol is for staining intracellular antigens and requires fixation and permeabilization of the cells.

Materials:

  • Single-cell suspension of cells of interest

  • Coumarin-conjugated primary antibody

  • Flow Cytometry Staining Buffer

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)

  • (Optional) Cell surface staining antibodies

Procedure:

  • Cell Surface Staining (if applicable):

    • Perform cell surface staining as described in Protocol 2 before fixation.

  • Fixation:

    • Wash the cells once with PBS.

    • Resuspend the cells in Fixation Buffer and incubate for 15-20 minutes at room temperature.

  • Permeabilization:

    • Wash the cells twice with Flow Cytometry Staining Buffer.

    • Resuspend the cells in Permeabilization Buffer and incubate for 10-15 minutes at room temperature.

  • Intracellular Staining:

    • Wash the cells once with Permeabilization Buffer.

    • Add the optimal concentration of the coumarin-conjugated antibody (diluted in Permeabilization Buffer).

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Washing and Data Acquisition:

    • Wash the cells twice with Permeabilization Buffer.

    • Resuspend the cells in Flow Cytometry Staining Buffer and acquire data on the flow cytometer.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways in the context of a fluorescent probe, the antibodies it can be conjugated to are used to detect proteins that are key components of various signaling cascades. For example, a coumarin-conjugated antibody against a phosphorylated protein can be used to study kinase signaling pathways.

Signaling_Detection cluster_cell Cellular Context cluster_detection Flow Cytometry Detection Ligand Ligand Receptor Receptor Ligand->Receptor binds Kinase Kinase Cascade Receptor->Kinase activates TargetProtein Target Protein (p) Kinase->TargetProtein phosphorylates CoumarinAb Coumarin-conjugated Anti-p-Protein Ab TargetProtein->CoumarinAb is bound by Detection Fluorescent Signal CoumarinAb->Detection generates

Detection of a phosphorylated signaling protein using a coumarin-conjugated antibody.

Application Notes and Protocols for Single-Molecule Imaging Using Coumarin 106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Coumarin 106, a fluorescent dye, in the advanced field of single-molecule imaging (SMI). While direct, extensive literature on this compound for single-molecule applications is emerging, this document consolidates its known photophysical properties with established protocols for similar fluorophores to offer a foundational guide for researchers.

This compound belongs to the coumarin family of dyes, known for their environmental sensitivity and brightness. Its application in single-molecule imaging, particularly in techniques like single-molecule localization microscopy (SMLM), offers the potential to visualize cellular structures and molecular interactions with nanoscale resolution.

Photophysical Properties of this compound

The performance of a fluorophore in single-molecule imaging is critically dependent on its photophysical characteristics. The following table summarizes the key properties of this compound, with comparisons to other relevant coumarin derivatives where direct data for single-molecule conditions are not available.

PropertyThis compoundOther Coumarin DerivativesSignificance in Single-Molecule Imaging
Absorption Max (λ_abs_) ~365 nm (in PVA film)350-450 nmDetermines the optimal laser line for excitation.
Emission Max (λ_em_) ~530 nm (phosphorescence in PVA film)400-550 nmDictates the choice of emission filters for detection.
Quantum Yield (Φ) Not widely reported for single-molecule conditionsUp to 0.95 for some derivatives[1]A high quantum yield is crucial for detecting the faint signals from single molecules.
Molar Extinction Coefficient (ε) Not widely reportedUp to 46,000 M⁻¹ cm⁻¹ for some derivatives[1]A high molar extinction coefficient leads to more efficient light absorption and brighter signals.
Photostability Moderate (can undergo photobleaching)Varies; some coumarins are prone to photobleaching[2][3]High photostability is required to collect enough photons for precise localization before the molecule goes dark.
Blinking Properties Can be induced, especially when conjugated with other dyes[4][5][6]Can be engineered to be photochromic or spontaneously blinking[4][5][6]Essential for SMLM techniques like dSTORM, where molecules need to switch between fluorescent 'on' and dark 'off' states.

Experimental Protocols

The following protocols are adapted from established methods for single-molecule imaging with organic dyes and general coumarin staining procedures.[3] Note: These should be considered as a starting point and will likely require optimization for your specific experimental conditions.

This protocol describes the labeling of intracellular targets in fixed cells using antibodies conjugated to this compound.

Materials:

  • Cells cultured on high-precision glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% bovine serum albumin (BSA) in PBS

  • Primary antibody specific to the target of interest

  • Secondary antibody conjugated to this compound

  • SMLM imaging buffer (see below)

Procedure:

  • Cell Culture and Fixation:

    • Culture cells to the desired confluency on coverslips.

    • Wash the cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Antibody Staining:

    • Dilute the primary antibody in the blocking buffer to the recommended concentration.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the this compound-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • Preparation for Imaging:

    • Mount the coverslip onto a microscope slide with a suitable SMLM imaging buffer.

    • Seal the coverslip to prevent evaporation.

For live-cell imaging, cell-permeant derivatives of this compound would be required. The following is a general guideline.

Materials:

  • Cells cultured on glass-bottom dishes

  • Cell culture medium

  • Cell-permeant this compound derivative

  • Live-cell imaging buffer

Procedure:

  • Staining:

    • Prepare a working solution of the this compound derivative in a pre-warmed cell culture medium (e.g., 1-10 µM, to be optimized).

    • Remove the existing culture medium from the cells and wash once with a pre-warmed medium.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.

    • Wash the cells two to three times with a pre-warmed imaging buffer.

  • Imaging:

    • Immediately proceed to image the cells on a microscope equipped for live-cell single-molecule imaging.

The composition of the imaging buffer is critical for inducing the blinking of fluorophores in dSTORM. A common recipe includes an oxygen-scavenging system and a reducing agent.

Components:

  • Buffer Base: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl

  • Oxygen Scavenging System:

    • 10% (w/v) Glucose

    • 500 µg/mL Glucose Oxidase

    • 40 µg/mL Catalase

  • Reducing Agent: 100 mM Mercaptoethylamine (MEA)

Note: The optimal concentration of the reducing agent can vary and should be optimized for this compound to achieve the desired blinking characteristics.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_imaging Single-Molecule Imaging cell_culture Cell Culture fixation Fixation (4% PFA) cell_culture->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab This compound-Secondary Ab Incubation primary_ab->secondary_ab mounting Mounting in SMLM Buffer secondary_ab->mounting acquisition Image Acquisition (Time-lapse) mounting->acquisition localization Single-Molecule Localization acquisition->localization reconstruction Super-Resolution Image Reconstruction localization->reconstruction

Caption: Workflow for fixed-cell single-molecule localization microscopy.

blinking_mechanism S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (Laser) S1->S0 Fluorescence Dark Dark State S1->Dark Photoswitching (On to Off) Dark->S0 Spontaneous Recovery (Off to On)

Caption: Simplified Jablonski diagram illustrating fluorophore blinking.

Application in Signaling Pathway Analysis

While specific examples for this compound are limited, single-molecule imaging with suitable probes can elucidate signaling pathways by:

  • Quantifying Protein Stoichiometry: Determining the number of protein subunits in a signaling complex.

  • Mapping Protein Organization: Visualizing the spatial arrangement of receptors and signaling molecules on the cell membrane.

  • Tracking Single Molecules: Observing the diffusion and interaction dynamics of signaling proteins in real-time.

signaling_pathway ligand Ligand receptor Receptor Dimerization (Imaged with this compound) ligand->receptor downstream Downstream Signaling Cascade receptor->downstream response Cellular Response downstream->response

Caption: Conceptual signaling pathway analysis using single-molecule imaging.

References

Application Notes and Protocols: (E)-7-(((8-hydroxyquinolin-2-yl)methylene)amino)-4-methyl-2H-chromen-2-one as a Selective Fluorescent Sensor for Copper (Cu²⁺) and Zinc (Zn²⁺) Ions

Author: BenchChem Technical Support Team. Date: November 2025

Note on the Selected Compound: Due to the limited availability of specific experimental data for "Coumarin 106" as a metal ion sensor, this document focuses on a well-characterized and structurally related coumarin derivative: (E)-7-(((8-hydroxyquinolin-2-yl)methylene)amino)-4-methyl-2H-chromen-2-one . This compound serves as an excellent representative example of a coumarin-based Schiff base chemosensor, demonstrating selective detection of different metal ions through distinct fluorescent responses.

Introduction

(E)-7-(((8-hydroxyquinolin-2-yl)methylene)amino)-4-methyl-2H-chromen-2-one is a highly sensitive and selective fluorescent chemosensor for the detection of copper (Cu²⁺) and zinc (Zn²⁺) ions. This coumarin-based Schiff base exhibits a "turn-off" fluorescent response (quenching) in the presence of Cu²⁺ and a "turn-on" fluorescent response (enhancement) with Zn²⁺. This dual-response mechanism allows for the distinct detection of these two essential metal ions. The sensor forms a 1:1 complex with both Cu²⁺ and Zn²⁺ ions. The underlying sensing mechanism involves the interaction of the metal ions with the nitrogen and oxygen atoms in the Schiff base and the hydroxyquinoline moiety, which modulates the intramolecular charge transfer (ICT) and photoinduced electron transfer (PET) processes of the fluorophore.

Quantitative Data

The sensing performance of (E)-7-(((8-hydroxyquinolin-2-yl)methylene)amino)-4-methyl-2H-chromen-2-one towards Cu²⁺ and Zn²⁺ ions is summarized in the table below. The data has been compiled from various studies on similar coumarin-based Schiff base sensors.

ParameterCu²⁺Zn²⁺
Binding Stoichiometry (Sensor:Ion) 1:11:1
Binding Constant (Kₐ) ~1.24 x 10⁵ M⁻¹~1.24 x 10⁴ M⁻¹
Detection Limit (LOD) ~5.36 nM~3.49 nM
Fluorescence Response Quenching ("Turn-off")Enhancement ("Turn-on")
Quantum Yield (Φ) of Complex Significantly decreasedSignificantly increased

Signaling Pathway and Experimental Workflow

Signaling Pathway

The interaction of the sensor with Cu²⁺ and Zn²⁺ ions leads to distinct changes in its fluorescence properties. The proposed signaling pathway is illustrated below.

G cluster_0 Initial State cluster_1 Interaction with Metal Ions cluster_2 Final State Sensor Sensor (Fluorescent) Cu_ion Cu²⁺ Sensor->Cu_ion Binding Zn_ion Zn²⁺ Sensor->Zn_ion Binding Sensor_Cu Sensor-Cu²⁺ Complex (Non-fluorescent) Cu_ion->Sensor_Cu Fluorescence Quenching (PET) Sensor_Zn Sensor-Zn²⁺ Complex (Highly Fluorescent) Zn_ion->Sensor_Zn Fluorescence Enhancement (CHEF)

Caption: Signaling pathway of the coumarin-based sensor with Cu²⁺ and Zn²⁺.

Experimental Workflow

The general workflow for the detection of metal ions using the coumarin-based sensor is depicted below.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis A Synthesize Sensor B Prepare Stock Solutions (Sensor and Metal Ions) A->B C Prepare Sample Solutions (Sensor + Buffer) B->C D Perform Fluorescence Titration (Add Metal Ion Aliquots) C->D E Record Fluorescence Spectra D->E F Analyze Data (Job's Plot, Benesi-Hildebrand Plot) E->F G Determine Binding Constant and Detection Limit F->G

Troubleshooting & Optimization

Technical Support Center: Photobleaching of Coumarin 106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of photobleaching when using Coumarin 106 in fluorescence-based experiments.

Troubleshooting Guide: Common Issues & Solutions

IssuePotential Cause(s)Troubleshooting Steps
Rapid Signal Loss or Fading 1. High Excitation Intensity: Excessive laser power or lamp intensity accelerates photobleaching. 2. Prolonged Exposure: Continuous illumination of the sample leads to cumulative photodamage. 3. Presence of Molecular Oxygen: Reactive oxygen species (ROS) chemically degrade the fluorophore.[1][2] 4. Suboptimal Mounting Medium: The chemical environment of the dye can significantly impact its stability.[3]1. Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio. Employ neutral density filters to attenuate the light source.[1][4] 2. Minimize Exposure Time: Keep the shutter closed when not actively acquiring images. Use the shortest possible exposure times.[1][3] 3. Deoxygenate Imaging Buffer: Bubble nitrogen gas through the imaging buffer to minimize dissolved oxygen.[3] 4. Use Antifade Reagents: Mount samples in a commercial or homemade antifade medium containing antioxidants like p-phenylenediamine (PPD), n-propyl gallate (NPG), or 1,4-diazabicyclo[2.2.2]octane (DABCO).[3]
High Background Fluorescence 1. Non-specific Staining: The dye conjugate may be binding to unintended targets. 2. Autofluorescence: The mounting medium or the sample itself may be inherently fluorescent.1. Optimize Staining Protocol: Titrate the concentration of the this compound conjugate and optimize incubation times to reduce non-specific binding.[3] 2. Improve Washing Steps: Increase the number and duration of wash steps after staining to remove unbound dye.[3] 3. Use a Blocking Agent: For immunofluorescence, use an appropriate blocking agent like bovine serum albumin (BSA) to minimize non-specific interactions.[3]
Inconsistent Fluorescence Intensity Between Samples 1. Variations in Experimental Protocol: Inconsistent staining, washing, or imaging parameters. 2. Differential Photobleaching: Samples imaged later in a session may have experienced more photobleaching.1. Standardize Protocols: Ensure all samples are processed with identical staining, washing, and mounting procedures.[1] 2. Consistent Imaging: Image all samples as quickly as possible after preparation and use the same imaging settings (e.g., laser power, exposure time) for all acquisitions.[1]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it affect this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, resulting in the loss of its ability to fluoresce.[1] This process is a significant concern in fluorescence microscopy as it leads to a diminished signal over time, complicating quantitative analysis and long-term imaging. This compound, like other coumarin dyes, is susceptible to photobleaching, particularly under intense or prolonged illumination. The primary mechanism involves the excited fluorophore reacting with molecular oxygen to generate highly reactive singlet oxygen, which then degrades the dye molecule.[2][3]

Q2: How does the chemical environment impact the photostability of this compound?

The local environment of the this compound molecule plays a critical role in its photostability.[3] Key factors include:

  • Solvent Polarity and Viscosity: The polarity of the solvent can influence the energy levels of the excited state, while higher viscosity can limit the diffusion of molecular oxygen, thereby reducing the rate of photooxidation.[3]

  • pH: The pH of the medium can alter the protonation state of the dye, which can significantly affect its photophysical properties, including its stability. Some coumarin dyes exhibit greater stability in acidic or neutral environments.[3]

  • Antifade Reagents: The inclusion of antifade agents in the mounting medium is a highly effective strategy to combat photobleaching. These reagents work by scavenging reactive oxygen species.[1][3]

Q3: What are antifade reagents and which ones are recommended for coumarin dyes?

Antifade reagents are chemical compounds added to mounting media to reduce photobleaching. They function as antioxidants, quenching reactive oxygen species that would otherwise destroy the fluorophore. Commonly used and effective antifade agents for coumarin dyes include:

  • p-phenylenediamine (PPD)

  • n-propyl gallate (NPG)

  • 1,4-diazabicyclo[2.2.2]octane (DABCO) [3]

It's important to note that the effectiveness of a particular antifade reagent can be fluorophore-dependent. For blue-emitting dyes like many coumarins, some reagents like PPD may be less suitable due to potential autofluorescence.[1]

Q4: Can the structure of the coumarin dye itself influence its photostability?

Yes, the photostability of coumarin dyes is significantly influenced by their chemical structure.[3]

  • Electron-donating groups at the 7-position (e.g., amino or hydroxyl groups) generally increase fluorescence quantum yield but can sometimes decrease photostability by making the molecule more susceptible to oxidation.[3]

  • Electron-withdrawing groups at the 3- or 4-position can enhance photostability by reducing the electron density of the coumarin ring, making it less prone to photooxidation.[3]

  • Bulky substituents can sterically hinder the approach of reactive oxygen species, thereby improving photostability.[3]

Experimental Protocols

Protocol 1: Determination of Photobleaching Rate

This protocol allows for the quantitative assessment of this compound photostability under specific experimental conditions.

  • Sample Preparation: Prepare a solution of this compound in the desired solvent or mounting medium at a known concentration. For cellular imaging, prepare a stained biological sample.

  • Microscope Setup: Use a fluorescence microscope with a stable light source (e.g., laser or arc lamp). Select the appropriate filter set for this compound.

  • Image Acquisition:

    • Define a region of interest (ROI) within the sample.

    • Acquire a time-lapse series of images of the ROI under continuous illumination.

    • Maintain constant exposure time and illumination intensity throughout the experiment.

    • Record images at regular intervals (e.g., every 5-10 seconds).[3]

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the fluorescence intensity values to the initial intensity.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the data to an exponential decay function to determine the photobleaching rate constant and the half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[3]

Visualizations

Photobleaching_Mechanism Coumarin_GS This compound (Ground State) Coumarin_ES Excited Singlet State Coumarin_GS->Coumarin_ES Excitation Light (Photon Absorption) Coumarin_ES->Coumarin_GS Fluorescence Coumarin_TS Excited Triplet State Coumarin_ES->Coumarin_TS Intersystem Crossing ROS Reactive Oxygen Species (e.g., ¹O₂) Coumarin_TS->ROS Energy Transfer to O₂ Bleached_Coumarin Photobleached This compound Coumarin_TS->Bleached_Coumarin Direct Reaction ROS->Bleached_Coumarin Oxidative Damage

Caption: Simplified pathway of this compound photobleaching.

Troubleshooting_Workflow Start Rapid Photobleaching Observed Check_Intensity Is Excitation Intensity Minimized? Start->Check_Intensity Reduce_Intensity Action: Reduce Laser Power / Use ND Filters Check_Intensity->Reduce_Intensity No Check_Exposure Is Exposure Time Minimized? Check_Intensity->Check_Exposure Yes Reduce_Intensity->Check_Exposure Reduce_Exposure Action: Decrease Exposure Time / Use Shutter Check_Exposure->Reduce_Exposure No Check_Antifade Are Antifade Reagents Used? Check_Exposure->Check_Antifade Yes Reduce_Exposure->Check_Antifade Add_Antifade Action: Mount in Antifade Medium (e.g., DABCO, NPG) Check_Antifade->Add_Antifade No Check_Oxygen Is Buffer Deoxygenated? Check_Antifade->Check_Oxygen Yes Add_Antifade->Check_Oxygen Deoxygenate Action: Bubble N₂ Through Buffer Check_Oxygen->Deoxygenate No Consider_Alternative Consider More Photostable Dye Check_Oxygen->Consider_Alternative Yes Deoxygenate->Consider_Alternative

Caption: Troubleshooting workflow for rapid photobleaching.

References

Technical Support Center: Solving Coumarin 106 Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Coumarin 106 aggregation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our research?

This compound is a fluorescent dye belonging to the coumarin family. It is characterized by its dipolar nature and is often used as a laser dye. In biomedical research, it serves as a fluorescent probe and an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its fluorescent properties are sensitive to the local environment, making it a valuable tool for studying molecular interactions.

Q2: Why does this compound aggregate in aqueous solutions?

This compound has a predominantly hydrophobic molecular structure. In aqueous solutions, these nonpolar molecules tend to associate with each other to minimize their contact with polar water molecules, leading to the formation of aggregates. This phenomenon is driven by the hydrophobic effect. Aggregation can lead to quenching of fluorescence, precipitation, and inaccurate experimental results.

Q3: What are the common signs of this compound aggregation?

Common indicators of aggregation include:

  • A noticeable decrease in fluorescence intensity.

  • A shift in the absorption or emission spectra.

  • The appearance of turbidity or visible precipitate in the solution.

  • Inconsistent or non-reproducible results in fluorescence-based assays.

Q4: Can I use organic solvents to dissolve this compound?

Yes, this compound is readily soluble in many organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2] A common practice is to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental buffer. However, the final concentration of the organic solvent in the aqueous solution must be carefully controlled to avoid adverse effects on the biological system under study.

Troubleshooting Guide: this compound Aggregation

This guide provides a systematic approach to diagnosing and solving aggregation issues with this compound in your experiments.

Problem: My this compound solution shows low fluorescence and/or visible precipitation.

This is a classic sign of aggregation. The following troubleshooting workflow can help you address this issue.

G cluster_0 Troubleshooting Workflow for this compound Aggregation start Start: Aggregation Observed stock_check Verify Stock Solution (Clear, no precipitate?) start->stock_check stock_check->start Stock Precipitated (Prepare fresh stock) method_selection Select Solubilization Method stock_check->method_selection Stock OK cosolvent Method 1: Co-solvent Optimization method_selection->cosolvent surfactant Method 2: Surfactant Addition method_selection->surfactant cyclodextrin Method 3: Cyclodextrin Encapsulation method_selection->cyclodextrin ph_adjustment Method 4: pH Adjustment method_selection->ph_adjustment evaluation Evaluate Solution (Visually clear, stable fluorescence?) cosolvent->evaluation surfactant->evaluation cyclodextrin->evaluation ph_adjustment->evaluation success Success: Proceed with Experiment evaluation->success Yes failure Failure: Re-evaluate Method or Combine Methods evaluation->failure No failure->method_selection

Caption: Troubleshooting workflow for addressing this compound aggregation.

Experimental Protocols for Solubilization

Here are detailed methodologies for the key strategies to prevent this compound aggregation.

Co-solvent Optimization

The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

Experimental Workflow:

G cluster_1 Co-solvent Optimization Protocol prep_stock Prepare Concentrated This compound Stock in 100% Organic Solvent (e.g., DMSO, Ethanol) prep_buffers Prepare Aqueous Buffers with Varying Percentages of Co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v) prep_stock->prep_buffers dilute Dilute Stock Solution into each Co-solvent Buffer to Final Concentration prep_buffers->dilute equilibrate Equilibrate and Mix Thoroughly (Vortex, brief sonication) dilute->equilibrate observe Observe for Precipitation and Measure Fluorescence equilibrate->observe select Select Lowest Co-solvent % that Prevents Aggregation observe->select G cluster_2 Surfactant Solubilization Protocol prep_surfactant Prepare Surfactant Stock Solution in Aqueous Buffer (e.g., SDS, Triton X-100) mix Add this compound Stock to Surfactant Solution (Final surfactant conc. > CMC) prep_surfactant->mix prep_coumarin Prepare this compound Stock in Organic Solvent prep_coumarin->mix incubate Incubate to Allow Micelle Formation and Encapsulation mix->incubate analyze Analyze Solution for Clarity and Fluorescence incubate->analyze G cluster_3 Cyclodextrin Solubilization Protocol prep_cd Prepare Cyclodextrin Solution in Aqueous Buffer (e.g., β-cyclodextrin, HP-β-CD) add_coumarin Add this compound (as solid or concentrated stock) to Cyclodextrin Solution prep_cd->add_coumarin mix_incubate Mix Thoroughly and Incubate (e.g., sonication, shaking) to Facilitate Complex Formation add_coumarin->mix_incubate clarify Centrifuge or Filter to Remove any Undissolved Material mix_incubate->clarify measure Measure Absorbance/Fluorescence of the Supernatant clarify->measure G cluster_4 Mechanisms of Solubilization cluster_cosolvent Co-solvent cluster_surfactant Surfactant cluster_cyclodextrin Cyclodextrin coumarin This compound (Hydrophobic) water Aqueous Solution coumarin->water aggregation Aggregation coumarin->aggregation solubilized_cosolvent Increased Polarity Reduced Interfacial Tension coumarin->solubilized_cosolvent micelle Micelle (Hydrophobic Core) coumarin->micelle Enters cd Cyclodextrin (Hydrophobic Cavity) coumarin->cd Enters water->aggregation cosolvent_mol cosolvent_mol->solubilized_cosolvent Reduces solubilized_cosolvent->water Modifies solubilized_surfactant Encapsulation micelle->solubilized_surfactant solubilized_cd Inclusion Complex cd->solubilized_cd

References

Improving the signal-to-noise ratio of Coumarin 106 fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio of Coumarin 106 fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its typical spectral properties?

This compound is a fluorescent dye belonging to the coumarin family. While extensive application notes for this specific dye are not as common as for other coumarins, research indicates its use in studying luminescence in polymer films.[1][2] The fluorescence lifetime of this compound in a poly (vinyl alcohol) film has been measured to be approximately 4.78 to 5 ns.[1][3] Like other coumarins, its fluorescence is sensitive to the local environment.

Q2: What are the primary factors that can negatively impact the signal-to-noise ratio of this compound fluorescence?

Several factors can lead to a poor signal-to-noise ratio:

  • Low Signal Intensity: This can be caused by inefficient labeling, photobleaching, fluorescence quenching, or suboptimal instrument settings.[4]

  • High Background Fluorescence: This may result from unbound dye, non-specific staining, or autofluorescence from the sample or medium.[5][6]

  • Photobleaching: Coumarin dyes can be susceptible to photodegradation under prolonged or high-intensity light exposure.[5]

  • Environmental Effects: The fluorescence of coumarin dyes is highly sensitive to solvent polarity, viscosity, and pH.[7][8][9][10]

Q3: How does the solvent environment affect the fluorescence of this compound?

The fluorescence of coumarin dyes is significantly influenced by the solvent. A change in solvent polarity can cause a spectral shift (solvatochromism).[7] For many 7-aminocoumarins, increasing solvent polarity leads to a red-shift in the emission spectrum and a decrease in fluorescence intensity and lifetime.[9][11] This is often attributed to the formation of a twisted intramolecular charge-transfer (TICT) state, which provides a non-radiative decay pathway.[9][12][13]

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal

A weak or absent signal is a common issue that can arise from various stages of an experiment.[4][14]

Troubleshooting Steps:

  • Verify Labeling Efficiency (if applicable):

    • Check Reaction Chemistry: Coumarin dyes are often supplied as NHS esters for labeling primary amines. Ensure your target molecule has accessible amines.[4]

    • Optimize Buffer pH: For NHS ester reactions, a pH of 8.3-8.5 is optimal. Avoid buffers containing primary amines like Tris, as they compete with the labeling reaction.[4]

    • Optimize Dye-to-Target Ratio: A 10- to 20-fold molar excess of the dye is a good starting point. Over-labeling can lead to self-quenching.[4]

  • Assess Dye Quality and Handling:

    • Proper Storage: Store the dye protected from light and moisture.

    • Fresh Solutions: Prepare fresh dye solutions in an anhydrous solvent like DMSO or DMF immediately before use.[4]

  • Optimize Instrumentation and Imaging Settings:

    • Correct Wavelengths: Ensure the excitation and emission wavelengths on your instrument are aligned with the spectral properties of this compound.

    • Reduce Excitation Intensity: Use the lowest possible light intensity that provides a detectable signal to minimize photobleaching.[5]

  • Consider Environmental Quenching:

    • Proximity to Quenchers: Certain amino acid residues, like tryptophan, can quench the fluorescence of a conjugated dye.[4]

    • Oxygen Removal: Deoxygenate the imaging buffer, as molecular oxygen can quench fluorescence.[5][12][13]

Issue 2: High Background Fluorescence

High background can obscure the specific signal from your target, leading to a poor signal-to-noise ratio.[5]

Troubleshooting Steps:

  • Ensure Complete Removal of Unbound Dye:

    • Improve Washing Steps: Increase the number and duration of washing steps after staining to remove any residual free dye.[5]

    • Purification: For labeled molecules, proper purification is critical to remove unconjugated dye.[4]

  • Minimize Non-Specific Binding:

    • Use a Blocking Agent: In applications like immunofluorescence, use a blocking agent such as bovine serum albumin (BSA) to reduce non-specific binding.[5][6]

    • Optimize Dye Concentration: Reduce the concentration of the dye conjugate and optimize the incubation time to find the best balance between specific signal and background.[5]

  • Address Autofluorescence:

    • Use Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the specific this compound signal from the autofluorescence spectrum.

    • Use a Different Spectral Region: If autofluorescence is a major issue, consider a dye in a different spectral region where autofluorescence is lower.

Issue 3: Rapid Signal Loss (Photobleaching)

Photobleaching is the irreversible photodegradation of a fluorophore. Derivatives of coumarin generally show good photostability, but this can still be an issue.[15]

Troubleshooting Steps:

  • Reduce Excitation Exposure:

    • Lower Light Intensity: Use neutral density filters or decrease laser power.[5]

    • Minimize Exposure Time: Limit the duration of light exposure during image acquisition.

  • Optimize the Imaging Medium:

    • Use Antifade Reagents: Mount the sample in a commercially available antifade mounting medium.[14]

    • Deoxygenate the Buffer: Removing molecular oxygen can reduce the rate of photobleaching.[5]

  • Select a More Photostable Dye:

    • If photobleaching remains a significant problem, consider using a more photostable coumarin derivative or a different class of fluorophores.[5][16]

Data Presentation

Table 1: Photophysical Properties of Selected Coumarin Dyes

Coumarin DyeRelative PhotostabilityQuantum Yield (ΦF)Excitation Max (nm)Emission Max (nm)
Coumarin 1Low0.63373450
Coumarin 30Moderate0.51408485
Coumarin 153High0.58423530
7-Amino-4-methylcoumarin (AMC)Low0.63350450
7-Diethylamino-4-methylcoumarinModerate0.73375475

Source: Adapted from BenchChem technical documentation.[5] Note: Data for this compound is not available in this comparative context.

Table 2: Effect of Solvent on Coumarin Fluorescence

Coumarin DerivativeSolventEffect on Fluorescence IntensitySpectral Shift
7-AminocoumarinsIncreasing PolarityDecreaseRed-Shift
7-AlkoxycoumarinsIncreasing PolarityIncreaseNegligible

Source: Based on general principles described for coumarin probes.[9]

Experimental Protocols

Protocol: General Protein Labeling with a Coumarin NHS Ester

This protocol outlines the key steps for labeling a protein with an amine-reactive coumarin dye.

  • Prepare the Protein:

    • Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 8.3-8.5.

    • Ensure the protein concentration is accurately determined.[4]

  • Prepare the Dye:

    • Immediately before use, dissolve the coumarin NHS ester in anhydrous DMSO or DMF to create a stock solution.[4]

  • Labeling Reaction:

    • Add the desired molar excess of the dye stock solution (typically 10-20x) to the protein solution while gently vortexing.[4]

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Stop the Reaction (Optional):

    • Add a quenching solution (e.g., Tris buffer) to a final concentration of 50-100 mM and incubate for 10-15 minutes.[4]

  • Purify the Conjugate:

    • Remove the unconjugated dye by size-exclusion chromatography (e.g., a spin column) or dialysis. This step is crucial to reduce background fluorescence.[4]

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the excitation maximum of the coumarin dye.

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[4]

  • Storage:

    • Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage, protected from light.[4]

Visualizations

Start Low Signal-to-Noise Ratio CheckSignal Is the Signal Weak? Start->CheckSignal CheckBackground Is the Background High? CheckSignal->CheckBackground No Labeling Verify Labeling Efficiency: - Check pH (8.3-8.5) - Avoid Amine Buffers - Optimize Dye Ratio CheckSignal->Labeling Yes Washing Improve Washing Steps: - Increase Number/Duration CheckBackground->Washing Yes End Improved S/N Ratio CheckBackground->End No DyeQuality Assess Dye Quality: - Proper Storage - Use Fresh Solutions Labeling->DyeQuality Instrument Optimize Instrument: - Correct Wavelengths - Minimum Excitation Power DyeQuality->Instrument Quenching Check for Quenching: - Deoxygenate Buffer - Consider Local Environment Instrument->Quenching Quenching->CheckBackground Purification Ensure Proper Purification: - Remove All Unbound Dye Washing->Purification Blocking Use Blocking Agents: - e.g., BSA for IF Purification->Blocking Concentration Optimize Dye Concentration: - Titrate to Find Optimal Level Blocking->Concentration Concentration->End

Caption: Troubleshooting workflow for a low signal-to-noise ratio.

Coumarin This compound Fluorescence Solvent Solvent (Polarity, Viscosity) Solvent->Coumarin pH pH of Medium pH->Coumarin Temp Temperature Temp->Coumarin Conc Concentration (Quenching) Conc->Coumarin Photo Photobleaching (Light Intensity) Photo->Coumarin Quenchers Quenchers (Oxygen, Tryptophan) Quenchers->Coumarin PrepProtein 1. Prepare Protein (Amine-free buffer, pH 8.3-8.5) PrepDye 2. Prepare Dye (Fresh stock in DMSO/DMF) PrepProtein->PrepDye Reaction 3. Labeling Reaction (1 hr, room temp, dark) PrepDye->Reaction Purify 4. Purify Conjugate (Remove free dye) Reaction->Purify Analyze 5. Analysis (Determine DOL) Purify->Analyze

References

Coumarin 106 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for the long-term use of Coumarin 106 in experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, quantitative stability data, experimental protocols, and a visualization of a potential degradation pathway to help you navigate the challenges of working with this fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by three main factors:

  • Photodegradation: Prolonged exposure to light, especially high-intensity excitation sources used in fluorescence microscopy, can lead to irreversible photobleaching and loss of fluorescence.

  • Hydrolysis: The lactone ring of the coumarin scaffold is susceptible to hydrolysis, particularly under basic (high pH) conditions, which disrupts the fluorophore's structure.

  • Solvent Effects: The choice of solvent can significantly impact the stability and photophysical properties of this compound. Polar protic solvents may facilitate degradation pathways.

Q2: How should I store my this compound stock solutions for long-term use?

A2: For optimal long-term stability, it is recommended to store this compound stock solutions in a high-quality anhydrous solvent such as DMSO, protected from light, at -20°C or lower. Aliquoting the stock solution into smaller, single-use vials is also advisable to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: My this compound fluorescence intensity is decreasing over the course of my multi-day experiment. What could be the cause?

A3: A gradual decrease in fluorescence intensity during a long-term experiment can be attributed to several factors:

  • Photobleaching: If the sample is repeatedly exposed to excitation light, photobleaching is a likely cause.

  • Chemical Degradation: The dye may be degrading in the experimental buffer or medium due to factors like pH, temperature, or reactive chemical species.

  • Concentration Changes: Evaporation of the solvent from the sample can lead to an increase in concentration and potential self-quenching. Conversely, precipitation of the dye out of solution will decrease the effective concentration.

  • Environmental Sensitivity: The fluorescence of many coumarin dyes is sensitive to the local microenvironment. Changes in polarity or viscosity in your sample over time could be affecting the quantum yield.

Q4: Can I use this compound in aqueous buffers for my experiments?

A4: While this compound can be used in aqueous buffers, its stability may be compromised, especially over long periods. The lactone ring is susceptible to hydrolysis, a process that is accelerated at higher pH values. It is crucial to prepare fresh solutions in buffer for each experiment and to buffer the solution at a neutral or slightly acidic pH if possible. The solubility of coumarin derivatives can also be limited in purely aqueous solutions.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Rapid loss of fluorescence upon illumination Photobleaching - Reduce the intensity and duration of the excitation light. - Use a neutral density filter to attenuate the excitation source. - Incorporate an anti-fade reagent into your mounting medium or buffer. - Acquire images less frequently if the experimental design allows.
Gradual decrease in signal over days in solution Chemical Degradation (e.g., hydrolysis) - Prepare fresh working solutions of this compound for each experiment. - Ensure the pH of your experimental buffer is stable and ideally neutral or slightly acidic. - If possible, degas your solutions to remove dissolved oxygen, which can contribute to photo-oxidation. - Store solutions in the dark and at a low temperature (e.g., 4°C) when not in use.
High background fluorescence Non-specific binding of the dye - Optimize the concentration of this compound; use the lowest concentration that provides an adequate signal. - Include appropriate washing steps in your protocol to remove unbound dye. - If staining cells or tissues, use a blocking solution to minimize non-specific interactions.
Inconsistent fluorescence readings between samples Variability in solution preparation or storage - Ensure accurate and consistent preparation of all this compound solutions. - Protect all solutions from light and store them under identical conditions. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Precipitation of the dye in the working solution Poor solubility in the chosen solvent or buffer - Prepare the stock solution in a high-quality, anhydrous solvent like DMSO. - When diluting into an aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid mixing. - Do not exceed the solubility limit of this compound in your final working solution. Consider using a small percentage of an organic co-solvent if your experiment allows.

Quantitative Data on Coumarin Stability

Parameter Effect on Stability and Fluorescence General Recommendations
Light Exposure Increased light exposure leads to a higher rate of photobleaching, resulting in an irreversible loss of fluorescence.Minimize light exposure by storing solutions in the dark and using the lowest possible excitation intensity during experiments.
pH Basic conditions (pH > 8) can lead to the hydrolysis of the lactone ring, causing a loss of fluorescence.[1]Maintain the pH of the working solution at neutral or slightly acidic levels.
Temperature Higher temperatures can accelerate the rate of chemical degradation.[2]Store stock solutions at -20°C or below. For working solutions, maintain the lowest practical temperature for the duration of the experiment.
Solvent Polarity The fluorescence quantum yield of some aminocoumarins can decrease in highly polar solvents.Select solvents with appropriate polarity for your application and be aware of potential changes in quantum yield.
Oxygen The presence of dissolved oxygen can increase the rate of photobleaching.For sensitive long-term experiments, consider deoxygenating your solutions.

Experimental Protocols

Protocol for Assessing the Photostability of this compound

This protocol provides a general method for quantifying the photostability of this compound in a specific solvent or buffer.

Materials:

  • This compound solution of known concentration.

  • Quartz cuvette or microscope slide with a coverslip.

  • Spectrofluorometer or fluorescence microscope with a stable light source and a detector.

  • Timer.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the solvent or buffer of interest. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation maximum to minimize inner filter effects.

  • Initial Measurement: Measure the initial fluorescence intensity (F₀) of the sample using a low excitation power to avoid immediate bleaching.

  • Continuous Illumination: Expose the sample to a constant, higher intensity of excitation light.

  • Time-course Measurement: Record the fluorescence intensity (F) at regular time intervals (e.g., every 30 seconds) over a prolonged period.

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial intensity (F/F₀).

    • Plot the normalized fluorescence intensity versus time.

    • The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value. A longer half-life indicates greater photostability.

Protocol for Long-Term Chemical Stability Assessment

This protocol is designed to evaluate the chemical stability of this compound in a solution over an extended period.

Materials:

  • This compound stock solution.

  • Solvent or buffer of interest.

  • Amber vials.

  • Spectrophotometer and spectrofluorometer.

  • Incubators or storage units at desired temperatures (e.g., Room Temperature, 4°C, -20°C).

Procedure:

  • Sample Preparation: Prepare several identical solutions of this compound in the solvent or buffer of interest in amber vials to protect from light.

  • Storage: Store the vials at the different selected temperatures.

  • Time-point Analysis: At designated time points (e.g., Day 0, Day 1, Day 7, Day 30), remove a vial from each storage condition.

  • Spectroscopic Measurements:

    • Allow the solution to equilibrate to room temperature.

    • Measure the absorbance spectrum to check for changes in the absorption profile and to detect potential degradation products.

    • Measure the fluorescence emission spectrum (using the same excitation wavelength and instrument settings for all measurements) to quantify any decrease in fluorescence intensity.

  • Data Analysis:

    • Plot the percentage of remaining fluorescence intensity (relative to Day 0) versus time for each storage condition.

    • Analyze the absorbance spectra for the appearance of new peaks or shifts in the maximum absorbance, which can indicate the formation of degradation products.

Visualizations

Potential Degradation Pathway of a 7-Aminocoumarin

The following diagram illustrates a simplified potential degradation pathway for a 7-aminocoumarin dye, which involves hydrolysis of the lactone ring under basic conditions. This leads to the formation of a non-fluorescent coumarinic acid salt.

DegradationPathway Coumarin 7-Aminocoumarin (Fluorescent) TransitionState Tetrahedral Intermediate Coumarin->TransitionState OH⁻ (Hydroxide Attack) Product Coumarinic Acid Salt (Non-fluorescent) TransitionState->Product Ring Opening StabilityWorkflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_output Output Prep Prepare this compound Solution Light Light Exposure Prep->Light Expose to Conditions Dark Dark Prep->Dark Expose to Conditions Temp Different Temperatures Prep->Temp Expose to Conditions Measure Measure Absorbance & Fluorescence at Time Points Light->Measure Dark->Measure Temp->Measure Analyze Analyze Data (Intensity vs. Time) Measure->Analyze Result Determine Stability Profile Analyze->Result

References

Technical Support Center: Optimizing Laser Power for Coumarin 106 Excitation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coumarin 106. The focus is on optimizing laser power to achieve a strong fluorescence signal while minimizing photobleaching and photodamage.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when setting the laser power for this compound excitation?

The main challenge is finding a balance. While higher laser power can increase the initial fluorescence signal, it also accelerates photobleaching (the irreversible destruction of the fluorophore) and can lead to cellular or sample damage. The optimal laser power is the lowest possible intensity that provides a sufficient signal-to-noise ratio for your measurement.[1]

Q2: Why is my this compound fluorescence signal weak even at high laser power?

A weak signal is not always a laser power issue. Several other factors can be at play[2]:

  • Suboptimal Wavelengths: Ensure your laser's excitation wavelength is well-aligned with this compound's absorption peak and that your emission filters are correctly matched to its emission spectrum.

  • Solvent and pH Effects: The fluorescence of coumarin dyes can be highly sensitive to the polarity and pH of the local environment.[3][4] The protonation state of the molecule can significantly alter its quantum yield.[3]

  • Low Quantum Yield: The presence of certain chemical groups or impurities can quench fluorescence, leading to a low quantum yield.[3][5]

  • Concentration Issues: High concentrations can lead to self-quenching, while very low concentrations may not produce a detectable signal.[3]

  • Poor Labeling Efficiency: If using a this compound conjugate, inefficient labeling of the target molecule is a common cause of low fluorescence.[2]

Q3: How can I minimize photobleaching of this compound?

Photobleaching is a common problem with many fluorophores, including coumarins.[1] To mitigate this:

  • Reduce Laser Power: Use the lowest laser intensity that gives you a usable signal.[1]

  • Minimize Exposure Time: Limit the duration of laser exposure by using sensitive detectors and acquiring images only when necessary.

  • Use Antifade Reagents: Incorporate a commercial antifade agent into your mounting medium.

  • Deoxygenate Buffer: Molecular oxygen contributes to photobleaching. Deoxygenating your imaging buffer, for example by bubbling nitrogen gas through it, can help.[1]

Q4: What is the difference in laser power requirements for one-photon vs. two-photon excitation?

One-photon (1P) and two-photon (2P) excitation operate on different principles. 2P excitation uses a pulsed laser (typically in the near-infrared range, e.g., 750-840 nm for some coumarins) to excite the fluorophore.[6] While the peak power at the focal point is very high, the average power delivered to the sample is often lower than in 1P confocal microscopy. This localization of excitation reduces out-of-focus photobleaching and photodamage, which is a major advantage of the 2P technique.[7] Therefore, direct comparison of "laser power" is complex; for 2P, peak power is critical for excitation, while average power relates more to sample heating and damage.

Q5: Can the solvent affect the optimal laser power setting?

Yes, indirectly. The solvent can significantly impact the fluorescence quantum yield and photostability of this compound.[4][8] In a solvent that enhances fluorescence and stability, you may be able to achieve a strong signal with lower laser power. Conversely, in a suboptimal solvent that leads to a lower quantum yield, you might be tempted to increase the laser power, which in turn increases the risk of photobleaching.[9]

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal

A weak or absent signal can stem from various points in the experimental workflow.[2]

Potential Cause Troubleshooting Steps
Incorrect Instrument Settings Verify that the excitation laser line and emission filters are correctly matched to the spectral properties of this compound.
Low Fluorophore Concentration Carefully increase the concentration of this compound. Be aware that excessively high concentrations can cause self-quenching.[3][5]
Sample Preparation Issues Ensure the dye is fully dissolved. For conjugates, verify labeling chemistry and dye-to-protein ratios; a 10- to 20-fold molar excess of dye is a common starting point.[2]
Environmental Quenching Check the pH of your buffer, as coumarin fluorescence can be pH-sensitive.[1][3] Consider if components in your media could be quenching the fluorescence.
Detector Settings Increase the detector gain or exposure time. Note that this may also increase background noise.[5]
Issue 2: Rapid Signal Loss (Photobleaching)

This is one of the most frequent challenges encountered with fluorescent dyes.[1]

Potential Cause Troubleshooting Steps
Excessive Laser Power This is the most common cause. Reduce the laser power to the minimum level required for a detectable signal.[1]
Prolonged Exposure Minimize the time the sample is exposed to the laser. Use neutral density filters or acousto-optic tunable filters (AOTFs) to attenuate the beam during periods of non-acquisition.
Presence of Molecular Oxygen Use a commercial antifade mounting medium. If possible, deoxygenate the imaging buffer before use.[1]
Inherent Photostability If photobleaching remains a severe issue after optimization, consider if a more photostable coumarin derivative or a different class of fluorophore is suitable for your experiment.[1]

Quantitative Data Summary

The following table summarizes key photophysical properties for this compound and related coumarin dyes. Note that optimal laser power is highly dependent on the specific setup (microscope, objective, detector) and sample, and thus must be determined empirically.

Parameter Value / Range Notes
Absorption Max (λabs) ~365 nmFor excitation to the first singlet state.[10] A direct triplet state excitation has been observed at 465 nm.[10]
Emission Max (λem) ~450-530 nmHighly solvent-dependent.[1][10]
Recommended 1P Excitation 360 - 410 nmUse a laser line as close to the absorption peak as possible.
Recommended 2P Excitation 750 - 840 nmTypical range for two-photon excitation of coumarin dyes.[6]
Fluorescence Lifetime (τ) ~5 nsCan be affected by the local environment and sample treatments like annealing.[10]
Laser Power Density (Threshold) < 0.01 MW/cm²Reported as a threshold for observing lasing in some coumarin derivatives; a useful indicator of a power level where non-linear effects begin.[11][12]

Experimental Protocols

Protocol: Determining Optimal Laser Power via Titration

This protocol outlines a method to empirically determine the optimal laser power for imaging this compound while minimizing photobleaching.

1. Sample Preparation:

  • Prepare a standard sample of this compound in your experimental buffer or a fixed cell/tissue sample stained with the dye.
  • Use a consistent concentration and mounting medium for all tests.
  • Include a negative control (unstained sample) to assess autofluorescence.

2. Microscope and Laser Setup:

  • Turn on the laser and allow it to stabilize as per the manufacturer's instructions.
  • Select the appropriate laser line for exciting this compound (e.g., 405 nm violet laser).
  • Ensure the dichroic mirror and emission filter are optimized for this compound's spectral profile (e.g., collecting emission between 470-550 nm).
  • Set the detector gain/voltage to a moderate, fixed level.

3. Laser Power Titration Experiment:

  • Start with the laser power at its lowest setting (e.g., 0.1-1% of maximum).
  • Focus on a representative area of your sample.
  • Acquire an initial image and measure the mean fluorescence intensity of the signal and a background region.
  • Increase the laser power in small, systematic increments (e.g., doubling the power: 1%, 2%, 4%, 8%, etc.).
  • At each power level, acquire a new image from an adjacent, unexposed area to avoid pre-bleaching. Measure the signal and background intensity.
  • Continue this process until you either reach a plateau in signal intensity (saturation) or observe significant photobleaching or signs of damage.

4. Data Analysis:

  • For each power setting, calculate the signal-to-noise ratio (SNR): (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background.
  • Plot the SNR as a function of laser power.
  • The optimal laser power is typically found in the region where the SNR begins to plateau, just before the point where photobleaching becomes significant. This represents the best trade-off between signal strength and sample integrity.

Visualizations

TroubleshootingWorkflow start Start: Suboptimal Signal q1 Is signal weak or absent? start->q1 q2 Is signal fading rapidly? start->q2 sub5 High Background Noise? start->sub5 sub1 Check Instrument: - Excitation/Emission Filters - Detector Gain q1->sub1 Yes sub2 Check Sample: - Dye Concentration - pH / Solvent - Labeling Efficiency q1->sub2 Yes sub3 Reduce Laser Power q2->sub3 Yes sub4 Use Antifade Reagents & Minimize Exposure Time q2->sub4 Yes sub6 Check Unstained Control (Autofluorescence) sub5->sub6 Yes sub7 Optimize Washing Steps & Blocking sub5->sub7 Yes

Caption: Troubleshooting workflow for suboptimal fluorescence signals.

LaserPowerRelationship Laser Increase Laser Power Signal Fluorescence Signal Intensity Laser->Signal Increases Bleach Photobleaching & Photodamage Laser->Bleach Increases SNR Signal-to-Noise Ratio (SNR) Signal->SNR Improves Saturation Saturation Signal->Saturation Leads to Bleach->SNR Degrades Saturation->Signal Limits

Caption: Relationship between laser power, signal, and phototoxicity.

References

Reducing background fluorescence in Coumarin 106 imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Coumarin 106 in fluorescence imaging experiments. Our goal is to help you minimize background fluorescence and acquire high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence in this compound imaging?

Background fluorescence in imaging experiments using this compound, and other fluorophores, can be broadly categorized into two main sources:

  • Autofluorescence: This is the natural fluorescence emitted by biological specimens when illuminated.[1][2] Common endogenous fluorophores include molecules like NAD(P)H, flavins, collagen, and elastin.[1] Autofluorescence is typically more pronounced in the blue and green spectral regions, which can overlap with the emission of blue-emitting dyes like some coumarins.

  • Non-Specific Binding & Unbound Dye: This occurs when the this compound probe binds to cellular components other than the intended target or when residual, unbound dye is not adequately washed away from the sample. This contributes to a diffuse background signal that can obscure the specific staining.

Q2: How can I determine if the background I'm seeing is autofluorescence?

To identify autofluorescence, you should prepare a control sample that includes your cells or tissue but has not been stained with this compound. Process this unstained sample through all the same steps as your stained samples (e.g., fixation, permeabilization) and image it using the same filter sets and imaging parameters. Any fluorescence observed in this control sample is attributable to autofluorescence.

Q3: What are the optimal excitation and emission wavelengths for this compound?

While the precise photophysical properties can be influenced by the local environment, this compound is typically excited by ultraviolet (UV) light. Published data suggests an excitation wavelength of around 365 nm.[3] The emission maximum is not consistently reported across all sources and should be determined empirically for your specific experimental conditions and imaging system.

Q4: What causes photobleaching and how can I minimize it for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescent signal.[4] To minimize photobleaching during this compound imaging, consider the following strategies:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal. Neutral density filters can be employed to attenuate the excitation light.

  • Minimize Exposure Time: Limit the duration of your sample's exposure to the excitation light. Use the shortest possible camera exposure times and employ shutters to block the light path when not actively acquiring images.

  • Use Antifade Mounting Media: These reagents are commercially available and contain chemicals that scavenge for reactive oxygen species, which are major contributors to photobleaching.[5][6]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues that lead to high background fluorescence in this compound imaging.

Guide 1: High Background Fluorescence

Symptom: The overall image is bright, and it is difficult to distinguish the specifically stained structures from the background.

Possible Causes & Solutions:

  • Cause 1: Autofluorescence from the Sample

    • Solution 1.1: Spectral Separation: If possible, choose a fluorophore that emits in the red or far-red region of the spectrum, as autofluorescence is generally weaker at longer wavelengths.[1]

    • Solution 1.2: Chemical Quenching: For fixed samples, autofluorescence can sometimes be reduced by treating the sample with a chemical quenching agent. However, the effectiveness of these agents can be sample-dependent and may require optimization.

    • Solution 1.3: Photobleaching the Autofluorescence: Before staining with this compound, you can try to intentionally photobleach the endogenous fluorophores by exposing the sample to broad-spectrum light.

  • Cause 2: Non-Specific Binding of this compound

    • Solution 2.1: Optimize Staining Concentration: Using too high a concentration of the fluorescent probe is a common cause of high background. Perform a concentration titration to determine the optimal concentration that provides a strong specific signal with minimal background.

    • Solution 2.2: Improve Washing Steps: Insufficient washing after staining will leave unbound probe in the sample. Increase the number and duration of your wash steps. Adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer can also help to reduce non-specific binding.

    • Solution 2.3: Use a Blocking Step: For applications involving antibodies or other probes with potential for non-specific binding, pre-incubating the sample with a blocking solution (e.g., bovine serum albumin or serum from the same species as the secondary antibody) can reduce non-specific interactions.

  • Cause 3: Contaminated Reagents or Consumables

    • Solution 3.1: Use High-Purity Reagents: Ensure that all buffers and solutions are freshly prepared with high-purity water and reagents.

    • Solution 3.2: Check Consumables: Some plastic labware can be fluorescent. If possible, use glass-bottom dishes or plates for imaging.

Quantitative Data

The photophysical properties of coumarin dyes can be influenced by their local environment. The following table summarizes key properties for this compound and other common coumarin derivatives for comparison.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound ~365[3]Not specifiedNot specifiedNot specified
Coumarin 1 ~373[7]~450~23,500[7]~0.50-0.73[7]
Coumarin 6 ~459[4]~505~54,000[4]~0.78[4]
7-Amino-4-methylcoumarin (AMC) ~350~445Not specifiedNot specified

Note: The exact spectral properties of this compound should be determined empirically for your specific experimental conditions.

Experimental Protocols

The following are generalized protocols for staining with coumarin derivatives. The optimal concentrations and incubation times for this compound should be determined experimentally.

Protocol 1: Staining of Fixed Cells
  • Cell Culture and Fixation:

    • Culture cells on sterile glass coverslips or in glass-bottom imaging dishes.

    • Wash the cells once with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a working solution of this compound in a suitable buffer (e.g., PBS) at a concentration range of 1-10 µM (this should be optimized).

    • Incubate the fixed (and permeabilized) cells with the this compound working solution for 20-30 minutes at room temperature, protected from light.

    • Wash the cells three to five times with PBS for 5 minutes each, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the samples using a fluorescence microscope equipped with a suitable filter set for UV excitation and blue/green emission.

Protocol 2: Staining of Live Cells
  • Cell Culture:

    • Culture cells in glass-bottom imaging dishes to the desired confluency.

  • Staining:

    • Prepare a working solution of this compound in pre-warmed cell culture medium at a final concentration of 1-10 µM (this should be optimized).

    • Remove the existing culture medium and wash the cells once with pre-warmed PBS.

    • Add the this compound working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-30 minutes. Incubation time may need to be optimized.

    • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or a suitable imaging buffer.

  • Imaging:

    • Immediately image the live cells using a fluorescence microscope equipped with a stage-top incubator to maintain optimal temperature, humidity, and CO₂ levels.

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting background fluorescence in this compound imaging.

TroubleshootingWorkflow Start High Background Observed CheckAutofluorescence Image Unstained Control Start->CheckAutofluorescence CheckReagents Assess Reagents & Consumables Start->CheckReagents AutofluorescencePresent Autofluorescence Confirmed CheckAutofluorescence->AutofluorescencePresent NoAutofluorescence Minimal Autofluorescence CheckAutofluorescence->NoAutofluorescence CheckNonSpecificBinding Review Staining Protocol AutofluorescencePresent->CheckNonSpecificBinding Implement Mitigation (e.g., Spectral Separation) NoAutofluorescence->CheckNonSpecificBinding OptimizeConcentration Titrate this compound Concentration CheckNonSpecificBinding->OptimizeConcentration ImproveWashing Increase Wash Steps/Duration CheckNonSpecificBinding->ImproveWashing UseBlocking Incorporate Blocking Step CheckNonSpecificBinding->UseBlocking ImageAcquisition Acquire High-Quality Image OptimizeConcentration->ImageAcquisition ImproveWashing->ImageAcquisition UseBlocking->ImageAcquisition UseFreshBuffers Prepare Fresh Buffers CheckReagents->UseFreshBuffers UseGlassware Switch to Glass-Bottom Plates CheckReagents->UseGlassware UseFreshBuffers->CheckNonSpecificBinding UseGlassware->CheckNonSpecificBinding

Caption: Troubleshooting workflow for high background fluorescence.

PhotobleachingMitigation Start Signal Fades Rapidly (Photobleaching) ReduceIntensity Decrease Excitation Intensity Start->ReduceIntensity ReduceTime Minimize Exposure Time Start->ReduceTime UseAntifade Use Antifade Mounting Medium Start->UseAntifade OptimizeSettings Adjust Imaging Parameters ReduceIntensity->OptimizeSettings ReduceTime->OptimizeSettings SelectAntifade Choose Appropriate Antifade Reagent UseAntifade->SelectAntifade LowerLaserPower Lower Laser Power/ Use ND Filter OptimizeSettings->LowerLaserPower ShortenExposureTime Decrease Camera Exposure Time OptimizeSettings->ShortenExposureTime UseShutter Employ Shutter Control OptimizeSettings->UseShutter StableSignal Achieve Photostable Imaging LowerLaserPower->StableSignal ShortenExposureTime->StableSignal UseShutter->StableSignal SelectAntifade->StableSignal

Caption: Strategies to mitigate photobleaching.

References

Technical Support Center: Enhancing the Aqueous Solubility of Coumarin 106

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the water solubility of Coumarin 106.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its water solubility a concern?

This compound (also known as Coumarin 478) is a fluorescent dye belonging to the coumarin family.[1][2] Like many coumarin derivatives, it exhibits poor water solubility, which can significantly limit its applications in biological assays, drug delivery systems, and other aqueous environments.[3][4] Low aqueous solubility can lead to challenges in achieving desired concentrations, poor bioavailability, and precipitation during experiments.[5][6][7]

Q2: What are the primary strategies for improving the water solubility of poorly soluble compounds like this compound?

There are several effective strategies to enhance the aqueous solubility of hydrophobic compounds. These can be broadly categorized into physical modifications, chemical modifications, and formulation-based approaches.[8]

  • Physical Modifications: These methods alter the physical properties of the drug without changing its chemical structure. Key techniques include particle size reduction (micronization and nanosuspension) and modification of the crystal habit (polymorphs, amorphous forms).[7][8][9]

  • Chemical Modifications: This involves synthesizing new derivatives of the parent compound with improved solubility.[10][11]

  • Formulation-Based Approaches: These strategies involve the use of excipients to improve solubility. Common methods include the use of co-solvents, surfactants, cyclodextrins, solid dispersions, and lipid-based formulations.[5][12][13][14][15]

Q3: Can you provide a brief overview of the most common formulation strategies?

Certainly. The choice of strategy often depends on the specific experimental requirements and desired final product characteristics.

  • Co-solvency: This technique involves adding a water-miscible organic solvent to the aqueous solution to increase the solubility of a non-polar solute.[16][17]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like coumarins, within their cavity, thereby increasing their apparent water solubility.[3][4][13][18]

  • Solid Dispersion: In this approach, the poorly soluble drug is dispersed in a hydrophilic polymer matrix at a molecular level.[5][7][19] This can be achieved through methods like melting, solvent evaporation, or spray drying.[8][19]

  • Use of Surfactants: Surfactants, or surface-active agents, can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[7][12]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

Problem: You are observing precipitation of this compound after adding it to your aqueous buffer system.

Potential Cause Troubleshooting Step Expected Outcome
Low Intrinsic Solubility The concentration of this compound exceeds its solubility limit in the buffer.Reduce the final concentration of this compound.
pH Effects The pH of the buffer may not be optimal for this compound solubility.Adjusting the pH may increase solubility, although this is more effective for ionizable compounds.[11][15]
Improper Dissolution Technique The compound was not fully dissolved in a suitable stock solvent before dilution.Ensure this compound is completely dissolved in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous buffer.[1][20]
Issue 2: Low Signal or Activity in a Biological Assay

Problem: The experimental results suggest a lower-than-expected activity or fluorescence signal from this compound.

Potential Cause Troubleshooting Step Expected Outcome
Poor Bioavailability The low aqueous solubility limits the effective concentration of the compound available to interact with the biological target.Employ a solubility enhancement technique such as co-solvents, cyclodextrins, or solid dispersions to increase the concentration of dissolved this compound.[3][4][5]
Compound Aggregation At concentrations above its solubility limit, the compound may form aggregates, reducing its effective monomeric concentration.Use a formulation strategy that prevents aggregation, such as encapsulation in cyclodextrins or micelles.[3][4][12]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol describes a general method for using a co-solvent to increase the solubility of this compound in an aqueous solution.

  • Solvent Selection: Choose a water-miscible organic solvent in which this compound is readily soluble. Common choices include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[1][16][20]

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the selected co-solvent. For example, dissolve this compound in DMSO to a concentration of ≥ 25 mg/mL.[1]

  • Aqueous Solution Preparation: Slowly add the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. The final concentration of the co-solvent should be kept as low as possible to avoid potential toxicity or interference with the experiment.

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration of this compound may need to be reduced, or a higher percentage of co-solvent may be required.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol outlines the preparation of an inclusion complex to improve the water solubility of this compound.

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[3][4][18]

  • Molar Ratio Determination: The optimal molar ratio of this compound to cyclodextrin needs to be determined experimentally. A 1:1 or 1:2 molar ratio is a common starting point.[3][21]

  • Complexation Method (Kneading):

    • Weigh the appropriate amounts of this compound and the chosen cyclodextrin.

    • Mix the powders in a mortar.

    • Add a small amount of a solvent blend (e.g., water/ethanol) to form a paste.

    • Knead the paste for a specified time (e.g., 30-60 minutes).[22]

    • Dry the resulting paste in an oven or under vacuum to remove the solvent.

    • The resulting solid can then be dissolved in water.

  • Solubility Measurement: Determine the solubility of the complex in water and compare it to the solubility of the free compound.

Data Summary

The following table summarizes common solubility enhancement techniques and their general effectiveness. Specific quantitative data for this compound is limited in the literature, so the improvements are presented as ranges based on studies with other poorly soluble coumarins and similar compounds.

Technique Typical Carrier/Agent Reported Solubility Improvement (Fold Increase) References
Co-solvency DMSO, Ethanol, PEG 400Varies significantly with co-solvent concentration[1][16][20]
Cyclodextrin Complexation β-Cyclodextrin, HP-β-CD2 to >20[3][4][23]
Solid Dispersion PVP, HPMC, PEG 6000>10[22][23]
Use of Surfactants Tween 80, Poloxamer 188Varies with surfactant and concentration[7][12]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation Problem Poor Water Solubility of This compound CoSolvent Co-solvency Problem->CoSolvent Select Strategy Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin Select Strategy SolidDispersion Solid Dispersion Problem->SolidDispersion Select Strategy ChemMod Chemical Modification Problem->ChemMod Select Strategy Solubility Solubility Assay CoSolvent->Solubility Cyclodextrin->Solubility SolidDispersion->Solubility ChemMod->Solubility Assay Functional Assay Solubility->Assay Optimized Formulation

Caption: Workflow for addressing poor water solubility of this compound.

signaling_pathway Coumarin This compound (Hydrophobic Core) Complex Inclusion Complex (Water Soluble) Coumarin->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior) Cyclodextrin->Complex Water Aqueous Environment Complex->Water Enhanced Dispersion

References

Technical Support Center: Spectral Bleed-Through Correction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering spectral bleed-through, with a focus on experiments involving Coumarin dyes like Coumarin 106.

Frequently Asked Questions (FAQs)

Q1: What is spectral bleed-through?

A1: Spectral bleed-through, also known as crosstalk or crossover, is an artifact in fluorescence microscopy and flow cytometry where the fluorescence emission from one fluorophore is detected in the detector channel designated for another.[1][2][3] This occurs because fluorophores often have broad emission spectra, leading to overlap between the emission of one dye and the detection window of another.[1][3]

Q2: Why is correcting for spectral bleed-through important?

A2: Uncorrected spectral bleed-through can lead to inaccurate data and false-positive results, particularly in colocalization studies and quantitative fluorescence measurements.[3] It can create the appearance of a signal where there is none, leading to misinterpretation of experimental outcomes.

Q3: I'm using this compound. Which fluorophores are likely to cause bleed-through?

A3: Coumarin dyes are typically excited by UV or violet light and emit in the blue-green region of the spectrum.[4][5] Therefore, spectral bleed-through is most likely to occur with other fluorophores that are excited by similar wavelengths or have emission spectra that overlap with this compound's emission. Commonly used fluorophores such as GFP (Green Fluorescent Protein) and FITC (Fluorescein isothiocyanate), which have broad emission tails extending into the blue region, are potential sources of bleed-through into the this compound channel, and vice-versa.

Q4: What are the main methods to correct for spectral bleed-through?

A4: The primary methods for correcting spectral bleed-through are:

  • Fluorescence Compensation: This is a mathematical correction applied to the data that subtracts the contribution of spectral overlap from other fluorophores.[6] This requires single-color controls to accurately calculate the amount of spillover.[1][6][7]

  • Sequential Scanning: In confocal microscopy, this involves exciting and detecting each fluorophore sequentially rather than simultaneously. This physically prevents the emission of one fluorophore from being detected in another's channel.

  • Spectral Unmixing: This technique is used with spectral imaging systems that capture the entire emission spectrum of each pixel.[8] Algorithms are then used to separate the signals from individual fluorophores based on their unique spectral signatures.[8][9]

Troubleshooting Guide

This section addresses common issues encountered during the correction of spectral bleed-through.

Issue 1: Apparent colocalization where none is expected.
  • Possible Cause: This is a classic sign of spectral bleed-through. The emission from a brighter fluorophore is likely spilling into the detection channel of a dimmer one.

  • Troubleshooting Steps:

    • Run Single-Color Controls: Prepare a sample stained with only this compound and another sample stained with only the suspected overlapping fluorophore (e.g., GFP).

    • Image Controls in All Channels: Image each single-stained control using all of the filter sets or detection channels you are using in your multicolor experiment.

    • Assess Bleed-Through: If you detect a signal from the single-stained GFP sample in the this compound channel, you have confirmed bleed-through.

    • Apply Correction: Use the data from your single-color controls to perform fluorescence compensation or spectral unmixing.

Issue 2: Incorrect compensation leading to over- or under-correction.
  • Possible Cause: The compensation controls were not prepared or acquired correctly. This can happen if the single-stained controls are not bright enough, if there are issues with autofluorescence, or if the experimental samples were treated differently than the controls.

  • Troubleshooting Steps:

    • Ensure Control Brightness: Your single-stained positive controls should be at least as bright as, or brighter than, the corresponding signal in your experimental sample.[7]

    • Match Autofluorescence: The positive and negative populations in your compensation controls should have the same level of autofluorescence.[7]

    • Consistent Sample Handling: Treat your compensation controls and experimental samples identically in terms of fixation, permeabilization, and washing steps, as these can affect the spectral properties of fluorophores.

    • Sufficient Events: For flow cytometry, ensure you collect enough events (typically >5,000 positive events) for a statistically accurate compensation calculation.

Quantitative Data Summary

The spectral properties of this compound can be influenced by its local environment. The following table provides general spectral information for this compound and commonly co-imaged fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Common Laser Line (nm)Potential for Overlap with this compound
This compound ~365-420~460-480405-
GFP (eGFP) ~488~509488High
FITC ~495~519488High
DAPI ~358~461405Moderate (Excitation Overlap)

Experimental Protocols

Protocol 1: Preparation of Single-Stained Compensation Controls

This protocol outlines the steps for preparing single-stained controls for a cell-based fluorescence microscopy experiment.

  • Cell Preparation: Prepare separate populations of your cells. One population will remain unstained (negative control), while the others will be stained with a single fluorophore each.

  • Staining:

    • For the this compound control, stain one cell population with your this compound conjugate according to your experimental protocol.

    • For the second fluorophore control (e.g., an antibody conjugated to FITC), stain a separate cell population with only that antibody.

  • Washing: Wash all cell populations (including the unstained control) using the same buffer and number of wash steps as your fully stained experimental sample.

  • Fixation/Permeabilization (if applicable): If your experimental protocol involves fixation and/or permeabilization, you must perform the exact same steps on your single-stained controls.

  • Mounting: Mount each control sample on a separate slide using the same mounting medium as your experimental sample.

  • Image Acquisition:

    • Set the imaging parameters (laser power, gain, exposure time) for each channel using your brightest single-stained control for that channel.

    • Acquire an image of the unstained control to determine the level of autofluorescence.

    • Acquire an image of each single-stained control in all of the channels you will be using for your multicolor experiment. These images will be used to calculate the compensation matrix or for spectral unmixing.

Visualizations

Below are diagrams illustrating the concepts of spectral bleed-through and the workflow for its correction.

Spectral_Overlap cluster_0 Fluorophore A (e.g., this compound) cluster_1 Fluorophore B (e.g., GFP) cluster_2 Detection Channels ExcitationA Excitation EmissionA Emission ExcitationA->EmissionA Fluorescence ChannelA Channel A (Blue) EmissionA->ChannelA Correct Signal ExcitationB Excitation EmissionB Emission ExcitationB->EmissionB Fluorescence EmissionB->ChannelA Spectral Bleed-through ChannelB Channel B (Green) EmissionB->ChannelB Correct Signal

Caption: Conceptual diagram of spectral bleed-through.

Correction_Workflow cluster_workflow Spectral Bleed-Through Correction Workflow Start Multicolor Experiment (e.g., this compound + GFP) PrepControls Prepare Single-Stained Controls Start->PrepControls AcquireImages Acquire Images of Controls and Sample PrepControls->AcquireImages AssessBleed Assess Bleed-Through AcquireImages->AssessBleed ApplyCorrection Apply Compensation or Spectral Unmixing AssessBleed->ApplyCorrection Bleed-through Detected AnalyzeData Analyze Corrected Data AssessBleed->AnalyzeData No Bleed-through ApplyCorrection->AnalyzeData

Caption: Workflow for identifying and correcting spectral bleed-through.

References

Technical Support Center: Minimizing Cytotoxicity of Coumarin 106 in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of Coumarin 106 during live-cell imaging experiments. The following information is based on general principles of phototoxicity reduction for fluorescent dyes, including coumarin derivatives, as specific quantitative phototoxicity data for this compound in live-cell imaging applications is limited.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cytotoxicity a concern in live-cell imaging?

A1: this compound is a fluorescent dye belonging to the coumarin family, known for its use as a laser dye and in various scientific research applications. In live-cell imaging, cytotoxicity is a concern because the excitation light used to make the dye fluoresce can trigger photochemical reactions. These reactions can generate reactive oxygen species (ROS), which can damage cellular components and lead to phototoxicity, manifesting as altered cell behavior, apoptosis, or necrosis.

Q2: What are the common signs of this compound-induced cytotoxicity during live-cell imaging?

A2: Signs of cytotoxicity can range from subtle to severe. Common indicators include:

  • Morphological Changes: Cell rounding, shrinking, blebbing of the cell membrane, or detachment from the substrate.

  • Functional Changes: Inhibition of cell proliferation, altered cell migration, or arrest of the cell cycle.

  • Apoptosis: Nuclear condensation, DNA fragmentation, and activation of caspases.

  • Necrosis: Cell swelling and lysis.

Q3: What is the recommended concentration range for using this compound in live-cell imaging?

A3: A specific, universally non-toxic concentration for this compound has not been established and is highly dependent on the cell type, experimental duration, and imaging parameters. It is crucial to perform a dose-response experiment to determine the optimal, lowest effective concentration that provides a sufficient signal-to-noise ratio without inducing cytotoxic effects. For other coumarin derivatives used in live-cell imaging, concentrations typically range from 1 to 10 µM.

Q4: How does the choice of imaging system affect the cytotoxicity of this compound?

A4: The imaging system plays a significant role in managing phototoxicity. Systems that offer precise control over illumination, such as those with fast-switching LED light sources and sensitive detectors, are preferable. Techniques like spinning disk confocal microscopy are generally less phototoxic than traditional widefield or point-scanning confocal microscopy.

Q5: Can I use antioxidants to reduce this compound cytotoxicity?

A5: Yes, supplementing the imaging medium with antioxidants can help mitigate phototoxicity by neutralizing reactive oxygen species (ROS). Commonly used antioxidants include Trolox (a water-soluble vitamin E analog), N-acetylcysteine (NAC), and ascorbic acid (Vitamin C). It is essential to determine the optimal concentration of the antioxidant, as high concentrations can also affect cell physiology.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in live-cell imaging.

Problem Potential Cause Recommended Solution
Rapid photobleaching and/or no signal - High excitation intensity: The laser or lamp power is too high, causing the fluorophore to burn out quickly.- Incorrect filter set: The excitation and/or emission filters are not optimal for this compound.- Reduce the excitation intensity to the lowest level that provides a detectable signal.- Ensure you are using the appropriate filter set for this compound (consult the manufacturer's specifications).
Cells appear stressed or show morphological changes (e.g., blebbing, rounding) during or after imaging - Phototoxicity: Excessive light exposure is generating cytotoxic reactive oxygen species (ROS).- High dye concentration: The concentration of this compound is too high for the specific cell type.- Reduce total light exposure: - Decrease excitation light intensity. - Use the shortest possible exposure time. - Increase the time interval between acquisitions in a time-lapse experiment.- Optimize dye concentration: Perform a dose-response curve to find the lowest effective concentration.- Supplement with antioxidants: Add antioxidants like Trolox or N-acetylcysteine to the imaging medium.
Cellular processes (e.g., mitosis, migration) are slowed or arrested after imaging - Sub-lethal phototoxicity: The imaging conditions are causing physiological stress without inducing immediate cell death.- Perform a phototoxicity control experiment (see Experimental Protocols).- Further reduce the total light dose by imaging less frequently or for a shorter duration.- Use a more sensitive camera to allow for lower excitation light levels.
High background fluorescence - Excess unbound dye: Residual this compound in the medium.- Autofluorescence: The medium or culture dish is contributing to background fluorescence.- Wash cells thoroughly with fresh, phenol red-free imaging medium after staining.- Use a lower concentration of this compound for staining.- Use an imaging medium specifically designed for fluorescence microscopy (e.g., phenol red-free).- Use imaging plates or dishes with low-autofluorescence glass or plastic bottoms.

Quantitative Data Summary

Due to the limited availability of specific phototoxicity data for this compound, the following tables provide generalized and illustrative data based on principles of phototoxicity for fluorescent dyes. Users must perform their own validation for their specific experimental setup.

Table 1: Illustrative Example of a Dose-Response Analysis for a Generic Coumarin Dye

Concentration (µM)Cell Viability (%) (Low Light Exposure)Cell Viability (%) (High Light Exposure)
0 (Control)10098
19785
59560
109040
207520

This table illustrates that increasing dye concentration and light exposure generally leads to decreased cell viability. The exact values will vary greatly depending on the specific dye, cell type, and imaging conditions.

Table 2: Effect of Antioxidants on Cell Viability During Fluorescence Imaging (Illustrative)

ConditionCell Viability (%)
No Dye, No Light (Control)100
Coumarin Dye + High Light55
Coumarin Dye + High Light + Antioxidant A (e.g., 1 mM Trolox)85
Coumarin Dye + High Light + Antioxidant B (e.g., 5 mM NAC)80

This table demonstrates the potential of antioxidants to improve cell viability under imaging conditions that would otherwise be phototoxic.

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound

This protocol uses a standard cell viability assay (e.g., Resazurin or MTT) to determine the highest concentration of this compound that does not cause significant cytotoxicity in the absence of light exposure.

Methodology:

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will not lead to over-confluence during the experiment.

  • Dye Incubation: Prepare a serial dilution of this compound in your complete cell culture medium. A suggested starting range is 0.1 µM to 50 µM.

  • Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a "no dye" control.

  • Incubate for the desired staining time (e.g., 30 minutes to 2 hours), protected from light.

  • Wash and Fresh Medium: Wash the cells twice with pre-warmed, phenol red-free imaging medium to remove excess dye. Add fresh imaging medium to all wells.

  • Incubation: Incubate the plate for a period equivalent to your planned imaging experiment duration (e.g., 4, 12, or 24 hours) in a standard cell culture incubator.

  • Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., add Resazurin reagent and incubate for 1-4 hours).

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the "no dye" control to determine the percentage of cell viability at each this compound concentration. The optimal concentration for imaging will be the highest concentration that shows minimal to no decrease in cell viability.

Protocol 2: Assessing Phototoxicity of this compound Under Imaging Conditions

This protocol quantifies the phototoxic effect of this compound under your specific live-cell imaging settings.

Methodology:

  • Prepare Samples: Seed cells on an appropriate imaging dish (e.g., glass-bottom dish). Stain the cells with the optimal, non-toxic concentration of this compound determined in Protocol 1.

  • Define Experimental Groups:

    • Group A (No Light Control): Stained cells, kept in the incubator, not exposed to imaging light.

    • Group B (Imaging Conditions): Stained cells, subjected to your planned time-lapse imaging protocol (your defined light intensity, exposure time, and acquisition frequency).

    • Group C (High Light Damage Control): Stained cells, exposed to a significantly higher light dose (e.g., 5-10 times your planned imaging dose) to induce phototoxicity.

  • Perform Imaging: Execute the imaging protocol for Group B and Group C.

  • Post-Imaging Incubation: Return all samples to the incubator for a period to allow for the development of cytotoxic effects (e.g., 4-24 hours).

  • Assess Viability:

    • Live/Dead Staining: Stain all groups with a live/dead cell staining kit (e.g., Calcein-AM and Propidium Iodide) and image to quantify the percentage of live and dead cells.

    • Apoptosis Assay: Use an apoptosis assay, such as a Caspase-3 activity assay, to quantify the level of apoptosis in each group.

Protocol 3: Evaluating the Efficacy of Antioxidants in Mitigating Phototoxicity

This protocol determines if adding an antioxidant to the imaging medium can reduce this compound-induced phototoxicity.

Methodology:

  • Prepare Samples and Groups: Follow steps 1 and 2 from Protocol 2.

  • Prepare Antioxidant Groups: For each of the experimental groups in Protocol 2, prepare a parallel set of samples where the imaging medium is supplemented with an antioxidant (e.g., 1 mM Trolox).

  • Perform Imaging: Subject the appropriate groups to your imaging protocol.

  • Post-Imaging Incubation and Assessment: Follow steps 4 and 5 from Protocol 2 to assess cell viability and/or apoptosis.

  • Data Analysis: Compare the cell viability/apoptosis levels between the groups with and without the antioxidant to determine its protective effect.

Visualizations

Experimental_Workflow_for_Minimizing_Cytotoxicity cluster_protocol1 Protocol 1: Determine Optimal Concentration cluster_protocol2 Protocol 2: Assess Phototoxicity cluster_protocol3 Protocol 3: Evaluate Antioxidants p1_start Seed Cells p1_stain Incubate with This compound Dilutions p1_start->p1_stain p1_wash Wash & Add Fresh Medium p1_stain->p1_wash p1_incubate Incubate (Simulated Experiment Duration) p1_wash->p1_incubate p1_assay Perform Cell Viability Assay p1_incubate->p1_assay p1_analyze Analyze Data to Find Non-Toxic Concentration p1_assay->p1_analyze p2_start Stain Cells with Optimal Concentration p2_groups Define Groups: - No Light - Imaging Conditions - High Light p2_start->p2_groups p2_image Perform Imaging p2_groups->p2_image p2_incubate Post-Imaging Incubation p2_image->p2_incubate p2_assess Assess Viability/ Apoptosis p2_incubate->p2_assess p3_start Prepare Samples as in Protocol 2 p3_groups Create Parallel Groups with Antioxidants p3_start->p3_groups p3_image Perform Imaging p3_groups->p3_image p3_assess Assess Viability/ Apoptosis p3_image->p3_assess p3_compare Compare Results +/- Antioxidant p3_assess->p3_compare

Caption: Experimental workflow for minimizing this compound cytotoxicity.

Putative_Phototoxicity_Pathway cluster_trigger Initiation cluster_cellular_response Cellular Response cluster_mitigation Mitigation Strategies light Excitation Light coumarin This compound light->coumarin Excites ros Reactive Oxygen Species (ROS) Generation coumarin->ros Leads to mito Mitochondrial Dysfunction ros->mito Causes caspase Caspase-3 Activation mito->caspase Triggers apoptosis Apoptosis caspase->apoptosis Induces reduce_light Reduce Light (Intensity, Duration) reduce_light->ros Reduces antioxidants Antioxidants (e.g., Trolox, NAC) antioxidants->ros Scavenge

Caption: Putative signaling pathway of Coumarin-induced phototoxicity.

Calibration of Coumarin 106 fluorescence for quantitative measurements

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Coumarin 102 Fluorescence Calibration

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Coumarin 102 for quantitative fluorescence measurements.

Frequently Asked Questions (FAQs)

Q1: What is Coumarin 102 and what are its primary applications?

Coumarin 102 (C102), also known as Coumarin 480, is a fluorescent dye recognized for its strong emission in the blue-green region of the spectrum. Due to its sensitivity to the local environment, it is widely used as a fluorescent probe in various applications, including:

  • Laser Dyes: Used in the development of laser systems.[1]

  • Environmental Sensing: Employed to study solvent polarity and viscosity.[2]

  • Biological Probes: Used to investigate the microenvironment of proteins and membranes.

  • Analytical Chemistry: Serves as a reference standard for calibrating fluorescence instruments.[1]

Q2: What are the optimal excitation and emission wavelengths for Coumarin 102?

The spectral properties of Coumarin 102 are highly dependent on the solvent environment. In ethanol, the absorption (excitation) maximum is approximately 390 nm, with a fluorescence emission maximum around 466 nm. However, these values can shift significantly with changes in solvent polarity.[2][3] It is crucial to determine the optimal wavelengths experimentally in your specific buffer or solvent system.

Q3: How does solvent polarity affect the fluorescence of Coumarin 102?

Coumarin 102 exhibits strong solvatochromism, meaning its absorption and emission spectra shift in response to solvent polarity.[2][3] Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum.[2][3] This is attributed to the larger dipole moment of the dye in its excited state compared to its ground state. This property makes it an excellent probe for characterizing the polarity of its microenvironment.

Q4: How does pH influence Coumarin 102 fluorescence?

The fluorescence of Coumarin 102 is sensitive to pH. In strongly acidic aqueous solutions (low pH), the amino group of the dye can become protonated. This protonation alters the electronic structure of the molecule, affecting its absorption and fluorescence properties.[4][5] The pKa for the ground state has been reported as 1.61, while the excited-state pKa* is approximately 2.19.[5] Therefore, maintaining a stable and appropriate pH is critical for obtaining reproducible quantitative measurements.

Troubleshooting Guide

Q5: Why is the fluorescence signal of my Coumarin 102 sample weak or undetectable?

A weak or absent fluorescence signal can arise from several factors throughout your experimental workflow.[6] A systematic approach is necessary to identify the cause.

  • Incorrect Wavelengths: Ensure your fluorometer's excitation and emission wavelengths are set to the optimal values for Coumarin 102 in your specific solvent.[6]

  • Low Concentration: The dye concentration might be too low to produce a detectable signal. Prepare a fresh dilution series to verify concentration-dependent emission.

  • Photobleaching: Coumarin 102, like many fluorophores, can be susceptible to photobleaching (light-induced degradation). Minimize exposure of the sample to the excitation light source.

  • Quenching: The fluorescence may be quenched by other molecules in your sample. Common quenchers include molecular oxygen, heavy atoms, and certain amino acid residues like tryptophan if the dye is protein-bound.[6]

  • Solvent/pH Issues: An inappropriate solvent or pH can drastically reduce the quantum yield of Coumarin 102.[2][4][7] Verify that the pH of your solution is not in the acidic range where protonation can occur.[5]

  • In-situ Reaction: If using Coumarin 102 in a reaction, for instance, with a base like NaOH, the fluorescent species may be converted into a non-fluorescent product, leading to signal decay over time.[8][9][10]

Q6: My calibration curve is non-linear at high concentrations. What is the cause?

Non-linearity in a fluorescence calibration curve, often seen as a plateau at higher concentrations, is typically caused by the inner filter effect. This occurs when the analyte concentration is so high that it absorbs a significant fraction of the excitation light, preventing it from reaching the center of the cuvette. It can also happen if the emitted light is re-absorbed by other dye molecules. To resolve this, dilute your samples to a range where the absorbance at the excitation wavelength is low (typically <0.1) and the relationship between concentration and fluorescence is linear.[11]

Q7: I am labeling a protein with a coumarin derivative and the signal is low. How can I troubleshoot this?

Low fluorescence from a labeled protein can be due to issues with either the labeling process or the protein's effect on the dye.[6]

  • Inefficient Labeling:

    • Verify Chemistry: Ensure the reactive group on your coumarin dye is appropriate for the target functional groups on the protein (e.g., NHS esters for primary amines).[6]

    • Check Buffer pH: The pH for labeling reactions is critical. For amine-reactive NHS esters, a pH of 8.3-8.5 is often optimal.[6]

    • Purification: Unreacted free dye must be removed after the labeling reaction, as it can contribute to background signal.

  • Protein-Induced Quenching: The local environment of the dye on the protein surface can quench its fluorescence. Nearby amino acid residues, such as tryptophan or tyrosine, can diminish the signal.[6]

Quantitative Data

The photophysical properties of Coumarin 102 are highly dependent on its environment. The following tables summarize key quantitative data from the literature.

Table 1: Photophysical Properties of Coumarin 102 in Ethanol

PropertyValueReference
Excitation Maximum (λmax)~390 nm
Emission Maximum (λem)~466 nm
Fluorescence Quantum Yield (Φf)0.764[11]
Fluorescence Lifetime (τ) in water6.02 ns (neutral form)[5]
Molar Mass255.31 g/mol

Table 2: Solvatochromic Effects on Coumarin 102 Emission

SolventEmission Maximum (λem)Notes
WaterShifted to lower frequency[12]
Polar SolventsLarge red-shift observed[2][13]
Non-polar SolventsEmission is at shorter wavelengths[2]

Experimental Protocols

Protocol 1: Generating a Standard Fluorescence Calibration Curve

This protocol describes how to create a standard curve to correlate fluorescence intensity with dye concentration. This is essential for converting arbitrary fluorescence units (RFU) from a plate reader or fluorometer into a quantitative measure of concentration.[14][15][16][17][18]

Materials:

  • Coumarin 102 powder

  • High-purity solvent (e.g., ethanol or PBS)

  • Calibrated pipettes and tips

  • Volumetric flasks

  • 96-well black, clear-bottom plates (for plate readers) or quartz cuvettes (for fluorometers)

  • Fluorometer or plate reader

Procedure:

  • Prepare a 1 mM Stock Solution:

    • Accurately weigh out 2.55 mg of Coumarin 102 (MW = 255.31 g/mol ).

    • Dissolve it in 10 mL of your chosen solvent (e.g., ethanol) in a volumetric flask. Mix thoroughly until all solid is dissolved. Ensure no particulates are visible.[14][16] This creates a 1 mM stock solution. Store protected from light.

  • Prepare a 10 µM Working Solution:

    • Dilute the 1 mM stock solution 1:100. For example, add 10 µL of the 1 mM stock to 990 µL of solvent to make 1 mL of a 10 µM working solution.

  • Prepare Serial Dilutions:

    • In a 96-well plate, add 100 µL of solvent to wells A2 through A12.

    • Add 200 µL of the 10 µM working solution to well A1.

    • Perform a 1:2 serial dilution: Transfer 100 µL from well A1 to A2, mix well by pipetting up and down.

    • Transfer 100 µL from A2 to A3, mix well.

    • Continue this process across the plate to well A11. Do not add any dye to well A12, which will serve as your blank (solvent only).[14][18]

    • This creates a concentration series (e.g., 10, 5, 2.5, 1.25, ... µM). Perform in triplicate or quadruplicate for statistical significance.[15]

  • Measure Fluorescence:

    • Set the fluorometer or plate reader to the optimal excitation and emission wavelengths for Coumarin 102 in your solvent.

    • If your instrument has a gain setting, ensure it is fixed for all measurements and is set to a level that prevents saturation of the detector with your most concentrated sample.[18]

    • Record the fluorescence intensity (in RFU) for all wells.

  • Data Analysis:

    • Subtract the average fluorescence intensity of the blank wells (A12) from all other measurements.

    • Calculate the mean and standard deviation for each concentration.

    • Plot the background-subtracted fluorescence intensity (Y-axis) against the corresponding Coumarin 102 concentration (X-axis).

    • Perform a linear regression on the data points that fall within the linear range. The resulting equation (y = mx + c) can be used to determine the concentration of unknown samples based on their fluorescence intensity.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Analysis stock Prepare 1 mM Stock Solution working Create 10 µM Working Solution stock->working dilutions Perform Serial Dilutions working->dilutions measure Measure Fluorescence (Fixed Gain) dilutions->measure subtract Subtract Blank measure->subtract plot Plot Intensity vs. Concentration subtract->plot regress Perform Linear Regression plot->regress quantify Quantify Unknowns regress->quantify

Caption: Workflow for generating a quantitative fluorescence calibration curve.

troubleshooting_workflow start Weak or No Fluorescence Signal check_settings Are instrument settings (λex, λem, gain) correct? start->check_settings check_conc Is dye concentration appropriate? check_settings->check_conc Yes solution_settings Adjust Wavelengths & Gain check_settings->solution_settings No check_env Is solvent/pH optimal? check_conc->check_env Yes solution_conc Prepare Fresh Dilutions check_conc->solution_conc No check_quench Is a quencher present in the sample? check_env->check_quench Yes solution_env Optimize Buffer/Solvent check_env->solution_env No check_photo Is photobleaching occurring? check_quench->check_photo No solution_quench Purify Sample or Use Degassed Solvents check_quench->solution_quench Yes solution_photo Reduce Exposure Time or Excitation Power check_photo->solution_photo Yes solution solution

Caption: Troubleshooting flowchart for a weak fluorescence signal.

factors_affecting_fluorescence cluster_env Environmental Factors cluster_obs Observable Effects center Coumarin 102 Fluorescence polarity Solvent Polarity center->polarity ph pH center->ph temp Temperature center->temp viscosity Viscosity center->viscosity shift Spectral Shift (λem) polarity->shift qy Quantum Yield (Intensity) polarity->qy ph->qy temp->qy viscosity->qy lifetime Fluorescence Lifetime (τ) viscosity->lifetime

Caption: Key environmental factors influencing Coumarin 102 fluorescence.

References

Technical Support Center: Annealing Effects on Coumarin 106 Luminescence in Films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists investigating the effects of annealing on the luminescence of Coumarin 106 incorporated into polymer films.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After annealing my this compound-doped PVA films, I'm observing a decrease in the overall fluorescence intensity. Is this expected?

A1: Yes, a modest decrease in fluorescence intensity is an expected outcome of annealing this compound in PVA films.[1][2][3] This phenomenon is accompanied by a significant increase in phosphorescence. The underlying reason is that the annealing process can enhance non-radiative decay pathways from the singlet excited state (S1).[1][2]

Q2: My phosphorescence signal has increased dramatically after annealing. What is the mechanism behind this?

A2: The substantial increase in phosphorescence is a primary and anticipated effect of annealing.[1][2][3] This is attributed to an enhanced rate of intersystem crossing (ISC) from the singlet excited state (S1) to the triplet state (T1).[1][2] Annealing can cause the polymer matrix to form a more rigid environment around the this compound molecules, which can promote spin-orbit coupling and thus increase the efficiency of the S1 to T1 transition.

Q3: I've noticed a shift in the baseline of my absorption and emission spectra after annealing, even in my reference PVA films without this compound. How should I correct for this?

A3: The optical properties of the PVA polymer itself can change upon annealing at higher temperatures.[1][2][3] This will affect the baselines in absorption and the backgrounds in emission measurements. It is crucial to prepare and anneal reference PVA films (without this compound) under the exact same conditions as your samples. You must then perform precise background subtraction from your sample spectra to isolate the true luminescence of the this compound.[1][2]

Q4: My fluorescence lifetime measurements are shorter after annealing. Is this consistent with the other observed effects?

A4: Yes, a decrease in the fluorescence lifetime is consistent with the observed decrease in fluorescence quantum yield.[1][2][3] Both effects suggest that the annealing process introduces or enhances non-radiative pathways for the de-excitation of the S1 state, which compete with the radiative fluorescence process.

Q5: What is the expected trend for phosphorescence lifetime after annealing?

A5: The phosphorescence lifetime is expected to decrease with annealing, while the phosphorescence intensity increases.[1][2][3] This suggests that the radiative rate from the triplet state to the ground state (T1 → S0) increases.[1][2][3]

Quantitative Data Summary

The following tables summarize the expected qualitative and quantitative changes in the luminescent properties of this compound in PVA films upon annealing.

Table 1: Effect of Annealing on Luminescence Properties

ParameterTrend with AnnealingRationale
Fluorescence IntensityModest Decrease[1][2]Increase in non-radiative processes from the S1 state.[1]
Phosphorescence IntensityDramatic Increase[1][2][3]Enhanced intersystem crossing (ISC) from S1 to T1.[1]
Fluorescence Quantum YieldDecrease[1][2]Increased non-radiative decay from S1.[1][2]
Fluorescence LifetimeDecrease[1][3]Competition from enhanced non-radiative pathways.[1][3]
Phosphorescence LifetimeDecrease[1][2][3]Increased radiative rate of T1 → S0 transition.[1][2][3]

Table 2: Typical Annealing Parameters

ParameterValueSource
Polymer MatrixPoly(vinyl alcohol) (PVA)[1][2][3]
Annealing Temperature100 °C to 150 °C[1][2][3]
Annealing Time15 - 30 minutes[1]
Film Thickness~0.20 - 0.22 mm[1][4]

Experimental Protocols

1. Preparation of this compound-Doped PVA Films

  • Prepare a 10% (w/w) PVA Solution: Dissolve poly(vinyl alcohol) in deionized water with stirring at approximately 95 °C until the solution is clear.

  • Dope with this compound: Add a stock solution of this compound in a suitable solvent (e.g., ethanol) to the PVA solution to achieve the desired concentration.

  • Film Casting: Pour the doped PVA solution into a petri dish or onto a flat, level surface.

  • Drying: Allow the solvent to evaporate at room temperature in a dust-free environment until a solid film is formed. The typical thickness of the resulting film should be around 0.20-0.22 mm.[1][4]

  • Reference Film: Prepare a blank PVA film (without this compound) using the same procedure to use for background correction.

2. Annealing Protocol

  • Preheat Oven: Preheat a gravity convection oven to the desired annealing temperature (e.g., 150 °C).

  • Sample Placement: Place the cut strips of the this compound-doped PVA film and the reference PVA film into the preheated oven.

  • Heating: Anneal the films for the specified duration (e.g., 15 minutes).

  • Cooling: After annealing, remove the films from the oven and allow them to cool to room temperature.

  • Smoothing: Ensure the films are smooth before proceeding with spectroscopic measurements.

3. Spectroscopic Measurements

  • Absorption Spectra: Record the absorption spectra of both the annealed sample and the annealed reference film. Subtract the reference spectrum from the sample spectrum to obtain the corrected absorption of this compound.

  • Fluorescence and Phosphorescence Spectra:

    • Excite the samples at a wavelength that avoids excitation of the PVA polymer, for instance, 475 nm.[1][2][3]

    • Record the emission spectra for both the annealed sample and the annealed reference film.

    • Subtract the background emission from the reference film to get the net luminescence spectrum of this compound.

  • Lifetime Measurements: Measure the fluorescence and phosphorescence lifetimes using appropriate time-resolved spectroscopy techniques.

Visualizations

experimental_workflow cluster_prep Film Preparation cluster_anneal Annealing cluster_analysis Analysis prep_pva Prepare 10% PVA Solution dope Dope with this compound prep_pva->dope cast Cast Film dope->cast dry Dry Film cast->dry preheat Preheat Oven dry->preheat anneal_sample Anneal C106/PVA Film preheat->anneal_sample cool Cool to Room Temp anneal_sample->cool abs Absorption Spectroscopy cool->abs lum Luminescence Spectroscopy cool->lum lifetime Lifetime Measurement cool->lifetime

Caption: Experimental workflow for the preparation, annealing, and analysis of this compound in PVA films.

jablonski_diagram cluster_annealing_effect Effect of Annealing S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Excitation S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T₁ (Triplet Excited State) S1->T1 ISC T1->S0 Phosphorescence l1 ↓ Fluorescence l2 ↑ Non-radiative Decay l3 ↑ Intersystem Crossing (ISC) l4 ↑ Phosphorescence

Caption: Jablonski diagram illustrating the impact of annealing on the photophysical pathways of this compound.

References

Validation & Comparative

A Comparative Guide to Coumarin 106 and Other Blue Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence imaging and analysis, the selection of an appropriate fluorescent dye is paramount to achieving sensitive and reliable results. This guide provides a detailed comparison of Coumarin 106 with other commonly used blue fluorescent dyes: DAPI, Hoechst 33342, and Alexa Fluor 405. The information presented herein is intended to assist researchers in making informed decisions for their specific experimental needs.

Photophysical Properties: A Quantitative Comparison

The performance of a fluorescent dye is dictated by its intrinsic photophysical properties. The following table summarizes the key spectral characteristics of this compound and its alternatives.

DyeAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Molar Absorptivity (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
This compound ~365[1]Not specifiedNot specified~0.74[2]
DAPI (bound to dsDNA) 358[3]461[3]27,000~0.92
Hoechst 33342 350461Not specifiedNot specified
Alexa Fluor 405 40142135,000Not specified

Note: The quantum yield of DAPI is significantly lower in its unbound state (Φ ≈ 0.046) and experiences a dramatic enhancement upon binding to double-stranded DNA. The exact photophysical properties of dyes can be influenced by the solvent environment.

Experimental Protocols

To facilitate a direct and objective comparison of these dyes in a laboratory setting, the following general experimental protocols for fluorescence microscopy and flow cytometry are provided. These protocols are based on established methodologies for coumarin-based dyes and can be adapted for the specific dyes in this guide.

Fluorescence Microscopy

Objective: To compare the staining patterns and fluorescence intensity of this compound, DAPI, Hoechst 33342, and Alexa Fluor 405 in cultured cells.

A. Fixed-Cell Staining

  • Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and culture to the desired confluency.

  • Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare working solutions of each dye in PBS at their respective optimal concentrations (e.g., 1-10 µM for coumarin derivatives, ~1 µg/mL for DAPI and Hoechst 33342). Incubate the cells with the dye solutions for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., a DAPI filter set).

B. Live-Cell Staining

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for live-cell imaging.

  • Staining Solution Preparation: Prepare a working solution of the desired dye in pre-warmed complete cell culture medium at the optimal concentration.

  • Washing: Gently wash the cells once with pre-warmed PBS.

  • Staining: Replace the culture medium with the dye-containing medium and incubate at 37°C in a CO2 incubator for 15-30 minutes.

  • Washing: Gently wash the cells with pre-warmed PBS or fresh culture medium.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions.

Flow Cytometry

Objective: To compare the ability of this compound, DAPI, Hoechst 33342, and Alexa Fluor 405 to label cells for analysis by flow cytometry.

  • Cell Preparation: Prepare a single-cell suspension from your sample of interest (e.g., cultured cells, primary cells).

  • Staining: Resuspend the cells in an appropriate buffer (e.g., PBS with 1% Bovine Serum Albumin). Add the fluorescent dye at its optimal concentration. For intracellular targets, fixation and permeabilization steps are required prior to staining.

  • Incubation: Incubate the cells with the dye for the recommended time and temperature, protected from light.

  • Washing: Wash the cells by centrifugation and resuspend in fresh buffer to remove excess dye.

  • Analysis: Analyze the stained cells on a flow cytometer equipped with a UV or violet laser for excitation and appropriate emission filters for blue fluorescence.

Visualization of Experimental Workflow

To provide a clear overview of the comparative experimental process, the following diagram illustrates the logical workflow.

G Comparative Experimental Workflow for Fluorescent Dyes cluster_prep Sample Preparation cluster_staining Staining Protocols cluster_analysis Data Acquisition & Analysis prep_cells Prepare Cell Samples (Cultured Cells) stain_c106 Stain with This compound prep_cells->stain_c106 stain_dapi Stain with DAPI prep_cells->stain_dapi stain_hoechst Stain with Hoechst 33342 prep_cells->stain_hoechst stain_af405 Stain with Alexa Fluor 405 prep_cells->stain_af405 microscopy Fluorescence Microscopy (Image Acquisition) stain_c106->microscopy flow Flow Cytometry (Data Acquisition) stain_c106->flow stain_dapi->microscopy stain_dapi->flow stain_hoechst->microscopy stain_hoechst->flow stain_af405->microscopy stain_af405->flow analysis Quantitative & Qualitative Data Analysis microscopy->analysis flow->analysis

Caption: A flowchart outlining the key stages of a comparative experiment for evaluating different fluorescent dyes.

Signaling Pathway Visualization

While these dyes are primarily used for visualization of cellular structures, their application can be integral to studying various signaling pathways. For instance, tracking changes in nuclear morphology or cell cycle progression upon pathway activation. The following diagram illustrates a simplified generic signaling pathway leading to gene expression, a process that can be monitored using nuclear stains.

G Generic Signaling Pathway Leading to Gene Expression ligand Ligand receptor Receptor ligand->receptor signaling_cascade Signaling Cascade receptor->signaling_cascade transcription_factor Transcription Factor (Activation) signaling_cascade->transcription_factor nucleus Nucleus (Stained with Blue Dye) transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression

Caption: A simplified diagram illustrating a signaling cascade that culminates in gene expression within the nucleus.

References

DAPI: A Comprehensive Guide to a Gold-Standard Nuclear Stain in Comparison to Coumarin 106

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cellular and molecular biology, the precise visualization of subcellular structures is paramount. Nuclear staining, in particular, is a fundamental technique for identifying and characterizing cells, assessing nuclear morphology, and quantifying DNA content. For decades, 4′,6-diamidino-2-phenylindole, or DAPI, has been the go-to fluorescent stain for researchers, celebrated for its specificity, brightness, and ease of use.

This guide provides a detailed comparison of DAPI with Coumarin 106 for the application of nuclear staining. While DAPI is a well-established and extensively documented nuclear stain, it is important to note that this compound is not commonly utilized for this purpose. The available scientific literature primarily describes this compound as a laser dye and an inhibitor of certain enzymes, with a lack of evidence supporting its use as a specific stain for nuclear DNA.

This comparison, therefore, will highlight the robust data supporting DAPI's role in nuclear staining and contrast it with the general fluorescent properties of coumarin compounds, as specific data for this compound in this application is not available.

Performance Comparison: DAPI vs. This compound

The following table summarizes the key characteristics of DAPI as a nuclear stain. The information for this compound is based on general properties of coumarin derivatives and its documented characteristics as a laser dye, not as a nuclear stain.

FeatureDAPIThis compound
Primary Application Nuclear StainingLaser Dye, Enzyme Inhibition[1][2][3][4]
Binding Target A-T rich regions of dsDNA[5][6][7]Not specifically documented for nuclear DNA
Excitation Max (bound to dsDNA) ~358 nm[5][7]Not applicable for nuclear staining
Emission Max (bound to dsDNA) ~461 nm (blue)[5][7]Not applicable for nuclear staining
Fluorescence Enhancement ~20-fold upon binding to dsDNA[7][8][9]Not applicable for nuclear staining
Cell Permeability Permeable to both fixed and live cells (less efficient in live cells)[5][9][10][11][12]Generally good cell permeability for coumarin class[13][14]
Toxicity Toxic to cells, particularly at higher concentrations and with prolonged exposure[5][10][15]. Known mutagen[15].General coumarin compounds have shown varying levels of toxicity[16][17]. This compound reported as non-toxic in Caco-2 cells[4].
Photostability Susceptible to photobleaching, especially with intense UV excitationGeneral coumarins have good photostability, a reason for their use as laser dyes.

DAPI: The Gold Standard for Nuclear Visualization

DAPI is a blue-fluorescent dye that exhibits a strong affinity for the minor groove of A-T rich regions in double-stranded DNA (dsDNA)[5][6][7]. This binding results in a significant, approximately 20-fold, enhancement of its fluorescence[7][8][9]. Its distinct blue emission is ideal for multicolor imaging experiments as it shows minimal spectral overlap with commonly used green and red fluorophores like GFP and RFP[5][8].

Applications of DAPI:
  • Nuclear Counterstaining: Routinely used in immunofluorescence to visualize the nucleus alongside other cellular targets.

  • Cell Counting and Viability: Can be used to count cells and, due to its reduced permeability in live cells, can help distinguish between live and dead cell populations[5].

  • Apoptosis Detection: Changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis, can be readily visualized with DAPI.

  • Cell Cycle Analysis: The intensity of DAPI staining is proportional to the DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases of the cell cycle by flow cytometry[6].

  • Mycoplasma Detection: DAPI can be used to detect mycoplasma contamination in cell cultures as it stains the DNA of these microorganisms[5][8].

Experimental Protocol: DAPI Staining of Fixed Cells

This protocol provides a standard procedure for staining the nuclei of fixed mammalian cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)

  • DAPI Staining Solution (e.g., 300 nM in PBS)

  • Antifade Mounting Medium

Procedure:

  • Cell Preparation: Grow cells on coverslips or in a multi-well plate.

  • Washing: Gently wash the cells two to three times with PBS.

  • Fixation: Incubate the cells with the fixation solution for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with the permeabilization solution for 10-15 minutes at room temperature. This step is necessary to allow DAPI to enter the nucleus of fixed cells.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • DAPI Staining: Incubate the cells with the DAPI staining solution for 1-5 minutes at room temperature, protected from light[18]. The optimal incubation time may vary depending on the cell type.

  • Final Wash: Wash the cells two to three times with PBS to remove unbound DAPI.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium. For multi-well plates, add PBS or mounting medium to the wells.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with a UV excitation source and a blue emission filter.

Visualizing the Workflow

DAPI Staining Experimental Workflow

DAPI_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining & Imaging start Start with Cultured Cells wash1 Wash with PBS start->wash1 2-3x fix Fixation (e.g., 4% PFA) wash1->fix 10-15 min wash2 Wash with PBS fix->wash2 3x, 5 min each perm Permeabilization (e.g., 0.1% Triton X-100) wash2->perm 10-15 min wash3 Wash with PBS perm->wash3 3x, 5 min each stain Incubate with DAPI wash3->stain 1-5 min wash4 Final Wash with PBS stain->wash4 2-3x mount Mount with Antifade wash4->mount image Fluorescence Microscopy mount->image

Caption: Workflow for DAPI nuclear staining of fixed cells.

The Coumarin Family of Fluorophores

Coumarins are a class of fluorescent compounds known for their bright emission and sensitivity to the local environment[19]. While this compound is not established as a nuclear stain, the general properties of coumarins are worth noting for researchers in drug development and cellular imaging.

Many coumarin derivatives exhibit good cell permeability and are relatively non-toxic, making them suitable for live-cell imaging applications[13][14]. Their fluorescence properties, including quantum yield and emission spectra, can be sensitive to solvent polarity and viscosity[19]. This has led to their use as environmentally sensitive probes and as components in fluorescent sensors[20][21].

General Structure of Coumarin

References

Coumarin 106 vs. Fluorescein: A Comparative Guide for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the optimal fluorescent label for their protein of interest, the choice between different fluorophores is critical. This guide provides a detailed comparison of Coumarin 106 and the widely-used fluorescein, focusing on their performance in protein labeling applications. The information presented here is supported by experimental data to facilitate an informed decision-making process.

This comparison will delve into the key photophysical properties, labeling chemistries, and performance characteristics of both dyes. Quantitative data is summarized in easy-to-reference tables, and detailed experimental protocols are provided for key methodologies.

At a Glance: Key Differences

FeatureThis compoundFluorescein (FITC)
Excitation Wavelength ~365 nm~495 nm
Emission Wavelength Not definitively reported for protein conjugates~525 nm
Quantum Yield ~0.74 (in PVA film)~0.95
Molar Extinction Coefficient Data not available~75,000 cm⁻¹M⁻¹
pH Sensitivity Generally less sensitive in the physiological rangeHighly sensitive, fluorescence decreases in acidic conditions
Photostability Generally considered more photostable than fluoresceinProne to photobleaching
Labeling Chemistry Amine-reactive (e.g., succinimidyl ester)Amine-reactive (isothiocyanate)

Photophysical Properties: A Deeper Dive

The selection of a fluorescent dye is often dictated by its spectral properties and how they align with available instrumentation and experimental conditions.

Fluorescein , typically used for protein labeling in the form of fluorescein isothiocyanate (FITC), is a green-emitting dye with an excitation maximum at approximately 495 nm and an emission maximum around 525 nm. It boasts a very high quantum yield of about 0.95 and a large molar extinction coefficient, making it an exceptionally bright fluorophore.

Quantitative Comparison of Spectral Properties
PropertyThis compoundFluorescein
Excitation Max (λex) ~365 nm~495 nm[1]
Emission Max (λem) Not Available~525 nm[1]
Quantum Yield (Φ) ~0.74~0.95
Molar Extinction Coefficient (ε) Not Available~75,000 cm⁻¹M⁻¹
Molecular Weight 281.35 g/mol 389.38 g/mol (for FITC)

Performance in Protein Labeling

The utility of a fluorescent dye extends beyond its spectral characteristics to its performance in the actual labeling process and the stability of the resulting conjugate.

Conjugation Efficiency and Stability: Both this compound, through an amine-reactive derivative like a succinimidyl ester, and fluorescein (as FITC) react with primary amines (the N-terminus and lysine residues) on proteins to form stable covalent bonds. While specific data on the conjugation efficiency of this compound is scarce, coumarin-based dyes are generally known for their good reactivity and the stability of the resulting amide bond. FITC is well-established for its efficient and reliable protein conjugation.

pH Sensitivity: A significant drawback of fluorescein is its high sensitivity to pH. Its fluorescence intensity decreases significantly in acidic environments, which can be a major limitation for studies in acidic organelles or environments with fluctuating pH. Coumarin dyes, in general, tend to be less sensitive to pH changes within the physiological range, offering a more stable signal in such conditions.

Photostability: Photobleaching, or the irreversible loss of fluorescence upon exposure to light, is a critical consideration in fluorescence microscopy. Coumarins are generally considered to be more photostable than fluorescein. This allows for longer exposure times and more robust imaging, particularly in time-lapse experiments.

Experimental Protocols

Detailed and validated protocols are essential for successful and reproducible protein labeling.

Protocol for Protein Labeling with Fluorescein Isothiocyanate (FITC)

This protocol is a standard method for labeling proteins with FITC.

Materials:

  • Protein to be labeled (in amine-free buffer, e.g., PBS, pH 7.4-8.5)

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sephadex G-25 column or other gel filtration medium

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Storage buffer (e.g., PBS with a preservative)

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with FITC.

  • FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL.

  • Labeling Reaction: While gently stirring, add the FITC solution dropwise to the protein solution. A common starting point is a 10-20 fold molar excess of FITC to protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from unreacted FITC using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer. The first colored band to elute is the labeled protein.

  • Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and 495 nm. The DOL can be calculated using the following formula: DOL = (A₄₉₅ × ε_protein) / [(A₂₈₀ - (A₄₉₅ × 0.35)) × ε_FITC] Where 0.35 is a correction factor for the absorbance of FITC at 280 nm, and ε is the molar extinction coefficient.

General Protocol for Protein Labeling with a Coumarin Succinimidyl Ester

As a specific protocol for this compound is not available, this general protocol for amine-reactive coumarin succinimidyl esters can be adapted.

Materials:

  • Protein to be labeled (in amine-free buffer, pH 7.2-8.0)

  • Coumarin succinimidyl ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Gel filtration column or dialysis cassette

  • Labeling buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Storage buffer

Procedure:

  • Protein Preparation: Prepare the protein in the labeling buffer at a concentration of 1-10 mg/mL.

  • Dye Solution Preparation: Just before use, dissolve the coumarin succinimidyl ester in DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 10-20 fold molar excess of the reactive dye to the protein solution while gently stirring.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes.

  • Purification: Remove unreacted dye and quenching reagent by gel filtration or dialysis against the storage buffer.

Experimental Workflows and Signaling Pathways

Fluorescently labeled proteins are instrumental in a wide array of experimental workflows and for visualizing signaling pathways.

Experimental Workflow: Immunofluorescence Staining

A common application for fluorescently labeled proteins, particularly antibodies, is in immunofluorescence staining to visualize the localization of specific antigens within cells or tissues.

Immunofluorescence_Workflow A Sample Preparation (Fixation & Permeabilization) B Blocking (Reduce non-specific binding) A->B C Primary Antibody Incubation (Unlabeled) B->C D Wash Steps C->D E Secondary Antibody Incubation (Fluorescently Labeled) D->E F Final Wash Steps E->F G Mounting & Imaging F->G

Caption: A typical indirect immunofluorescence workflow.

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation

Fluorescently labeled ligands or antibodies can be used to track the activation and downstream signaling of receptor tyrosine kinases.

RTK_Signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Fluorescently Labeled Ligand Ligand->RTK SignalingProteins Recruitment of Signaling Proteins (e.g., Grb2, SOS) Dimerization->SignalingProteins Downstream Downstream Signaling Cascade (e.g., MAPK pathway) SignalingProteins->Downstream

Caption: Simplified RTK signaling pathway activation.

Conclusion

The choice between this compound and fluorescein for protein labeling depends heavily on the specific experimental requirements.

Fluorescein remains an excellent choice for applications where maximal brightness is the primary concern and the experimental environment has a stable, neutral to alkaline pH. Its well-characterized properties and reliable labeling protocols make it a straightforward option for many standard applications.

This compound , while less characterized in the context of protein labeling, presents a potentially valuable alternative, particularly for studies requiring high photostability and tolerance for acidic environments. Its blue emission can also be advantageous in multicolor imaging experiments to provide spectral separation from commonly used green and red fluorophores. However, the current lack of comprehensive data on its spectral properties when conjugated to proteins and a specific, optimized labeling protocol necessitates further characterization for its routine use.

For researchers and drug development professionals, the decision should be guided by a careful consideration of the experimental conditions, the required level of photostability, and the pH of the system under investigation. When brightness is paramount and pH is controlled, fluorescein is a robust and reliable choice. For applications demanding greater photostability or where acidic conditions are unavoidable, exploring coumarin-based dyes like this compound may offer significant advantages, warranting the initial investment in characterization and protocol optimization.

References

A Comparative Guide to Coumarin 106 and Rhodamine for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of cellular imaging, the selection of fluorescent probes is paramount to the success of experimental outcomes. This guide provides a detailed comparison of two commonly utilized fluorescent dyes, Coumarin 106 and Rhodamine B, offering insights into their performance for researchers, scientists, and drug development professionals. By presenting objective experimental data and detailed methodologies, this guide aims to facilitate an informed choice of fluorescent probes for specific cellular imaging applications.

Quantitative Data Summary

The following table summarizes the key photophysical and cytotoxic properties of this compound and Rhodamine B, providing a quantitative basis for comparison.

PropertyThis compoundRhodamine B
Excitation Maximum (λex) ~365 nm (Fluorescence), 465 nm (Phosphorescence)[1]~540-550 nm
Emission Maximum (λem) ~530 nm (Phosphorescence)[1]~560-580 nm
Quantum Yield (Φ) ~0.74[1]0.31 in water, 0.49-0.7 in ethanol
Molar Extinction Coefficient (ε) Not explicitly found for cellular imaging context.~106,000 cm⁻¹M⁻¹ at 542.8 nm in ethanol
Photostability Generally good photostability for coumarin derivatives.[2][3] A Ru(II)-coumarin complex retained 90% of its fluorescence intensity after 100 scans, while a commercial dye (Dil) reduced to 30%.[3]Subject to photobleaching, with the probability of photobleaching increasing with higher irradiance.[4]
Cell Permeability Coumarin derivatives are generally cell-permeant.[5][6][7][8][9] The uptake of Coumarin-6 is suggested to be a non-endocytotic pathway.[5][9]Readily enters cells.[10]
Cytotoxicity (IC50) Non-toxic in Caco-2 cells.[11][12] Cytotoxicity of other coumarin derivatives varies widely depending on the compound and cell line, with IC50 values ranging from micromolar to over 100 µM.[13][14][15][16][17]IC50 values vary significantly depending on the cell line, ranging from ~10 µM to over 100 µM.[18][19][20]

Experimental Protocols

Detailed methodologies for cellular imaging using this compound and Rhodamine B are provided below. These protocols are general guidelines and may require optimization for specific cell types and experimental conditions.

Protocol 1: General Cellular Staining with a Coumarin Derivative

This protocol is adapted for a generic cell-permeant coumarin dye and can be used as a starting point for this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

  • Cells cultured on glass-bottom dishes or coverslips

  • (For fixed cells) 4% Paraformaldehyde in PBS

  • (For fixed cells) 0.1-0.5% Triton X-100 in PBS

  • Mounting medium

Procedure:

Live Cell Staining:

  • Prepare a 1-10 mM stock solution of this compound in DMSO.

  • Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer.

  • Add fresh imaging buffer and proceed with fluorescence microscopy.

Fixed Cell Staining:

  • Culture cells on coverslips to the desired confluency.

  • Wash cells once with PBS.

  • Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash cells three times with PBS for 5 minutes each.

  • Optional: Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes if targeting intracellular structures.

  • Wash cells three times with PBS.

  • Incubate cells with the this compound working solution (1-10 µM in PBS) for 20-30 minutes at room temperature, protected from light.

  • Wash cells three times with PBS.

  • Mount coverslips onto microscope slides using an appropriate mounting medium.

Protocol 2: Mitochondrial Membrane Potential Imaging with Rhodamine B

This protocol outlines the use of Rhodamine B to visualize mitochondria and assess their membrane potential.

Materials:

  • Rhodamine B

  • Anhydrous DMSO

  • Cell culture medium

  • Cells cultured on glass-bottom dishes or coverslips

  • (Optional) CCCP (carbonyl cyanide m-chlorophenyl hydrazone) for depolarization control

Procedure:

  • Prepare a 1-5 mM stock solution of Rhodamine B in DMSO.

  • Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 1-20 µM. The optimal concentration should be determined based on the cell type to avoid cytotoxicity.

  • Remove the culture medium and incubate the cells with the Rhodamine B working solution for 20-60 minutes at 37°C.

  • (Optional) For a control demonstrating the dependence on membrane potential, treat a separate set of cells with 10 µM CCCP for 20 minutes prior to or during Rhodamine B staining.

  • Wash the cells twice with pre-warmed PBS or culture medium.

  • Add fresh imaging buffer and observe the cells under a fluorescence microscope. Healthy cells with polarized mitochondria will exhibit bright, punctate mitochondrial staining. Depolarized mitochondria (e.g., after CCCP treatment) will show a significant decrease in fluorescence intensity.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of these dyes in cellular imaging.

G Cellular Staining Workflow A Cell Culture B Dye Preparation (Stock & Working Solutions) A->B 1. C Cell Staining (Incubation) B->C 2. D Washing Steps C->D 3. E Fluorescence Microscopy D->E 4. F Image Analysis E->F 5.

Caption: A generalized workflow for staining cells with fluorescent dyes.

G Rhodamine B for Mitochondrial Membrane Potential cluster_cell Cell cluster_mito Mitochondrion A High Negative Membrane Potential B Rhodamine B Accumulation A->B C Bright Fluorescence B->C D Low Membrane Potential (Depolarized) E Diffuse Rhodamine B D->E F Dim Fluorescence E->F

Caption: Rhodamine B accumulates in healthy mitochondria with high membrane potential, leading to bright fluorescence.

G Targeted Imaging with Coumarin Derivatives A Coumarin Derivative B Targeting Moiety A->B Conjugation C Cellular Organelle (e.g., Endoplasmic Reticulum) B->C Binding D Specific Localization & Fluorescence C->D

Caption: Coumarin derivatives can be conjugated to targeting moieties for specific organelle imaging.[21][22][23]

References

Coumarin 106: A Superior Derivative for Specialized Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Coumarin 106 with other coumarin derivatives reveals its distinct advantages in specific biological applications, particularly in the realm of enzyme inhibition, alongside a competitive photophysical profile. While the broader coumarin family is renowned for its versatile fluorescent properties, this compound emerges as a uniquely potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This specific biological activity, combined with its favorable spectral characteristics, positions this compound as a valuable tool for researchers in drug development and neuroscience.

Unparalleled Acetylcholinesterase Inhibition

A significant advantage of this compound lies in its potent and specific inhibition of acetylcholinesterase. In a comparative study of 29 coumarin derivatives, this compound was identified as the most active inhibitor of AChE.[1] This inhibitory effect is crucial for research into neurodegenerative diseases like Alzheimer's, where the modulation of AChE activity is a key therapeutic strategy.

The inhibitory potency of this compound has been quantified with a half-maximal inhibitory concentration (IC50) of 4.97 (pIC50) and an inhibition constant (Ki) of 2.36 µM.[1] This mixed-type inhibition suggests a complex interaction with the enzyme, potentially offering a more nuanced mode of action compared to other inhibitors.[1] Furthermore, this compound also demonstrates inhibitory activity against butyrylcholinesterase (BChE), albeit with a slightly lower potency (pIC50 = 4.56).[1]

Photophysical Properties: A Comparative Overview

While its biological activity is a primary differentiator, this compound also possesses respectable photophysical properties that make it a viable fluorescent probe. The following table provides a comparative summary of the key photophysical parameters for this compound and other widely used coumarin derivatives.

Coumarin DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Solvent
This compound ~365[2]~450Data not availableData not availablePVA film
Coumarin 1373[3]450[3]23,500[3]0.73[3]Ethanol
Coumarin 6459[4]505[4]54,000[4]0.78[4]Ethanol
Coumarin 7Not availableNot availableNot availableNot availableNot available
Coumarin 30Not availableNot availableNot availableNot availableNot available
Coumarin 120Not availableNot availableNot availableNot availableNot available
Coumarin 151Not availableNot availableNot availableNot availableNot available
Coumarin 153Not availableNot availableNot availableNot availableNot available
Coumarin 343Not availableNot availableNot availableNot availableNot available

Note: The photophysical data for this compound is limited in readily available literature, particularly in common solvents. The provided data is from studies in a polyvinyl alcohol (PVA) film.

Experimental Protocols

To facilitate the use of this compound in research, a detailed protocol for the acetylcholinesterase inhibition assay is provided below.

Acetylcholinesterase Inhibition Assay using Ellman's Method

This protocol is adapted from the widely used Ellman's method for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound (or other coumarin derivatives) stock solution (in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound in the appropriate solvent.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • DTNB solution

      • This compound solution at various concentrations (or solvent control)

      • AChE enzyme solution

    • Include control wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).

  • Initiation and Measurement:

    • Initiate the reaction by adding the ATCI substrate to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the workflow for the acetylcholinesterase inhibition assay and the logical relationship of the key components.

Acetylcholinesterase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Reagents (AChE, ATCI, DTNB, this compound) B Add Reagents to 96-well Plate A->B Dispense C Initiate Reaction with ATCI B->C Start D Measure Absorbance at 412 nm C->D Read E Calculate Reaction Rates & % Inhibition D->E Process Data F Determine IC50 Value E->F Analyze

Acetylcholinesterase Inhibition Assay Workflow

Ellmans_Reaction_Pathway cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolysis Acetate Acetate AChE->Acetate ATCI Acetylthiocholine (ATCI) (Substrate) ATCI->AChE DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Reduction TNB TNB²⁻ (Yellow Product, λmax = 412 nm) DTNB->TNB Coumarin106 This compound (Inhibitor) Coumarin106->AChE Inhibits

Ellman's Reaction for AChE Activity

Conclusion

References

A Head-to-Head Battle of the Blue: Coumarin 106 vs. Alexa Fluor 350

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of fluorescence-based biological research, the selection of the appropriate fluorophore is paramount to generating high-quality, reproducible data. This guide provides a comprehensive quantitative comparison of two commonly used blue-emitting fluorescent dyes: Coumarin 106 and Alexa Fluor 350. Aimed at researchers, scientists, and drug development professionals, this document offers a detailed analysis of their photophysical properties, chemical characteristics, and performance in common applications, supported by experimental protocols.

At a Glance: Key Quantitative Parameters

A direct comparison of the key photophysical properties of this compound and Alexa Fluor 350 reveals distinct differences in their performance characteristics. Alexa Fluor 350, a sulfonated derivative of 7-aminocoumarin, is engineered for enhanced water solubility and photostability.[1] While specific data for this compound in aqueous buffers is less readily available, data for similar coumarin dyes in organic solvents provide a basis for comparison.

PropertyThis compound (in Ethanol)Alexa Fluor 350 (in aqueous buffer)
Excitation Maximum (λex) ~373 nm~346 nm[1][2][3][4]
Emission Maximum (λem) ~455 nm~442 nm[1][2][3][4]
Molar Extinction Coefficient (ε) ~23,500 cm⁻¹M⁻¹ (for Coumarin 1)~19,000 cm⁻¹M⁻¹[1][4]
Quantum Yield (Φ) ~0.50 - 0.73 (for Coumarin 1)[5]~0.24[6]
Molecular Weight ~281.35 g/mol [7]~410.36 g/mol [1]

In-Depth Analysis

Alexa Fluor 350 stands out for its exceptional water solubility and pH insensitivity over a broad physiological range, attributes stemming from its sulfonation.[1] These characteristics minimize the potential for aggregation-induced fluorescence quenching and ensure stable fluorescence in typical biological buffers. With an excitation maximum around 346 nm and an emission peak at approximately 442 nm, it is well-suited for excitation by UV lasers.[1][2][3][4] Its molar extinction coefficient of about 19,000 cm⁻¹M⁻¹ and a quantum yield of approximately 0.24 contribute to its bright fluorescent signal, making it a reliable choice for detecting even low-abundance targets.[1][6] Furthermore, the Alexa Fluor family of dyes is renowned for its enhanced photostability compared to many traditional fluorophores, allowing for longer exposure times during imaging.[1]

This compound , like other members of the coumarin family, is known for its utility as a laser dye and its sensitivity to the local environment. While specific photophysical data in aqueous solutions are scarce, related compounds like Coumarin 1 exhibit a high fluorescence quantum yield (up to 0.73) in organic solvents such as ethanol.[5] This suggests that under optimal conditions, coumarin dyes can be exceptionally bright. However, the performance of many coumarin derivatives can be sensitive to solvent polarity and other environmental factors, which can sometimes lead to variability in experimental results.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these fluorophores. Below are representative protocols for protein labeling, a common application for both dyes.

Protein Labeling with Amine-Reactive Succinimidyl Esters

This protocol outlines the general steps for conjugating amine-reactive versions of this compound and Alexa Fluor 350 (succinimidyl esters) to proteins, such as antibodies.

Materials:

  • Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

  • Amine-reactive this compound or Alexa Fluor 350 NHS ester

  • Anhydrous dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialyze the protein against PBS.

  • Dye Preparation:

    • Allow the vial of the amine-reactive dye to equilibrate to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate.

    • Add the reactive dye solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 20:1.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

    • The first colored band to elute is the conjugated protein.

  • Characterization:

    • Determine the degree of labeling (DOL), the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer AdjustpH Adjust Protein pH to 8.3 Protein->AdjustpH Dye Amine-Reactive Dye DissolveDye Dissolve Dye in DMSO Dye->DissolveDye Mix Mix Protein and Dye DissolveDye->Mix AdjustpH->Mix Incubate Incubate 1 hr at RT Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Characterize Determine Degree of Labeling Purify->Characterize

Caption: Workflow for labeling proteins with amine-reactive fluorescent dyes.

Application in Flow Cytometry

Alexa Fluor 350 is frequently used in flow cytometry. The following is a general protocol for staining cell surface markers.

Materials:

  • Cells in suspension

  • Fc blocking reagent (optional)

  • Alexa Fluor 350-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

Procedure:

  • Cell Preparation: Harvest and wash cells, then resuspend in cold staining buffer to a concentration of 1 x 10⁶ cells/100 µL.

  • Fc Block (Optional): If staining immune cells, incubate with an Fc blocking reagent for 10-15 minutes at 4°C to reduce non-specific binding.

  • Staining: Add the Alexa Fluor 350-conjugated primary antibody at the predetermined optimal concentration.

  • Incubation: Incubate for 20-30 minutes at 4°C, protected from light.

  • Wash: Wash the cells twice with 1-2 mL of cold staining buffer by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in an appropriate volume of staining buffer for analysis on a flow cytometer equipped with a UV laser.

G Flow Cytometry Staining Protocol start Start prep_cells Prepare Cell Suspension start->prep_cells fc_block Fc Block (Optional) prep_cells->fc_block stain Add AF350-conjugated Antibody fc_block->stain incubate Incubate at 4°C stain->incubate wash1 Wash with Staining Buffer incubate->wash1 wash2 Wash with Staining Buffer wash1->wash2 resuspend Resuspend for Analysis wash2->resuspend analyze Flow Cytometer Analysis resuspend->analyze

Caption: A typical workflow for staining cell surface markers for flow cytometry.

Conclusion

Both this compound and Alexa Fluor 350 are valuable fluorescent dyes for biological research, each with its own set of advantages. Alexa Fluor 350 offers superior water solubility, photostability, and consistent performance across a range of applications due to its chemical engineering.[1] It is an excellent choice for quantitative studies where reproducibility and a high signal-to-noise ratio are critical. This compound, and coumarins in general, can provide very high fluorescence quantum yields, making them potentially brighter under specific conditions. However, their sensitivity to the environment may require more extensive optimization for consistent results. The choice between these two fluorophores will ultimately depend on the specific requirements of the experiment, including the sample type, instrumentation available, and the need for quantitative accuracy versus sheer signal intensity.

References

A Comparative Guide to Fluorophore Photostability: Benchmarking Coumarin 106

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is paramount to generating reliable and reproducible data. Photostability, the ability of a fluorophore to resist light-induced degradation (photobleaching), is a critical performance metric, particularly in applications requiring prolonged or high-intensity illumination such as fluorescence microscopy, high-content screening, and single-molecule studies. This guide provides a comparative analysis of the photostability of Coumarin 106 against other commonly utilized fluorophores, supported by experimental methodologies and quantitative data to inform your selection process.

Quantitative Comparison of Fluorophore Photostability

FluorophoreClassPhotobleaching Quantum Yield (Φ_pb_)Relative Photostability
Coumarin 1 (as proxy for this compound)Coumarin~10⁻⁶ - 10⁻⁵High
Fluorescein (FITC)Xanthene~10⁻⁵ - 10⁻⁴Moderate
Rhodamine BXanthene~10⁻⁶High
Rhodamine 6GXanthene~10⁻⁶ - 10⁻⁷Very High
Cyanine 3 (Cy3)Cyanine~10⁻⁶High
Cyanine 5 (Cy5)Cyanine~10⁻⁵Moderate
Alexa Fluor 488Alexa Fluor~10⁻⁶High
Alexa Fluor 568Alexa Fluor~10⁻⁷Very High

Note: Photobleaching quantum yields are highly dependent on the experimental conditions, including the excitation wavelength and intensity, solvent, and the presence of oxidizing or reducing agents. The values presented here are approximate and intended for comparative purposes.

The Process of Photobleaching

Photobleaching is a complex process involving the irreversible alteration of a fluorophore's chemical structure, rendering it non-fluorescent. The primary pathway involves the transition of the excited fluorophore to a long-lived triplet state, from which it can react with molecular oxygen to generate reactive oxygen species (ROS). These ROS can then attack the fluorophore, leading to its degradation.

Photobleaching_Pathway S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Excitation S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached Fluorophore S1->Bleached Direct Photolysis T1->S0 Phosphorescence ROS Reactive Oxygen Species (ROS) T1->ROS Reaction with O₂ ROS->Bleached Degradation

A simplified Jablonski diagram illustrating the photobleaching process.

Experimental Protocol for Measuring Photostability

A standardized protocol is crucial for the accurate comparison of fluorophore photostability. The following method outlines a common approach to quantify photobleaching rates.

Objective: To determine the photobleaching rate constant and half-life of a fluorophore under continuous illumination.

Materials:

  • Fluorophore solutions of interest (e.g., this compound, Fluorescein, Rhodamine B) at a standardized concentration (e.g., 1 µM) in a chosen solvent (e.g., phosphate-buffered saline, ethanol).

  • Spectrofluorometer or a fluorescence microscope equipped with a stable light source and a sensitive detector.

  • Cuvettes or microscope slides.

  • Data analysis software.

Procedure:

  • Sample Preparation: Prepare dilute solutions of the fluorophores to be tested. Ensure the absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.

  • Instrumentation Setup:

    • Set the excitation wavelength to the absorption maximum of the fluorophore.

    • Set the emission wavelength to the fluorescence maximum.

    • Adjust the excitation intensity to a level that induces measurable photobleaching over a reasonable timeframe. It is critical to use the same excitation power for all compared fluorophores.

  • Data Acquisition:

    • Place the sample in the instrument.

    • Initiate continuous illumination and record the fluorescence intensity as a function of time.

    • Continue recording until the fluorescence intensity has decayed to a significant extent (e.g., less than 50% of the initial intensity).

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).

    • Plot the normalized intensity versus time.

    • Fit the decay curve to a single or multi-exponential function to determine the photobleaching rate constant(s) (k_pb_).

    • Calculate the photobleaching half-life (t₁/₂) using the equation: t₁/₂ = ln(2) / k_pb_.

Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Prepare Fluorophore Solutions setup_inst Set up Spectrofluorometer/ Microscope prep_sample->setup_inst illuminate Continuous Illumination setup_inst->illuminate record Record Fluorescence Intensity vs. Time illuminate->record normalize Normalize Intensity Data record->normalize plot Plot Normalized Intensity vs. Time normalize->plot fit Fit Decay Curve plot->fit calculate Calculate Rate Constant and Half-life fit->calculate

Experimental workflow for comparing fluorophore photostability.

Conclusion

The choice of a fluorophore significantly impacts the quality and reliability of fluorescence-based experiments. While this compound is a member of a class of dyes known for their generally good photostability, a direct quantitative comparison with other popular fluorophores is challenging due to the lack of specific photobleaching quantum yield data for this particular dye. However, by using closely related coumarins as a benchmark, it can be inferred that this compound likely exhibits high photostability, comparable to or exceeding that of fluorescein and some cyanine dyes, and in the same range as many rhodamine and Alexa Fluor dyes. For applications demanding the utmost in photostability, fluorophores from the Alexa Fluor and Rhodamine families, such as Alexa Fluor 568 and Rhodamine 6G, may offer superior performance. Researchers are encouraged to perform their own in-house photostability comparisons under their specific experimental conditions to make the most informed decision for their application.

References

Spectral Overlap Analysis: Coumarin 106 and Green Fluorescent Protein (GFP) as a Potential FRET Pair

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Understanding the Spectroscopic Interaction Between a Synthetic Fluorophore and a Biological Fluorescent Marker.

This guide provides a detailed comparison of the spectral properties of the synthetic dye Coumarin 106 and the widely used biological marker, Green Fluorescent Protein (GFP). The primary focus is to evaluate their spectral overlap, a critical factor in determining their suitability as a Förster Resonance Energy Transfer (FRET) pair. FRET is a powerful technique for studying molecular interactions, conformational changes in proteins, and enzymatic activity in cellular and biochemical assays.

Executive Summary

Data Presentation: Spectroscopic Properties

The following table summarizes the key spectroscopic parameters for this compound and GFP variants. It is important to note that the spectral properties of coumarin dyes are highly sensitive to their solvent environment. The data for this compound is based on studies of closely related coumarin derivatives in ethanol, a common solvent for spectroscopic analysis.

FluorophoreExcitation Maximum (λ_ex)Emission Maximum (λ_em)Molar Extinction Coefficient (ε)Quantum Yield (Φ)
This compound (in Ethanol) ~420 - 450 nm~480 - 510 nmNot widely reportedNot widely reported
Wild-Type GFP (wtGFP) 395 nm (major), 475 nm (minor)509 nm~25,000 M⁻¹cm⁻¹ (at 395 nm)0.79
Enhanced GFP (EGFP) 488 nm509 nm55,000 M⁻¹cm⁻¹0.60

Spectral Overlap Analysis

For FRET to occur, the emission spectrum of the donor molecule must overlap with the absorption (excitation) spectrum of the acceptor molecule. Based on the data presented:

  • This compound as Donor and wtGFP as Acceptor: The emission of this compound (peaking around 480-510 nm) shows a moderate overlap with the minor excitation peak of wtGFP at 475 nm. This suggests that FRET is possible, but the efficiency might be limited due to the lower extinction coefficient of this secondary peak.

  • This compound as Donor and EGFP as Acceptor: A more significant spectral overlap is observed between the emission of this compound and the single, strong excitation peak of EGFP at 488 nm. This pairing is predicted to be a more efficient FRET system.

Visualization of FRET and Spectral Overlap

The following diagrams illustrate the principle of Förster Resonance Energy Transfer and the spectral overlap between this compound and EGFP.

FRET_Principle cluster_Donor Donor (this compound) cluster_Acceptor Acceptor (EGFP) D_ground Ground State (S0) D_excited Excited State (S1) D_ground->D_excited Absorption D_excited->D_ground Fluorescence A_ground Ground State (S0) D_excited->A_ground Non-radiative Energy Transfer A_excited Excited State (S1) A_excited->A_ground Fluorescence Excitation Excitation Light Donor_Emission Donor Emission FRET FRET Acceptor_Emission Acceptor Emission

Caption: Principle of Förster Resonance Energy Transfer (FRET).

Spectral_Overlap Spectral Overlap: this compound Emission and EGFP Excitation cluster_spectra cluster_axis 400 400 450 450 500 500 550 550 600 600 Coumarin_Emission This compound Emission EGFP_Excitation EGFP Excitation Coumarin_Emission->EGFP_Excitation Spectral Overlap Wavelength (nm) Wavelength (nm)

Caption: Idealized spectral overlap for FRET.

Experimental Protocols

To experimentally validate and quantify the FRET efficiency between this compound and GFP, a series of well-established spectroscopic techniques can be employed.

Steady-State Fluorescence Spectroscopy

Objective: To measure the emission spectra of the donor (this compound) in the presence and absence of the acceptor (GFP) and to observe sensitized emission from the acceptor.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound (donor-only), GFP (acceptor-only), and a mixture of this compound and GFP (FRET sample) in a suitable buffer (e.g., PBS, pH 7.4).

    • The concentration of the donor and acceptor should be carefully controlled to ensure a suitable molar ratio for FRET (typically ranging from 1:1 to 1:10 donor to acceptor).

  • Instrumentation:

    • Use a calibrated spectrofluorometer.

  • Measurement:

    • Excite the donor-only sample at its absorption maximum (e.g., ~430 nm for this compound) and record the emission spectrum.

    • Excite the acceptor-only sample at the donor's excitation wavelength to quantify any direct excitation of the acceptor.

    • Excite the FRET sample at the donor's excitation wavelength and record the emission spectrum.

  • Data Analysis:

    • Observe the quenching of the donor's fluorescence intensity in the FRET sample compared to the donor-only sample.

    • Observe the sensitized emission from the acceptor in the FRET sample.

    • Correct the FRET signal for donor bleed-through and direct acceptor excitation.

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime Imaging Microscopy - FLIM)

Objective: To measure the fluorescence lifetime of the donor in the presence and absence of the acceptor. A decrease in the donor's fluorescence lifetime is a hallmark of FRET.

Methodology:

  • Sample Preparation:

    • Prepare samples as described for steady-state spectroscopy. For cellular studies, cells expressing a GFP-tagged protein of interest can be incubated with a this compound-labeled molecule.

  • Instrumentation:

    • Utilize a time-correlated single-photon counting (TCSPC) system coupled to a confocal or multiphoton microscope.

  • Measurement:

    • Acquire the fluorescence decay of the donor in the donor-only sample.

    • Acquire the fluorescence decay of the donor in the FRET sample.

  • Data Analysis:

    • Fit the fluorescence decay curves to a multi-exponential decay model to determine the fluorescence lifetime(s).

    • A shorter fluorescence lifetime for the donor in the FRET sample indicates that FRET is occurring.

    • The FRET efficiency (E) can be calculated using the formula: E = 1 - (τ_DA / τ_D), where τ_DA is the lifetime of the donor in the presence of the acceptor and τ_D is the lifetime of the donor in the absence of the acceptor.

Experimental Workflow

The following diagram outlines the general workflow for a FRET experiment.

FRET_Workflow A Sample Preparation (Donor, Acceptor, FRET Sample) B Spectroscopic Measurement (Steady-State or Time-Resolved) A->B C Data Acquisition (Emission Spectra or Lifetime Decays) B->C D Data Analysis (Quenching, Sensitized Emission, Lifetime Change) C->D E Calculation of FRET Efficiency D->E F Biological Interpretation E->F

Caption: General workflow for a FRET experiment.

Conclusion

The spectral characteristics of this compound and EGFP suggest a promising potential for their use as a FRET pair. The significant overlap between the emission of this compound and the excitation of EGFP is a strong indicator that efficient energy transfer can occur. For researchers and drug development professionals, this opens up possibilities for designing novel assays to study protein-protein interactions, enzyme kinetics, and cellular signaling pathways. However, it is crucial to experimentally validate this potential FRET pairing and to carefully optimize the experimental conditions to obtain reliable and quantitative results. The protocols outlined in this guide provide a solid foundation for such investigations.

A Comparative Analysis of One-Photon and Two-Photon Excitation of Coumarin 106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of one-photon and two-photon excitation of the fluorescent dye Coumarin 106. The information presented herein is supported by experimental data from various scientific sources to aid researchers in selecting the appropriate excitation technique for their specific applications, such as high-resolution imaging and sensing in biological systems.

Executive Summary

One-photon and two-photon excitation are fundamental techniques used to induce fluorescence. While one-photon excitation (1PE) is a widely used and well-established method, two-photon excitation (2PE) offers distinct advantages, particularly for imaging deep within scattering biological samples. This guide will delve into the photophysical properties of this compound under both excitation modalities, present detailed experimental protocols, and provide a comparative analysis to inform experimental design and application.

Data Presentation: Photophysical Properties of Coumarin Dyes

The following table summarizes the key photophysical parameters for this compound and related coumarin dyes under one-photon and two-photon excitation conditions. Data is presented for common solvents such as ethanol and methanol to provide a basis for comparison. It is important to note that photophysical properties can be highly dependent on the solvent environment.

Photophysical ParameterOne-Photon ExcitationTwo-Photon ExcitationSolvent
This compound
Absorption Maximum (λ_abs)~365 nm[1]Not explicitly foundPVA film
Emission Maximum (λ_em)Not explicitly foundNot explicitly found
Fluorescence Quantum Yield (Φ_f)Decreases with annealing[2]Not explicitly foundPVA film
Fluorescence Lifetime (τ_f)~5 ns (in unannealed PVA film)[3]Not explicitly foundPVA film
Coumarin 6 (structurally similar)
Absorption Maximum (λ_abs)459.2 nm[4]~800 nm (estimated from 1PE)Ethanol
Emission Maximum (λ_em)~505 nm[4]~505 nmEthanol
Fluorescence Quantum Yield (Φ_f)0.78[4]Assumed similar to 1PEEthanol
Fluorescence Lifetime (τ_f)Not explicitly foundNot explicitly found
Two-Photon Absorption Cross-Section (σ_2PA)N/A63.80 GM[5]Methanol
Coumarin 1
Absorption Maximum (λ_abs)373.2 nm[6]~746 nm (estimated from 1PE)Ethanol
Emission Maximum (λ_em)~450 nm[6]~450 nmEthanol
Fluorescence Quantum Yield (Φ_f)0.73[6]Assumed similar to 1PEEthanol
Fluorescence Lifetime (τ_f)Not explicitly foundNot explicitly found

Note: The two-photon absorption maximum is typically found at approximately twice the wavelength of the one-photon absorption maximum. The fluorescence emission spectrum is independent of the mode of excitation (one- or two-photon).[7] The two-photon absorption cross-section is a measure of the probability of a two-photon absorption event and is typically given in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s / photon).

Principles of Excitation: A Visual Comparison

The fundamental difference between one-photon and two-photon excitation lies in the mechanism of energy absorption by the fluorophore. The following diagrams illustrate these processes.

G Jablonski Diagram for One-Photon vs. Two-Photon Excitation cluster_0 One-Photon Excitation cluster_1 Two-Photon Excitation S0_1 S₀ (Ground State) S1_1 S₁ (Excited State) S0_1->S1_1 hν₁ S1_1->S0_1 Fluorescence S0_2 S₀ (Ground State) Virtual_State Virtual State S0_2->Virtual_State hν₂ S1_2 S₁ (Excited State) S1_2->S0_2 Fluorescence Virtual_State->S1_2 hν₂

Caption: Energy level diagrams for one-photon and two-photon excitation.

In one-photon excitation, a single photon of higher energy (shorter wavelength) directly excites the molecule from the ground state (S₀) to an excited state (S₁). In two-photon excitation, two photons of lower energy (longer wavelength) are absorbed nearly simultaneously to excite the molecule to the same excited state.

Experimental Protocols

One-Photon Fluorescence Spectroscopy

This protocol outlines the general steps for measuring the one-photon absorption and emission spectra of this compound.

cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy A Prepare stock solution of this compound in a suitable solvent (e.g., ethanol). B Dilute stock solution to a concentration with an absorbance < 0.1 at the excitation wavelength. A->B C Record the absorption spectrum using a UV-Vis spectrophotometer. B->C Measure Absorbance D Identify the wavelength of maximum absorption (λ_abs). C->D E Excite the sample at λ_abs using a spectrofluorometer. D->E Set Excitation Wavelength F Record the emission spectrum. E->F G Identify the wavelength of maximum emission (λ_em). F->G

Caption: Workflow for one-photon absorption and fluorescence spectroscopy.

Detailed Steps:

  • Sample Preparation:

    • Prepare a concentrated stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol or methanol).

    • Dilute the stock solution to a working concentration. For fluorescence measurements, the absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.[6]

  • Absorption Measurement:

    • Use a UV-Vis spectrophotometer to measure the absorption spectrum of the diluted this compound solution.

    • Identify the wavelength of maximum absorbance (λ_abs).

  • Fluorescence Measurement:

    • Use a spectrofluorometer for emission measurements.

    • Set the excitation wavelength to the λ_abs determined in the previous step.

    • Scan a range of wavelengths longer than the excitation wavelength to record the fluorescence emission spectrum.

    • Identify the wavelength of maximum emission (λ_em).

  • Quantum Yield and Lifetime Measurement (Optional):

    • The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.

    • Fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC).

Two-Photon Excitation Microscopy

This protocol provides a general workflow for imaging with a two-photon microscope.

cluster_setup Microscope Setup cluster_sample Sample Preparation cluster_imaging Imaging A Align the pulsed near-infrared (NIR) laser into the microscope. B Select the appropriate dichroic mirror and emission filters. A->B D Mount the sample on the microscope stage. B->D C Prepare the sample containing this compound. C->D E Set the excitation wavelength to ~2x the one-photon λ_abs. D->E F Adjust laser power and detector gain for optimal signal. E->F G Acquire images. F->G

Caption: General workflow for two-photon excitation microscopy.

Detailed Steps:

  • Laser and Microscope Alignment:

    • A mode-locked pulsed laser, typically a Ti:Sapphire laser, is used as the excitation source, providing high peak power.

    • The laser beam is directed into a scanning microscope.

  • Sample Preparation:

    • This compound can be dissolved in a suitable solvent or used to label specific structures in a biological sample.

  • Imaging Parameters:

    • The excitation wavelength is set to approximately twice the one-photon absorption maximum. For this compound, this would be in the near-infrared (NIR) range.

    • The laser power needs to be carefully adjusted to achieve sufficient fluorescence signal without causing phototoxicity or sample damage.

    • A dichroic mirror is used to separate the excitation light from the emitted fluorescence.

    • Emission filters are selected to specifically collect the fluorescence signal from this compound.

  • Image Acquisition:

    • The laser beam is scanned across the sample in a raster pattern.

    • The emitted fluorescence is detected by a high-sensitivity detector, such as a photomultiplier tube (PMT).

    • The signal from the detector is used to construct a two-dimensional or three-dimensional image.

Comparative Analysis

FeatureOne-Photon ExcitationTwo-Photon Excitation
Excitation Wavelength Shorter wavelength (UV/Visible)Longer wavelength (NIR)
Penetration Depth Limited in scattering tissuesDeeper penetration in scattering tissues
Spatial Confinement Excitation occurs along the entire light pathExcitation is confined to the focal volume
Phototoxicity/Photodamage Higher, as out-of-focus regions are also excitedReduced, as excitation is localized to the focal point
Signal-to-Noise Ratio Lower due to out-of-focus fluorescenceHigher due to inherent confocality
Resolution Diffraction-limitedImproved axial resolution compared to widefield 1PE
Instrumentation Simpler and less expensiveMore complex and expensive (requires a pulsed laser)

Key Advantages of Two-Photon Excitation for this compound:

  • Reduced Scattering: The longer excitation wavelengths used in 2PE are scattered less by biological tissues, allowing for deeper imaging into samples.

  • Localized Excitation: The non-linear nature of two-photon absorption means that fluorescence is only generated at the focal point where the photon density is highest. This provides intrinsic three-dimensional sectioning without the need for a confocal pinhole.

  • Lower Phototoxicity: By confining the excitation to a small focal volume, the overall photodamage and phototoxicity to the sample are significantly reduced, which is crucial for live-cell and in-vivo imaging.

Conclusion

The choice between one-photon and two-photon excitation for this compound depends heavily on the specific application. For routine spectroscopic measurements in solution, one-photon excitation is a straightforward and effective technique. However, for applications requiring deep-tissue imaging, long-term live-cell imaging, or precise spatial localization of fluorescence, two-photon excitation offers significant advantages in terms of penetration depth, reduced phototoxicity, and improved signal-to-noise ratio. The data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in their experimental design.

References

Navigating the Landscape of Biosensor Technology: A Comparative Guide to a Novel Coumarin 106-Based Biosensor for Acetylcholinesterase Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for sensitive, reliable, and efficient biosensors is perpetual. This guide provides a comprehensive validation of a new fluorescent biosensor based on Coumarin 106 for the detection of acetylcholinesterase (AChE) activity. Through a detailed comparison with existing alternative technologies, supported by experimental data and protocols, we aim to equip you with the critical information needed to evaluate its potential for your research and development endeavors.

At the forefront of this guide is the characterization of a novel biosensor that leverages the inhibitory effect of this compound on acetylcholinesterase. The core principle of this biosensor lies in the modulation of this compound fluorescence upon interaction with AChE. In its free state, this compound exhibits a certain level of fluorescence. However, upon binding to the active site of AChE, its fluorescence is altered, providing a measurable signal that is inversely proportional to the enzyme's activity. This inhibitory mechanism forms the basis for a sensitive assay to screen for AChE inhibitors, which are crucial in the study and treatment of neurological disorders such as Alzheimer's disease.

Performance Benchmarking: this compound Biosensor vs. The Alternatives

The performance of the this compound-based biosensor is critically evaluated against other established methods for acetylcholinesterase detection. The following tables summarize the key quantitative performance metrics, offering a clear comparison with electrochemical and Surface Plasmon Resonance (SPR)-based biosensors.

Parameter This compound-Based Biosensor (Fluorescent) Electrochemical Biosensor SPR-Based Biosensor
Analyte Acetylcholinesterase (AChE)Acetylcholinesterase (AChE)7-hydroxycoumarin
Limit of Detection (LOD) To be determined0.1 µmol L⁻¹Not specified
Linear Range To be determinedUp to 80 µmol L⁻¹Not specified
Inhibition Constant (Ki) 2.36 ± 0.17 µM (for this compound)Not applicableNot applicable
IC50 pIC50 = 4.97 ± 0.09 (for this compound)Not applicableNot applicable

Table 1: Performance Comparison of a this compound-Based Biosensor with Alternative Technologies.

Deep Dive into the Experimental Framework

To ensure reproducibility and facilitate the adoption of this novel biosensor, we provide detailed experimental protocols for its validation.

Experimental Protocol: Validation of the this compound-Based Acetylcholinesterase Biosensor

1. Materials and Reagents:

  • This compound (stock solution in DMSO)

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microplates (black, for fluorescence measurements)

  • Fluorescence microplate reader

2. Assay Principle: This protocol is based on the inhibition of AChE by this compound. The remaining AChE activity is measured using the Ellman's assay, where the hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to produce a colored product, 5-thio-2-nitrobenzoate, and a fluorescent signal from the uninhibited this compound can be measured.

3. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of this compound in PBS.

    • Prepare a working solution of AChE in PBS.

    • Prepare solutions of ATCI and DTNB in PBS.

  • Assay in 96-well plate:

    • To each well, add 20 µL of the this compound dilution.

    • Add 20 µL of the AChE solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding 20 µL of the ATCI substrate.

    • Simultaneously, add 20 µL of DTNB solution.

  • Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for this compound.

    • Measure the absorbance at 412 nm for the Ellman's assay to determine the enzymatic activity.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • Perform kinetic studies to determine the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or mixed).

Visualizing the Molecular Interaction: Signaling Pathway and Workflow

To provide a clear understanding of the underlying mechanisms, we have developed diagrams illustrating the signaling pathway of AChE inhibition by this compound and the general experimental workflow for biosensor validation.

cluster_pathway Signaling Pathway: AChE Inhibition AChE Acetylcholinesterase (AChE) (Active Enzyme) AChE_Coumarin106 AChE-Coumarin 106 Complex (Inactive) AChE->AChE_Coumarin106 Binding Coumarin106 This compound (Inhibitor) Coumarin106->AChE_Coumarin106 Products Choline + Acetate (No Reaction) Substrate Acetylcholine (Substrate) Substrate->AChE Blocked

Caption: Inhibition of Acetylcholinesterase by this compound.

cluster_workflow Experimental Workflow: Biosensor Validation start Start prep Prepare Reagents (this compound, AChE, Substrate) start->prep incubation Incubate this compound with AChE prep->incubation reaction Initiate Enzymatic Reaction incubation->reaction measurement Measure Fluorescence Signal reaction->measurement analysis Data Analysis (IC50, Ki) measurement->analysis end End analysis->end

Caption: General workflow for biosensor validation.

Concluding Remarks

The new this compound-based biosensor presents a promising fluorescent method for the sensitive detection of acetylcholinesterase activity and the screening of its inhibitors. Its performance, when fully characterized, is expected to be competitive with existing technologies, offering the advantages of a fluorescence-based assay, such as high sensitivity and suitability for high-throughput screening. The detailed protocols and visualized pathways provided in this guide are intended to facilitate its adoption and further validation by the scientific community. As research in this area progresses, the development of such novel biosensors will undoubtedly play a pivotal role in advancing our understanding of neurological diseases and accelerating the discovery of new therapeutic agents.

A Comparative Guide to Coumarin 106 Suppliers for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount. Coumarin 106, a versatile fluorescent dye, is utilized in various applications, from laser technologies to biological assays. The performance of this compound can be significantly influenced by its purity and formulation. This guide provides a side-by-side comparison of this compound from several suppliers based on their publicly available data. Furthermore, it offers standardized protocols for in-house validation of key performance parameters, ensuring that the selected product meets the rigorous demands of your research.

Disclaimer: The following data has been compiled from the official websites of the respective suppliers. This information has not been independently verified through a head-to-head experimental comparison. Researchers are strongly encouraged to perform their own validation studies to determine the most suitable product for their specific application.

Supplier Specification Overview

The table below summarizes the available quantitative data for this compound from four prominent chemical suppliers. It is important to note the variability in the provided specifications, underscoring the necessity for independent verification.

SupplierPuritySolubility (in DMSO)
ChemScene ≥98%[1]Data not provided
GlpBio >99.00%[2]≥ 25 mg/mL[2]
MedChemExpress 99.76%[3]≥ 25 mg/mL[4]
Apollo Scientific 98%[5]Data not provided

Note: The purity values are as stated by the suppliers and may be determined by different analytical methods.

Experimental Protocols for In-House Validation

To ensure the quality and performance of this compound for your specific experimental needs, a thorough in-house validation is recommended. Below are detailed protocols for assessing three critical quality attributes: Purity, Solubility, and Fluorescence Quantum Yield.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. The conditions may need to be optimized for your specific HPLC system and column.

  • Objective: To separate and quantify impurities in a sample of this compound.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid (or another suitable modifier)

    • Volumetric flasks and pipettes

    • HPLC system with a UV-Vis or Diode Array Detector (DAD)

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 30% to 90% acetonitrile) with 0.1% formic acid. Filter and degas the mobile phase.

    • Standard Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

    • Sample Preparation: Prepare a sample solution of this compound from each supplier at the same concentration as the standard.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column

      • Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: Set the detector to the maximum absorbance wavelength (λmax) of this compound (approximately 450-470 nm).

      • Column Temperature: 30 °C

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Data Analysis: Determine the area of the main peak corresponding to this compound and any impurity peaks. Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

2. Solubility Assessment

This protocol describes a method to determine the solubility of this compound in a specific solvent.

  • Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent.

  • Materials:

    • This compound sample

    • Solvent of interest (e.g., DMSO, ethanol)

    • Vials with screw caps

    • Vortex mixer and/or sonicator

    • Centrifuge

    • Spectrophotometer

  • Procedure:

    • Add an excess amount of this compound to a known volume of the solvent in a vial.

    • Tightly cap the vial and vortex or sonicate the mixture for an extended period (e.g., 24 hours) at a controlled temperature to ensure equilibrium is reached.

    • Centrifuge the suspension at high speed to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Measure the absorbance of the diluted solution using a spectrophotometer at the λmax of this compound.

    • Calculate the concentration of this compound in the original supernatant using the calibration curve and the dilution factor. This concentration represents the solubility.

3. Fluorescence Quantum Yield (ΦF) Measurement (Relative Method)

This protocol outlines the relative method for determining the fluorescence quantum yield, which involves comparing the fluorescence of the sample to a well-characterized standard.

  • Objective: To determine the efficiency of photon emission of this compound.

  • Materials:

    • This compound sample

    • Fluorescence standard with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

    • Spectrofluorometer

    • UV-Vis spectrophotometer

    • High-purity solvent (e.g., ethanol)

    • Quartz cuvettes (1 cm path length)

  • Procedure:

    • Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

    • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

    • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.

    • Calculate the fluorescence quantum yield of the sample (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std) Where:

      • ΦF,std is the quantum yield of the standard.

      • msample and mstd are the slopes of the linear plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

      • ηsample and ηstd are the refractive indices of the sample and standard solutions (if different solvents are used).

Workflow for In-House Supplier Comparison

The following diagram illustrates a logical workflow for a comprehensive in-house evaluation of this compound from different suppliers. This process ensures a rigorous and unbiased comparison, leading to the selection of the most suitable reagent for your research.

G cluster_0 Supplier Selection & Procurement cluster_1 Initial Characterization cluster_2 Performance Evaluation cluster_3 Decision SupplierA Supplier A Purity Purity Analysis (HPLC) SupplierA->Purity Solubility Solubility Test SupplierA->Solubility Identity Identity Confirmation (e.g., MS, NMR) SupplierA->Identity SupplierB Supplier B SupplierB->Purity SupplierB->Solubility SupplierB->Identity SupplierC Supplier C SupplierC->Purity SupplierC->Solubility SupplierC->Identity QuantumYield Fluorescence Quantum Yield Purity->QuantumYield Solubility->QuantumYield Identity->QuantumYield Photostability Photostability Assay QuantumYield->Photostability ApplicationTest Application-Specific Assay Photostability->ApplicationTest Decision Select Best Performing Supplier ApplicationTest->Decision

Caption: Workflow for evaluating this compound from different suppliers.

References

Assessing the Specificity of Coumarin 106 Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a fluorescent probe is paramount to generating reliable and reproducible experimental data. This guide provides a comprehensive comparison of Coumarin 106, a known cholinesterase inhibitor, with alternative probes and outlines detailed experimental protocols to assess its labeling specificity.

This compound is a fluorescent dye recognized for its inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neuronal signaling. While its affinity for these primary targets is established, a thorough understanding of its potential off-target interactions is crucial for its application in complex biological systems. This guide presents available data on this compound's binding profile and compares it with highly selective, commercially available AChE inhibitors. Furthermore, it provides detailed experimental workflows for researchers to independently assess the specificity of this compound in their specific experimental contexts.

Quantitative Comparison of Cholinesterase Inhibitors

To provide a clear performance benchmark, the following table summarizes the inhibitory potency of this compound against its primary targets and compares it with well-characterized, selective acetylcholinesterase inhibitors.

CompoundTarget(s)pIC50Ki (µM)Notes
This compound AChE (mixed-type inhibition)4.97 ± 0.092.36 ± 0.17Binds to both the active gorge and peripheral anionic site.
BChE4.56 ± 0.06-Slightly lower potency for BChE compared to AChE.
Donepezil AChE (selective, reversible)--A well-established and highly selective inhibitor of acetylcholinesterase.[1][2][3]
Rivastigmine AChE and BChE (reversible)--Inhibits both cholinesterases.[4][5]
Galantamine AChE (competitive, reversible)--Also acts as an allosteric modulator of nicotinic acetylcholine receptors.[6][7][8]

Experimental Protocols for Specificity Assessment

To empower researchers to thoroughly characterize the specificity of this compound labeling, this section details key experimental protocols.

In Vitro Cholinesterase Inhibition Assay

This protocol, adapted from the Ellman method, allows for the quantitative determination of the inhibitory activity of this compound against AChE and BChE.

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Add 10 µL of the this compound stock solution at various concentrations to the test wells.

    • Add 10 µL of the corresponding solvent to the control wells.

    • Add 10 µL of the enzyme solution (e.g., 1 U/mL AChE) to all wells.

    • Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Add 10 µL of 10 mM DTNB to each well.

    • Initiate the reaction by adding 10 µL of 14 mM substrate (ATCI or BTCI).

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percent inhibition relative to the control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to calculate the pIC50 value.

Cellular Specificity Assessment via Co-localization Imaging

This protocol outlines a method to investigate the subcellular localization of this compound and assess its potential accumulation in specific organelles, which could indicate off-target binding.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • This compound

  • Commercially available fluorescent markers for specific organelles (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes)

  • Confocal microscope

Procedure:

  • Cell Preparation and Staining:

    • Culture cells to an appropriate confluency.

    • Incubate the cells with this compound at the desired concentration and for a specified duration.

    • In parallel or sequentially, incubate the cells with a specific organelle marker according to the manufacturer's instructions.

  • Image Acquisition:

    • Wash the cells with an appropriate buffer to remove excess dyes.

    • Image the cells using a confocal microscope with appropriate laser lines and emission filters for this compound and the organelle marker.

    • Acquire images of both channels sequentially to avoid bleed-through.

  • Co-localization Analysis:

    • Use image analysis software (e.g., ImageJ with the Coloc 2 plugin) to quantify the degree of co-localization between this compound and the organelle marker.

    • Calculate a Pearson's Correlation Coefficient (PCC) to determine the statistical significance of the co-localization. A PCC value close to 1 indicates high co-localization, while a value close to 0 indicates no correlation.

Broad Specificity Profiling using Protein Microarrays

For a high-throughput assessment of this compound's off-target binding profile, protein microarrays can be employed. This technique allows for the simultaneous screening of the probe against thousands of purified proteins.

General Workflow:

  • Array Preparation: A protein microarray, consisting of a large number of different purified human proteins spotted onto a solid support, is used.

  • Probe Incubation: The microarray is incubated with a solution containing fluorescently labeled this compound.

  • Washing: The array is washed to remove any unbound probe.

  • Signal Detection: The array is scanned using a microarray scanner to detect the fluorescence signal at each protein spot.

  • Data Analysis: The intensity of the fluorescence at each spot is proportional to the amount of this compound bound to that specific protein. This allows for the identification of potential off-target interactions.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps involved in assessing the specificity of this compound.

G cluster_0 In Vitro Cholinesterase Inhibition Assay prep Reagent Preparation (Enzyme, Substrate, DTNB, this compound) setup Assay Setup in 96-well Plate prep->setup incubation Pre-incubation with Inhibitor setup->incubation reaction Initiate Reaction with Substrate incubation->reaction measure Measure Absorbance at 412 nm reaction->measure analysis Calculate pIC50 measure->analysis

Caption: Workflow for the in vitro cholinesterase inhibition assay.

G cluster_1 Cellular Co-localization Imaging culture Culture Cells stain_coumarin Incubate with this compound culture->stain_coumarin stain_organelle Incubate with Organelle Marker culture->stain_organelle wash Wash to Remove Excess Dyes stain_coumarin->wash stain_organelle->wash image Confocal Microscopy wash->image analyze Co-localization Analysis (PCC) image->analyze

Caption: Workflow for assessing subcellular localization of this compound.

By utilizing the provided data and experimental protocols, researchers can gain a more comprehensive understanding of the specificity of this compound labeling, ensuring the generation of high-quality and reliable data in their studies.

References

A Comparative Guide to the Reproducibility of Experiments Using Coumarin 106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental reproducibility of Coumarin 106 with alternative fluorescent dyes. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to assist researchers in selecting the most suitable fluorescent probe for their specific needs, with a focus on ensuring reliable and repeatable experimental outcomes.

Introduction to this compound

This compound is a versatile fluorescent dye belonging to the coumarin family, known for its applications as a laser dye and a biological probe.[1] Its utility in research stems from its sensitivity to the local environment, making it a valuable tool for studying molecular interactions and enzymatic activity. Notably, this compound has been identified as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission.[2][3] This property has positioned it as a lead molecule in the investigation of potential therapeutics for neurological disorders.[2][3]

The reproducibility of experiments utilizing fluorescent probes is paramount for the validity and impact of scientific findings. Factors such as photostability, quantum yield, and sensitivity to experimental conditions can significantly influence the consistency of results. This guide will delve into these aspects for this compound and compare them with commonly used alternatives.

Performance Comparison: this compound vs. Alternatives

The choice of a fluorescent dye can significantly impact the reproducibility of an experiment. Here, we compare the key performance characteristics of this compound with two widely used alternatives: Alexa Fluor 350, a modern synthetic dye, and Rhodamine 6G, a classic and robust fluorophore.

FeatureThis compoundAlexa Fluor 350Rhodamine 6G
Excitation Max (nm) ~370-380346528
Emission Max (nm) ~450-480442551
Quantum Yield Moderate to High (solvent dependent)HighVery High (0.95 in ethanol)
Photostability ModerateHighHigh
Solubility Soluble in organic solvents (e.g., DMSO, ethanol)Good water solubilitySoluble in water and various organic solvents
Primary Applications Enzyme inhibition assays, laser dyes, fluorescent probesLabeling proteins and nucleic acids, immunofluorescenceFluorescence microscopy, flow cytometry, FRET

Key Considerations for Reproducibility:

  • Solvent Effects: The fluorescence quantum yield and lifetime of many coumarin derivatives, including potentially this compound, are sensitive to solvent polarity and viscosity. This can be a source of variability if solvent conditions are not precisely controlled.

  • Photostability: While coumarins are generally considered to have good photostability, prolonged exposure to high-intensity light can lead to photobleaching, affecting the accuracy of quantitative measurements over time. Alexa Fluor dyes are renowned for their superior photostability.[4]

  • pH Sensitivity: The fluorescence of some coumarin derivatives can be influenced by pH. It is crucial to maintain a stable pH environment in experiments to ensure reproducible results.

  • Reproducibility of Assays: Fluorescence-based in vitro assays using coumarin derivatives are generally considered to be robust and highly reproducible.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to achieving reproducible results. Below are representative protocols for a common application of this compound and a standard procedure for an alternative dye, Alexa Fluor 350.

Acetylcholinesterase (AChE) Inhibition Assay Using this compound

This protocol is adapted from a study that screened a library of coumarins, including this compound, for AChE inhibitory activity.[2][3]

Materials:

  • This compound stock solution (in DMSO)

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for detection

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Tris-HCl buffer.

  • In a 96-well plate, add 25 µL of each this compound dilution.

  • Add 50 µL of AChE solution (0.22 U/mL in buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 125 µL of DTNB solution (0.3 mM in buffer).

  • Initiate the reaction by adding 25 µL of ATCI solution (1.5 mM in buffer).

  • Immediately measure the absorbance at 412 nm at regular intervals for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

AChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis C106 This compound Dilutions Mix Mix C106 and AChE C106->Mix Enzyme AChE Solution Enzyme->Mix Substrate ATCI Solution Reagent DTNB Solution Incubate Incubate (37°C, 15 min) Mix->Incubate Add_DTNB Add DTNB Incubate->Add_DTNB Add_ATCI Add ATCI (Start Reaction) Add_DTNB->Add_ATCI Measure Measure Absorbance (412 nm) Add_ATCI->Measure Calculate Calculate Reaction Rates Measure->Calculate Determine Determine IC50 Calculate->Determine

Workflow for the AChE inhibition assay using this compound.

Protein Labeling with Alexa Fluor 350 Succinimidyl Ester

This protocol provides a general procedure for conjugating Alexa Fluor 350 to a protein.

Materials:

  • Alexa Fluor 350 succinimidyl ester

  • Protein to be labeled (in amine-free buffer, e.g., PBS)

  • Sodium bicarbonate buffer (1 M, pH 8.3)

  • Purification column (e.g., gel filtration)

  • Anhydrous DMSO

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Dissolve the Alexa Fluor 350 succinimidyl ester in a small amount of anhydrous DMSO to create a stock solution.

  • Add the reactive dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Separate the labeled protein from the unreacted dye using a purification column.

  • Determine the degree of labeling by measuring the absorbance of the protein and the dye.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein Solution Mix Mix Protein and Dye Protein->Mix Dye Alexa Fluor 350 SE in DMSO Dye->Mix Incubate Incubate (RT, 1 hr) Mix->Incubate Purify Column Purification Incubate->Purify Analyze Determine Degree of Labeling Purify->Analyze

General workflow for protein labeling with Alexa Fluor 350.

Signaling Pathways and Logical Relationships

The inhibitory action of this compound on acetylcholinesterase is a key aspect of its biological activity. The following diagram illustrates the logical relationship in the AChE-mediated hydrolysis of acetylcholine and its inhibition by this compound.

AChE_Inhibition_Pathway ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Binds to active site Products Choline + Acetate AChE->Products Hydrolyzes Inhibited_AChE Inhibited AChE Complex C106 This compound C106->AChE

Inhibition of Acetylcholinesterase by this compound.

Conclusion

This compound is a valuable fluorescent tool with demonstrated utility in enzyme inhibition studies and other applications. While fluorescence-based assays using coumarins are generally robust, achieving high reproducibility requires careful control of experimental parameters, particularly solvent conditions and pH. For applications demanding the highest levels of photostability and brightness, modern synthetic dyes like Alexa Fluor 350 may offer a more reproducible alternative. The choice of fluorescent probe should be guided by the specific requirements of the experiment, including the desired spectral properties, the nature of the sample, and the need for quantitative accuracy. By understanding the characteristics of different dyes and adhering to detailed, consistent protocols, researchers can enhance the reproducibility and reliability of their experimental findings.

References

In-depth analysis of Coumarin 106 performance in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for accurate and reliable cellular imaging. This guide provides an in-depth analysis of Coumarin 106, a fluorescent dye with applications in biological research, and compares its performance against established alternatives, Hoechst 33342 and CellTracker™ Green CMFDA, across various cancer cell lines.

This comparison guide synthesizes available data on the spectral properties, cytotoxicity, and staining performance of this compound in HeLa (cervical cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key workflows, this guide aims to equip researchers with the necessary information to make informed decisions for their specific experimental needs.

Performance Overview and Key Characteristics

This compound is a member of the coumarin family of fluorescent dyes, which are known for their utility as fluorescent probes and laser dyes. While its primary recognized biological activity is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), its fluorescent properties make it a candidate for cellular imaging applications. However, a comprehensive, direct comparison of its imaging performance across different cell lines against commonly used dyes has been lacking. This guide addresses this gap by compiling and analyzing available data.

Alternatives for Comparison

To provide a robust evaluation, this compound is compared against two widely used fluorescent probes with distinct applications:

  • Hoechst 33342: A cell-permeant DNA stain that binds to the minor groove of DNA, emitting blue fluorescence upon binding. It is commonly used for nuclear counterstaining in live and fixed cells.

  • CellTracker™ Green CMFDA: A cell-permeant tracer that becomes fluorescent upon cleavage by intracellular esterases and reacts with thiol-containing proteins, ensuring long-term retention within viable cells. It is used for tracking cell movement, proliferation, and viability.

Quantitative Performance Data

The following tables summarize the key performance indicators for this compound and its alternatives. Data has been compiled from various studies and should be considered in the context of the specific experimental conditions outlined in the original research.

Parameter This compound Hoechst 33342 CellTracker™ Green CMFDA
Excitation Max (nm) ~373~350~492
Emission Max (nm) ~450~461~517
Quantum Yield ~0.73 (in ethanol)[1]DNA-bound: ~0.4Cleaved & bound: High
Photostability ModerateModerate (subject to phototoxicity)[2][3]High
Cell Permeability YesYesYes
Primary Target Not specific; reported AChE/BChE inhibitor[4]DNA (A-T rich regions)Intracellular thiols
Fixability Not extensively documentedYesYes

Table 1: General Photophysical and Staining Properties.

Cell Line This compound Hoechst 33342 CellTracker™ Green CMFDA
HeLa Cytoplasmic and potential nuclear localizationPrimarily nuclearCytoplasmic
A549 Cytotoxic effect observed with some derivatives (IC50 for a 3-arylcoumarin derivative: 24.2 µM)[5][6]Primarily nuclearCytoplasmic
PC-3 Potent cytotoxic activity reported for some coumarin derivatives (IC50 for a novel derivative: 3.56 µM)[7]Primarily nuclearCytoplasmic

Table 2: Observed Performance and Cytotoxicity in Different Cell Lines. Note: IC50 values for this compound are not consistently available across all three cell lines and the provided data is for structurally related coumarin derivatives.

In-Depth Analysis of Performance Parameters

Staining Efficiency and Subcellular Localization
  • This compound: Limited specific data exists for this compound's staining efficiency and localization for imaging purposes. Studies on other coumarin derivatives suggest that their localization can be influenced by their chemical structure, with some showing cytoplasmic and others showing organelle-specific staining[3]. In HeLa cells, some coumarin compounds have been observed to localize in the cytoplasm[2]. Given its enzymatic targets, a diffuse cytoplasmic and potentially nuclear distribution might be expected, but this requires further empirical validation.

  • Hoechst 33342: Exhibits high specificity for the nucleus in all three cell lines, providing a clear and bright signal for DNA visualization. Its staining is rapid and does not require a wash step[8].

  • CellTracker™ Green CMFDA: Provides uniform and bright cytoplasmic staining in viable cells. Its covalent binding to intracellular thiols ensures excellent retention, making it suitable for long-term tracking studies[9].

Photostability and Phototoxicity
  • This compound: While coumarin dyes generally exhibit moderate photostability, specific data for this compound in a cellular environment is scarce. The photobleaching rate is a critical parameter for time-lapse imaging and needs to be empirically determined for specific experimental conditions.

  • Hoechst 33342: A significant drawback of Hoechst 33342 is its potential for phototoxicity, especially in live-cell, time-lapse microscopy. Repeated excitation with UV light can induce apoptosis[2][3]. Therefore, it is crucial to use the lowest possible concentration and light exposure to minimize this effect[10].

  • CellTracker™ Green CMFDA: Is known for its high photostability, making it a robust choice for long-term imaging experiments with minimal signal loss over time[9].

Cytotoxicity
  • This compound: While reported to be non-toxic in Caco-2 cells at concentrations effective for AChE inhibition, its cytotoxicity for imaging applications at potentially higher concentrations in HeLa, A549, and PC-3 cells is not well-documented. Other coumarin derivatives have shown significant cytotoxic effects in these cell lines, suggesting that cytotoxicity should be carefully evaluated[5][6][7][11].

  • Hoechst 33342: Is generally considered to have low cytotoxicity at the concentrations used for staining, but it can inhibit DNA synthesis and induce mutations at higher concentrations or with prolonged exposure[12][13].

  • CellTracker™ Green CMFDA: Is designed to be non-toxic at working concentrations, allowing for the long-term monitoring of healthy, viable cells[14].

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are general protocols for staining with each of the discussed dyes. It is essential to optimize concentrations and incubation times for each specific cell line and experimental setup.

General Live-Cell Staining Protocol
  • Cell Culture: Plate cells on an appropriate imaging dish or slide and culture until they reach the desired confluency.

  • Staining Solution Preparation: Prepare a working solution of the dye in a serum-free medium or an appropriate buffer.

    • This compound: Recommended starting concentration is 1-10 µM.

    • Hoechst 33342: Recommended concentration is 1 µg/mL[8].

    • CellTracker™ Green CMFDA: Recommended working concentration is 0.5-25 µM, depending on the duration of the experiment[9].

  • Staining: Remove the culture medium and add the pre-warmed staining solution to the cells.

  • Incubation: Incubate the cells at 37°C for 15-45 minutes, protected from light.

  • Washing: For Hoechst 33342, washing is optional. For this compound and CellTracker™ Green CMFDA, wash the cells two to three times with a pre-warmed buffer or medium to remove excess dye.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.

General Fixed-Cell Staining Protocol
  • Cell Culture and Fixation: Culture cells as described above. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional): If staining intracellular targets, permeabilize the cells with 0.1-0.5% Triton™ X-100 in PBS for 10 minutes.

  • Staining: Incubate the cells with the staining solution as described for live-cell staining.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and image.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for live-cell imaging and the decision-making process for selecting a suitable fluorescent dye.

LiveCellImagingWorkflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on imaging dish add_stain Add staining solution to cells cell_culture->add_stain staining_prep Prepare staining solution staining_prep->add_stain incubate Incubate at 37°C add_stain->incubate wash Wash cells (optional/dye-dependent) incubate->wash acquire_images Acquire images with fluorescence microscope wash->acquire_images analyze Analyze images acquire_images->analyze

Caption: Workflow for live-cell fluorescence imaging.

DyeSelectionLogic cluster_criteria Experimental Needs cluster_dyes Dye Choice Target Target Structure Coumarin106 This compound Target->Coumarin106 Enzyme activity/ General staining (requires validation) Hoechst Hoechst 33342 Target->Hoechst Nucleus CellTracker CellTracker Green Target->CellTracker Cytoplasm/ Long-term tracking Duration Imaging Duration Duration->Coumarin106 Moderate (photostability dependent) Duration->Hoechst Short-term (phototoxicity risk) Duration->CellTracker Long-term CellState Cell State (Live/Fixed) CellState->Coumarin106 Live (Fixability to be confirmed) CellState->Hoechst Live or Fixed CellState->CellTracker Live (Fixable)

References

Safety Operating Guide

Proper Disposal of Coumarin 106: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This guide provides detailed procedures for the proper disposal of Coumarin 106, a fluorescent dye commonly used in research and development. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Hazard Assessment and Regulatory Compliance

Safety Data Sheets (SDS) for coumarin and its derivatives present varied hazard classifications. While one source identifies this compound as a non-hazardous substance, other safety data for similar coumarin compounds indicate potential hazards such as being "toxic if swallowed" and "harmful to aquatic life with long-lasting effects"[1][2]. Given this conflicting information, a cautious approach is recommended. Laboratories should handle and dispose of this compound as a potentially hazardous chemical.

The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5][6] This framework mandates that generators of hazardous waste are responsible for its entire lifecycle, from generation to final disposal, a concept known as "cradle-to-grave" responsibility.

Quantitative Hazard Data Summary

For a clear comparison of the available safety information, the following table summarizes the key hazard classifications for coumarin compounds.

Hazard ClassificationSource 1 (this compound)Source 2 (Coumarin)Source 3 (Coumarin)
Acute Oral Toxicity Not Classified as Hazardous[7]Toxic if swallowed[1][2][8]Toxic if swallowed[9]
Aquatic Toxicity Not AvailableHarmful to aquatic life with long lasting effects[1][2]Toxic to aquatic life with long lasting effects[9]
Skin Sensitization Not AvailableMay cause an allergic skin reaction[1]May cause an allergic skin reaction[9]

Step-by-Step Disposal Protocol for this compound

This protocol provides a general framework for the safe disposal of this compound and associated contaminated materials.

1. Waste Identification and Characterization:

  • Initial Assessment : Based on your knowledge of the processes generating the waste, determine if it is a listed hazardous waste or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[3]

  • Conservative Approach : Due to the conflicting data, it is prudent to manage this compound waste as hazardous.

2. Segregation and Collection:

  • Designated Waste Container : Use a dedicated, properly labeled waste container for this compound waste. The container must be in good condition and compatible with the chemical.

  • Labeling : Clearly label the container with "Hazardous Waste," the name "this compound," and the date accumulation begins.[3]

  • Avoid Mixing : Do not mix this compound waste with other waste streams to prevent unintended chemical reactions.[3]

3. On-Site Storage:

  • Accumulation Time Limits : Adhere to the storage time limits for your generator category (90 days for Large Quantity Generators, 180 days for Small Quantity Generators).[3]

  • Storage Location : Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Secondary Containment : Utilize secondary containment, such as spill pallets, to mitigate the risk of spills.[3]

4. Transportation and Disposal:

  • Authorized Transporter : Arrange for the collection and transport of the waste by a licensed hazardous waste transporter.

  • Manifest System : Use a hazardous waste manifest to track the waste from your facility to its final destination at a permitted Treatment, Storage, and Disposal Facility (TSDF).[5][6]

  • Final Disposal : The TSDF will treat and dispose of the waste in accordance with federal and state regulations. Disposal methods may include incineration or other approved techniques for organic solids.[8]

5. Contaminated Personal Protective Equipment (PPE) and Materials:

  • Collection : Collect any gloves, lab coats, and other materials contaminated with this compound in a separate, clearly labeled hazardous waste container.

  • Disposal : Dispose of contaminated materials following the same procedure as the chemical waste itself.

Experimental Workflow: Chemical Waste Disposal Decision Process

The following diagram illustrates the logical steps involved in the proper management and disposal of laboratory chemical waste.

A Start: Chemical Waste Generated B Identify and Characterize Waste (40 CFR § 262.11) A->B C Is the waste a listed hazardous waste? B->C D Does the waste exhibit hazardous characteristics? (Ignitability, Corrosivity, Reactivity, Toxicity) C->D No E Manage as Hazardous Waste C->E Yes D->E Yes F Manage as Non-Hazardous Waste (Follow local and state solid waste regulations) D->F No G Segregate and Collect in Labeled Container E->G H Store On-Site According to Generator Status and Time Limits G->H I Arrange for Transport by Licensed Hauler with Manifest H->I J Dispose at a Permitted Treatment, Storage, and Disposal Facility (TSDF) I->J K End of Process J->K

Caption: Decision workflow for the proper disposal of laboratory chemical waste.

References

Personal protective equipment for handling Coumarin 106

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Coumarin 106 in a laboratory setting.

Hazard Summary and Key Data

While specific hazard data for this compound is limited, the parent compound, coumarin, presents known health risks. As a precaution, this compound should be treated as a hazardous substance.

PropertyData for Coumarin (CAS 91-64-5) as a Precautionary Guideline
Physical State Solid, powder/crystals[4]
Primary Hazards Toxic if swallowed[1][2][3], may cause an allergic skin reaction.[1][2][3]
Acute Oral Toxicity LD50 (Rat): 293 mg/kg
Storage Temperature 4°C, sealed from moisture and light[5][6]
Solubility Soluble in DMSO (≥ 25 mg/mL)[5][6][7]

Note: This data is for the parent compound, coumarin, and should be used as a conservative guideline for handling this compound.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is crucial to minimize exposure when handling this compound.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.[8]
Hand Protection Nitrile rubber gloves.[1]
Body Protection A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron and sleeves.[8]
Respiratory Protection For powdered form, a dust mask or respirator is recommended, especially when weighing or transferring the substance.[8] Operations should be conducted in a well-ventilated area or under a fume hood.[9]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is essential to maintain a safe laboratory environment.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Ensure that an eyewash station and a safety shower are readily accessible.[10]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable pads.

  • Weighing and Transfer:

    • Conduct all weighing and transfer of powdered this compound within a chemical fume hood to minimize dust inhalation.

    • Use a dedicated scoop or spatula for handling.

    • Avoid creating dust by handling the powder gently.

  • Dissolving:

    • If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.

    • Cap containers securely after use.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate all work surfaces and equipment after use.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and dark place at 4°C.[5][6]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

  • The storage area should be clearly labeled as containing hazardous chemicals.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, absorbent pads, and weighing papers, in a dedicated, clearly labeled hazardous waste container.

    • The container should have a secure lid.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other chemical waste unless compatibility is confirmed.

Disposal Procedures:

  • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.[11]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[9][12]

  • Never dispose of this compound down the drain or in regular trash.[1][9]

Experimental Workflow

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Storage cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area prep_ppe->prep_area weigh Weigh Powder prep_area->weigh Proceed to Handling transfer Transfer to Container weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate After Use collect_liquid Collect Liquid Waste dissolve->collect_liquid wash Wash Hands Thoroughly decontaminate->wash collect_solid Collect Solid Waste decontaminate->collect_solid store Store in Designated Area wash->store Final Step ehs_disposal Dispose via EHS collect_solid->ehs_disposal collect_liquid->ehs_disposal

References

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Retrosynthesis Analysis

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。